GNE 220
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H26N8 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene |
InChI |
InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29) |
InChI 键 |
HXIPOURWZRATPT-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
GNE-220 Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document provides a comprehensive technical overview of the mechanism of action of GNE-220, focusing on its molecular target, downstream signaling pathways, and its effects on cellular functions, particularly in endothelial cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Introduction
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) is a serine/threonine kinase belonging to the Ste20 family. It is implicated in a variety of cellular processes, including cell migration, inflammation, and cytoskeletal dynamics. Dysregulation of MAP4K4 signaling has been associated with several pathological conditions, making it an attractive target for therapeutic intervention. GNE-220 has emerged as a key pharmacological tool for studying the physiological and pathological roles of MAP4K4.
Molecular Target and Potency
The primary molecular target of GNE-220 is MAP4K4. GNE-220 exhibits high potency in inhibiting the kinase activity of MAP4K4. Its inhibitory activity has been quantified through in vitro kinase assays.
Table 1: In Vitro Kinase Inhibitory Activity of GNE-220
| Target Kinase | IC50 (nM) | Reference |
| MAP4K4 | 7 | [1][2][3] |
| MINK (MAP4K6) | 9 | [1][2] |
| DMPK | 476 | [1][2] |
| KHS1 (MAP4K5) | 1100 | [1][2] |
IC50 values represent the concentration of GNE-220 required to inhibit 50% of the kinase activity in vitro.
Signaling Pathway
GNE-220 exerts its cellular effects by inhibiting the MAP4K4-mediated signaling cascade that regulates endothelial cell motility and adhesion dynamics. A key downstream effector of MAP4K4 in this pathway is the FERM domain-containing protein moesin (B1176500).
-
MAP4K4 Phosphorylation of Moesin: In migrating endothelial cells, MAP4K4 directly phosphorylates moesin at threonine 558 (T558) within its C-terminal regulatory domain. This phosphorylation event is crucial for the subsequent steps in the signaling cascade.
-
Regulation of Integrin-Talin Interaction: Phosphorylated moesin competes with talin for binding to the intracellular domain of β1-integrin. Talin is a key adaptor protein that links integrins to the actin cytoskeleton and is essential for maintaining integrins in an active, high-affinity state.
-
Integrin Inactivation and Focal Adhesion Disassembly: By displacing talin from β1-integrin, phosphorylated moesin leads to the inactivation of the integrin. This inactivation promotes the disassembly of focal adhesions, which are critical structures for cell adhesion and migration.
-
Control of Cell Motility: The dynamic regulation of focal adhesion assembly and disassembly is essential for efficient cell migration. By promoting focal adhesion disassembly, the MAP4K4-moesin pathway facilitates the retraction of the cell's trailing edge, a critical step in directional cell movement.
Diagram: GNE-220 Mechanism of Action in Endothelial Cells
Caption: GNE-220 inhibits MAP4K4, preventing moesin phosphorylation and subsequent β1-integrin inactivation.
Cellular Effects in Endothelial Cells
The inhibition of the MAP4K4 signaling pathway by GNE-220 leads to distinct phenotypic changes in human umbilical vein endothelial cells (HUVECs).
-
Altered Sprout Morphology: GNE-220 treatment alters the morphology of endothelial cell sprouts in angiogenesis assays.[1][2]
-
Reduction of Retraction Fibers: The inhibitor causes a dose-dependent reduction in phosphorylated ERM (ezrin, radixin, moesin)-positive (pERM+) retraction fibers.[1][2] These fibers are indicative of active cell retraction.
-
Increase in Active Integrin and Focal Adhesions: GNE-220 treatment leads to a dose-dependent increase in the number of active β1-integrin-positive long focal adhesions.[1][2] This is consistent with the proposed mechanism of preventing focal adhesion disassembly.
Experimental Protocols
In Vitro MAP4K4 Kinase Assay
This protocol is designed to quantify the inhibitory activity of GNE-220 on MAP4K4 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant His-tagged MAP4K4 kinase domain (active)
-
Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ)
-
ATP
-
GNE-220 (or other test compounds)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a solution of His-tagged MAP4K4 in Assay Buffer.
-
Prepare serial dilutions of GNE-220 in DMSO, followed by a final dilution in Assay Buffer.
-
In a white-walled microplate, add the MAP4K4 solution, the moesin peptide substrate, and the GNE-220 dilutions.
-
Initiate the kinase reaction by adding a solution of ATP in Assay Buffer. The final ATP concentration should be close to the Km value for MAP4K4, if known.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 45 minutes).
-
Terminate the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each GNE-220 concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for determining the IC50 of GNE-220 against MAP4K4.
HUVEC Sprouting Assay
This cell-based assay is used to assess the effect of GNE-220 on the angiogenic potential of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Fibrinogen
-
Thrombin
-
Aprotinin
-
GNE-220
-
Vascular Endothelial Growth Factor (VEGF)
-
Fibroblast Growth Factor 2 (FGF2)
-
Cytodex 3 microcarrier beads
-
24-well tissue culture plates
Procedure:
-
Bead Coating: Culture HUVECs with Cytodex 3 microcarrier beads until the beads are coated with a monolayer of cells.
-
Spheroid Formation: Harvest the HUVEC-coated beads.
-
Fibrin (B1330869) Gel Preparation: Prepare a fibrinogen solution in EGM-2.
-
Embedding Spheroids: Resuspend the HUVEC-coated beads in the fibrinogen solution. Add thrombin to initiate fibrin polymerization, and quickly plate the mixture into a 24-well plate. Allow the gel to solidify.
-
Treatment: Once the fibrin clot has formed, add EGM-2 medium containing different concentrations of GNE-220 (e.g., 0.1 nM to 10 µM) and pro-angiogenic factors like VEGF and FGF2.[1] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plate for 24-48 hours to allow for sprout formation.
-
Imaging and Analysis: Fix and stain the cells if desired (e.g., with phalloidin (B8060827) for F-actin and DAPI for nuclei). Capture images using a microscope.
-
Quantification: Quantify the extent of sprouting by measuring parameters such as the number of sprouts per bead, the cumulative sprout length, and the branching points.
Diagram: HUVEC Sprouting Assay Workflow
Caption: Workflow for the HUVEC sprouting assay to assess the anti-angiogenic effects of GNE-220.
Conclusion
GNE-220 is a potent and selective inhibitor of MAP4K4 that modulates endothelial cell behavior by disrupting the MAP4K4-moesin-β1-integrin signaling axis. This leads to the stabilization of focal adhesions and an impairment of cell migration. The detailed information and protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of targeting MAP4K4 in diseases characterized by abnormal angiogenesis and cell migration.
References
- 1. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis [ideas.repec.org]
- 3. Map4k4 impairs energy metabolism in endothelial cells and promotes insulin resistance in obesity - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220 MAP4K4 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a wide array of cellular processes, including inflammation, cell migration, and angiogenesis. This technical guide provides a comprehensive overview of GNE-220, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed protocols for key experimental assays. The information presented is intended to serve as a valuable resource for researchers in academic and industrial settings who are investigating the therapeutic potential of MAP4K4 inhibition.
Introduction to GNE-220
GNE-220 is a chemical probe that has been instrumental in elucidating the physiological and pathological roles of MAP4K4. Its high potency and selectivity make it a valuable tool for studying the downstream effects of MAP4K4 inhibition in various biological contexts.
Chemical Properties
| Property | Value |
| Chemical Name | 6-methyl-4-(1-methyl-1H-pyrazol-4-yl)-12-[4-(4-methylpiperazin-1-yl)phenyl]-3,5,8,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaene |
| Molecular Formula | C₂₅H₂₆N₈ |
| Molecular Weight | 438.53 g/mol |
| CAS Number | 1199590-75-4 |
Note: Data for the hydrochloride salt form (GNE-220 hydrochloride) is also available and may exhibit different solubility and stability profiles.
Mechanism of Action and Signaling Pathway
GNE-220 exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. MAP4K4 is a member of the Ste20 family of kinases and acts as an upstream regulator of several signaling cascades.[1][2][3]
MAP4K4 Signaling in Endothelial Cells
In endothelial cells, MAP4K4 plays a crucial role in regulating cell motility and angiogenesis.[1][3] Inhibition of MAP4K4 by GNE-220 has been shown to impair these processes. The pathway involves the phosphorylation of moesin (B1176500), a member of the ERM (ezrin, radixin, moesin) family of proteins, which in turn regulates the activity of integrins.[1]
Quantitative Data
In Vitro Potency and Selectivity
GNE-220 is a highly potent inhibitor of MAP4K4 with an IC₅₀ of 7 nM.[4] It also exhibits inhibitory activity against other kinases, particularly within the MAP4K family.
| Kinase Target | IC₅₀ |
| MAP4K4 | 7 nM |
| MINK (MAP4K6) | 9 nM |
| KHS1 (MAP4K5) | 1.1 µM |
| DMPK | 476 nM |
Note: A comprehensive kinase selectivity profile for GNE-220 across the human kinome is not publicly available.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of GNE-220.
Kinase Inhibition Assay (KinaseGlo®)
This protocol describes a luminescent kinase assay to determine the IC₅₀ of GNE-220 against MAP4K4. The assay measures the amount of ATP remaining in the solution following the kinase reaction.
Materials:
-
Recombinant human MAP4K4 (His-tagged, activated)
-
Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ)
-
ATP
-
KinaseGlo® Luminescent Kinase Assay Kit
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100
-
GNE-220
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of GNE-220 in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
In each well of the assay plate, add 2.5 µL of the GNE-220 dilution.
-
Add 2.5 µL of MAP4K4 enzyme solution (e.g., 3 µg per reaction) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the moesin peptide substrate (final concentration, e.g., 100 µM) and ATP (final concentration, e.g., 3 µM) in Assay Buffer.
-
Incubate the reaction at room temperature for 45 minutes.[2]
-
Add 10 µL of KinaseGlo® Reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each GNE-220 concentration relative to DMSO controls and determine the IC₅₀ value using a suitable data analysis software.
References
GNE-220: A Technical Guide to a Selective MAP4K4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document provides a comprehensive technical overview of GNE-220, including its target profile, mechanism of action, and detailed protocols for key in vitro assays. The information presented is intended to enable researchers and drug development professionals to effectively utilize GNE-220 as a tool to investigate MAP4K4 signaling and explore its therapeutic potential.
Introduction
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), also known as Hepatocyte Progenitor Kinase (HPK)-like/Germinal Center Kinase (GCK)-like Kinase (HGK), is a serine/threonine kinase belonging to the Ste20 family. MAP4K4 is a critical signaling node in a variety of cellular processes, including cell migration, inflammation, and angiogenesis.[1][2] Its dysregulation has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention. GNE-220 has emerged as a valuable chemical probe for studying the biological functions of MAP4K4 due to its high potency and selectivity.[3]
Target Profile and Selectivity
GNE-220 is a highly potent inhibitor of MAP4K4 with a reported IC50 of 7 nM.[1][2] Its selectivity has been characterized against a panel of other kinases, demonstrating significantly lower potency for closely related kinases. This selectivity allows for more precise interrogation of MAP4K4-specific functions in cellular and in vivo models.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 [1][2] |
| MINK (MAP4K6) | 9[1] |
| DMPK | 476[1] |
| KHS1 (MAP4K5) | 1100[1] |
| Table 1: In vitro inhibitory activity of GNE-220 against MAP4K4 and other selected kinases. |
Signaling Pathways
MAP4K4 is involved in multiple signaling cascades that regulate key cellular functions. The inhibition of MAP4K4 by GNE-220 provides a means to dissect these pathways.
Regulation of Endothelial Cell Motility
One of the well-characterized roles of MAP4K4 is in the regulation of endothelial cell motility, a crucial process in angiogenesis.[3] MAP4K4 directly phosphorylates moesin (B1176500), a member of the Ezrin-Radixin-Moesin (ERM) family of proteins. This phosphorylation event is critical for the disassembly of focal adhesions and retraction of the cell membrane during migration.[3]
Phosphorylated moesin competes with talin for binding to the cytoplasmic tail of β1-integrin.[3] This competition leads to the inactivation of the integrin, facilitating the turnover of focal adhesions and enabling efficient cell movement. Inhibition of MAP4K4 with GNE-220 prevents moesin phosphorylation, leading to stabilized focal adhesions and reduced endothelial cell motility.[3]
Role in Vascular Inflammation
MAP4K4 also plays a role in vascular inflammation. It has been shown to be involved in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[4] The precise mechanism of how MAP4K4 modulates NF-κB activity is an area of active investigation. Inhibition of MAP4K4 has been demonstrated to reduce the expression of adhesion molecules on endothelial cells, thereby attenuating inflammatory cell recruitment.[4]
Experimental Protocols
The following are detailed protocols for key in vitro assays that have been used to characterize the activity of GNE-220.
In Vitro MAP4K4 Kinase Assay
This assay measures the ability of GNE-220 to inhibit the enzymatic activity of MAP4K4 in a biochemical format.
Materials:
-
His-tagged MAP4K4 kinase domain (activated)
-
Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100)
-
GNE-220 (or other test compounds)
-
KinaseGlo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the His-tagged MAP4K4 kinase domain and the moesin peptide substrate in kinase buffer.
-
Add serial dilutions of GNE-220 or control compounds to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MAP4K4.
-
Incubate the plate at room temperature for a defined period (e.g., 45 minutes).
-
Stop the reaction and measure the remaining ATP levels using the KinaseGlo® assay according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of GNE-220 and determine the IC50 value.
HUVEC Sprouting Assay
This assay assesses the effect of GNE-220 on the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs) in a 3D matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Fibrinogen
-
Thrombin
-
GNE-220 (or other test compounds)
-
Cytodex beads (optional, for bead-based sprouting)
-
24- or 48-well plates
-
Microscope with imaging capabilities
Procedure:
-
Culture HUVECs in complete EGM-2 medium.
-
(Optional, for bead-based assay) Coat Cytodex beads with HUVECs.
-
Prepare a fibrin (B1330869) gel by mixing fibrinogen and thrombin.
-
Embed the HUVEC-coated beads or HUVEC spheroids into the fibrin gel in the wells of a multi-well plate.
-
Allow the fibrin gel to polymerize.
-
Add EGM-2 medium containing various concentrations of GNE-220 or control compounds to the wells.
-
Incubate the plate for a period of time (e.g., 24-48 hours) to allow for sprout formation.
-
Fix and stain the cells if desired (e.g., with phalloidin (B8060827) for F-actin and DAPI for nuclei).
-
Image the sprouts using a microscope.
-
Quantify the extent of sprouting by measuring parameters such as the number of sprouts per bead/spheroid, total sprout length, and branching.
Scratch Wound Healing Assay
This assay measures the effect of GNE-220 on the collective migration of a confluent monolayer of cells.
Materials:
-
HUVECs or other migratory cell type
-
Complete cell culture medium
-
GNE-220 (or other test compounds)
-
24- or 48-well plates
-
Pipette tip (p200 or p1000) or a specialized scratch tool
-
Microscope with time-lapse imaging capabilities
Procedure:
-
Seed HUVECs in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a pipette tip or a scratch tool.
-
Gently wash the wells with serum-free medium or PBS to remove detached cells.
-
Add fresh culture medium containing various concentrations of GNE-220 or control compounds.
-
Place the plate on a microscope with a stage-top incubator.
-
Acquire images of the scratch at regular intervals (e.g., every 2-4 hours) over a period of 24-48 hours.
-
Quantify the rate of wound closure by measuring the area of the cell-free gap at each time point using image analysis software.
-
Compare the migration rates between the different treatment groups.
Conclusion
GNE-220 is a valuable research tool for the investigation of MAP4K4 biology. Its high potency and selectivity make it suitable for elucidating the role of MAP4K4 in various physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for researchers to study the effects of GNE-220 in their specific systems of interest. Further characterization of the in vivo efficacy and safety profile of GNE-220 and its analogs will be crucial in determining the therapeutic potential of targeting MAP4K4.
References
GNE-220 Signaling Pathway: A Technical Guide to a Novel Regulator of Endothelial Cell Motility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the signaling pathway targeted by GNE-220, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The information presented here is compiled from preclinical research and is intended to give a detailed understanding of the mechanism of action of GNE-220 and its effects on endothelial cell biology, with a focus on its potential as a modulator of angiogenesis.
Core Signaling Pathway of GNE-220's Target: MAP4K4
GNE-220 is a selective inhibitor of MAP4K4 with a reported half-maximal inhibitory concentration (IC50) of 7 nM.[1][2][3][4][5] Its mechanism of action is centered on the disruption of a novel signaling pathway that governs endothelial cell migration and angiogenesis.[1]
The central pathway involves the following key molecular players:
-
MAP4K4: A serine/threonine kinase that is the direct target of GNE-220.
-
Moesin (B1176500): A member of the Ezrin-Radixin-Moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane.
-
Talin: A cytoskeletal protein that plays a crucial role in the activation of integrins.
-
β1-integrin: A transmembrane receptor that mediates cell-matrix adhesion.
The signaling cascade proceeds as follows: In migrating endothelial cells, MAP4K4 phosphorylates moesin.[1] This phosphorylation event activates moesin, enabling it to bind to the intracellular domain of β1-integrin. This binding action of phosphorylated moesin directly competes with talin for the same binding site on β1-integrin.[1] The displacement of talin from β1-integrin leads to the inactivation of the integrin, which in turn promotes the disassembly of focal adhesions.[1] The disassembly of these adhesion points is a critical step in the retraction of the trailing edge of a migrating cell, thus enabling efficient cell motility.
By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin. This leads to a reduction in active, phosphorylated moesin (pERM), thereby preventing the displacement of talin from β1-integrin.[1] Consequently, integrin remains active, focal adhesions are stabilized, and endothelial cell migration is impaired. This ultimately results in altered sprout morphology in angiogenesis assays.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data available for GNE-220 and its effects.
| Compound | Target | IC50 (nM) | Reference |
| GNE-220 | MAP4K4 | 7 | [1][2][3][4][5] |
| GNE-220 | MINK (MAP4K6) | 9 | [1][2][4] |
| GNE-220 | DMPK | 476 | [1][2][4] |
| GNE-220 | KHS1 (MAP4K5) | 1100 | [1][2][4] |
Table 1: In vitro Kinase Inhibitory Activity of GNE-220.
| Cell Type | Treatment | Observed Effect | Reference |
| HUVEC | GNE-220 | Alters sprout morphology | [1][2] |
| HUVEC | GNE-220 | Dose-dependent reduction of pERM+ retraction fibers | [1][2] |
| HUVEC | GNE-220 | Dose-dependent increase in active-INTβ1+ long focal adhesions | [1][2] |
Table 2: Cellular Effects of GNE-220 in Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Kinase Assay
This protocol is for determining the in vitro inhibitory activity of GNE-220 against MAP4K4.
-
Enzyme and Substrate Preparation:
-
Recombinant His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation is expressed and purified from SF9 insect cells.
-
A moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin is used as the substrate.
-
-
Reaction Mixture:
-
3 µg of purified MAP4K4 kinase is incubated with 100 µM of the moesin substrate in a reaction buffer (50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).
-
GNE-220 is added at various concentrations.
-
The reaction is initiated by the addition of 3 µM ATP.
-
-
Incubation:
-
The reaction is incubated for 45 minutes at room temperature.
-
-
Detection:
-
Remaining ATP levels are quantified using a commercial kit such as KinaseGlo.
-
The IC50 value is calculated from the dose-response curve.[1]
-
HUVEC Sprouting Assay
This assay is used to assess the effect of GNE-220 on angiogenesis in vitro.
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete EGM-2 medium.
-
-
Bead Coating:
-
HUVECs are coated onto cytodex beads.
-
-
Fibrin (B1330869) Gel Preparation:
-
The cell-coated beads are embedded in a fibrin clot.
-
-
Treatment:
-
GNE-220 is added to the culture medium at various concentrations (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) after the fibrin has clotted.
-
-
Analysis:
Scratch Wound Healing Assay
This assay measures the effect of GNE-220 on endothelial cell migration.
-
Cell Culture:
-
HUVECs are seeded in a 96-well plate and grown to confluence.
-
-
Wound Creation:
-
A "scratch" or cell-free area is created in the confluent monolayer using a pipette tip or a specialized tool.
-
-
Treatment:
-
The medium is replaced with fresh medium containing various concentrations of GNE-220.
-
-
Image Acquisition:
-
Images of the scratch are captured at time 0 and at subsequent time points.
-
-
Analysis:
Conclusion
GNE-220 is a valuable research tool for dissecting the role of MAP4K4 in endothelial cell biology. Its potent and selective inhibition of MAP4K4 disrupts a key signaling pathway that regulates integrin activity and focal adhesion dynamics, ultimately leading to impaired endothelial cell migration and angiogenesis. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into the therapeutic potential of targeting the MAP4K4 pathway in diseases characterized by pathological angiogenesis.
References
- 1. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Biological Activity of GNE: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE) protein. It delves into its core functions, mechanism of action, involvement in disease, and the latest research on therapeutic interventions.
Core Function and Mechanism of Action
The GNE gene encodes a crucial bifunctional enzyme that plays a rate-limiting role in the biosynthesis of sialic acid.[1][2] Sialic acids are essential sugar molecules found at the terminal ends of glycan chains on the surface of cells, influencing a wide array of cellular processes including cell signaling, adhesion, and inflammation.[3]
The GNE enzyme catalyzes the first two committed steps in the sialic acid biosynthetic pathway:
-
UDP-GlcNAc 2-epimerase activity : It converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc).
-
ManNAc kinase activity : It then phosphorylates ManNAc to produce ManNAc-6-phosphate.
Subsequent enzymatic reactions convert ManNAc-6-phosphate into sialic acid. A feedback mechanism involving the allosteric site of the GNE enzyme regulates the production of sialic acid.[3]
GNE and Disease: GNE Myopathy
Mutations in the GNE gene are the cause of GNE myopathy, an adult-onset, progressive neuromuscular disorder characterized by muscle weakness and atrophy.[1][2] While the precise pathological mechanism is not fully elucidated, it is hypothesized that mutations in GNE lead to hyposialylation, a state of reduced sialic acid production, which in turn disrupts normal muscle function.[4] However, researchers also propose that GNE may have other undiscovered functions, and the pathology of GNE myopathy might not be solely explained by the reduction in sialic acid.[1][2]
Recent multi-omics studies on GNE knockout cellular models have suggested novel roles for GNE in cell cycle control and DNA damage/repair pathways.[1]
In Vitro and In Vivo Studies
A variety of in vitro and in vivo models have been developed to investigate the function of GNE and the pathology of GNE myopathy.
In Vitro Models:
-
GNE knockout murine muscle cell lines (Sol8 cells): These have been generated using CRISPR/Cas9 to study the molecular consequences of complete GNE absence.[2][5] These models have been instrumental in identifying the involvement of GNE in cell cycle and DNA damage repair pathways.[1]
In Vivo Models:
-
GNE-tagged mice: CRISPR/Cas9 has been used to add a tag to the endogenous Gne gene in mice, enabling the tracking of the protein's expression and localization.[1][2]
-
GNE knockout mice: Complete knockout of the Gne gene in mice is embryonically lethal, highlighting the essential role of GNE in development.[5]
-
GNE knockout zebrafish: A gne knockout zebrafish model has been created using CRISPR/Cas9. These fish exhibit a phenotype that includes reduced response to tactile stimuli and ultimately die within 8-10 days post-fertilization, providing a relevant animal model to study GNE-related muscle defects.[6]
Therapeutic Approaches and Clinical Trials
Current research into treatments for GNE myopathy primarily focuses on substrate replacement therapy and gene therapy.
Substrate Replacement Therapy:
-
N-acetylmannosamine (ManNAc): The administration of ManNAc, the product of the first enzymatic step of GNE, is being investigated as a way to bypass the defective enzyme and restore sialic acid production. Clinical trials have been conducted to assess the safety and efficacy of ManNAc in patients with GNE myopathy.[7] A phase 2, open-label trial examined long-term safety and pharmacokinetics.[7] A subsequent randomized, double-blind, placebo-controlled trial was designed to further evaluate its efficacy in slowing muscle decline.[7]
Gene Therapy:
-
GNE-lipoplex: Pre-clinical studies in mice have explored the use of a plasmid-based vector carrying the wild-type GNE gene encapsulated in a cationic liposome (B1194612) (DOTAP:Cholesterol).[4] Intramuscular injections were found to be safe and resulted in durable transgene expression in the treated muscles.[4]
Quantitative Data Summary
| Compound/Therapy | Target/Mechanism | Assay/Model | Key Finding(s) | Reference(s) |
| GNE-220 (hydrochloride) | MAP4K4 inhibitor | In vitro kinase assay | IC50 of 7 nM | [8][9] |
| ManNAc | Substrate replacement | Phase 1 Clinical Trial | Single doses of 3g and 6g were well-tolerated. 10g was considered the maximum tolerated dose. | [7] |
| GNE-lipoplex | Gene therapy | In vivo (BALB/c mice) | Intramuscular injection of 40 µg showed no overt toxicity (NOAEL ≥ 40 µg). Intravenous infusion had a NOAEL between 10 µg and 40 µg, with 33% lethality at 100 µg. | [4] |
Experimental Protocols
GNE-lipoplex In Vivo Toxicity and Expression Study in Mice [4]
-
Animal Model: BALB/c mice.
-
Test Article: Plasmid-based, CMV-driven wild-type GNE plasmid vector encapsulated in a cationic liposome (DOTAP:Cholesterol).
-
Administration:
-
Intramuscular (IM) injection: Single injection of 40 µg.
-
Intravenous (IV) infusion: Single infusion at doses of 10 µg, 40 µg, and 100 µg.
-
-
Toxicity Assessment: Observation for overt signs of toxicity and mortality. The No Observable Adverse Effect Level (NOAEL) was determined.
-
Expression Analysis:
-
Tissue collection: Muscle tissue was collected 2 weeks post-IM injection.
-
Method: Real-time RT-qPCR was used to measure the expression of recombinant human GNE mRNA.
-
CRISPR/Cas9-mediated Generation of GNE Knockout Murine Muscle Cells [2]
-
Cell Line: Murine muscle Sol8 cells.
-
Methodology: CRISPR/Cas9 genome editing was employed to introduce a knockout of the Gne gene.
-
Purpose: To create a cellular model to investigate the molecular pathways affected by the complete absence of the GNE protein.
-
Downstream Analysis: Multi-omics approaches including transcriptomics, proteomics, phosphoproteomics, and ubiquitination analysis were used to identify altered biological pathways.
Visualizations
Caption: The central role of the GNE enzyme in the sialic acid biosynthesis pathway.
Caption: Therapeutic strategies targeting GNE myopathy.
Caption: Workflow for generating and analyzing GNE knockout cells.
References
- 1. In vivo and in vitro genome editing to explore GNE functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro genome editing to explore GNE functions | Info-CORE [infocore.huji.ac.il]
- 3. GNE gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Safety and in vivo expression of a GNE-transgene: a novel treatment approach for hereditary inclusion body myopathy-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vivo and in vitro genome editing to explore GNE functions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. GNE 220 hydrochloride - Immunomart [immunomart.com]
- 9. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
GNE-220: A Deep Dive into its Role in MAP4K4-Mediated Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a diverse range of cellular processes, including cell motility, proliferation, and inflammation. This technical guide provides a comprehensive overview of the role of GNE-220 in modulating MAP4K4-mediated signal transduction. We will delve into the core signaling pathways influenced by MAP4K4, present quantitative data on GNE-220's inhibitory activity, and provide detailed experimental protocols for key assays. Visual diagrams of signaling cascades and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction to MAP4K4 Signal Transduction
MAP4K4, also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a member of the Ste20 family of kinases. It acts as an upstream regulator of several key signaling pathways, integrating extracellular cues to control a variety of cellular responses.[1] Dysregulation of MAP4K4 signaling has been linked to numerous pathologies, including cancer, metabolic diseases, and cardiovascular disorders.[2][3]
MAP4K4 is activated by various stimuli, including tumor necrosis factor-alpha (TNF-α) and cellular stress.[4][5] Once activated, it can influence multiple downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the Hippo signaling pathway.[3][6] Its multifaceted role makes it a compelling target for therapeutic intervention.
GNE-220: A Selective MAP4K4 Inhibitor
GNE-220 is a chemical probe designed to be a potent and selective inhibitor of MAP4K4.[7] Its ability to specifically target MAP4K4 allows for the precise dissection of this kinase's function in various biological contexts.
Quantitative Inhibitory Profile of GNE-220
The inhibitory activity of GNE-220 against MAP4K4 and other related kinases has been characterized using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.
| Kinase | IC50 (nM) | Reference |
| MAP4K4 | 7 | [7] |
| MINK (MAP4K6) | 9 | [7] |
| DMPK | 476 | [7] |
| KHS1 (MAP4K5) | 1100 | [7] |
Core Signaling Pathways Modulated by GNE-220
By inhibiting MAP4K4, GNE-220 can effectively block or attenuate the downstream signaling events mediated by this kinase.
The JNK Pathway
MAP4K4 is a known activator of the JNK signaling cascade, which plays a crucial role in apoptosis, inflammation, and cell proliferation.[4][8] GNE-220-mediated inhibition of MAP4K4 can lead to a reduction in JNK activation and its subsequent downstream effects.
Role in Endothelial Cell Function
MAP4K4 plays a significant role in regulating endothelial cell motility and angiogenesis.[7] GNE-220 has been shown to alter the morphology of human umbilical vein endothelial cells (HUVEC) and reduce retraction fibers in a dose-dependent manner.[7] This suggests a role for GNE-220 in modulating vascular-related processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize GNE-220's activity.
MAP4K4 Kinase Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the kinase activity of MAP4K4 and the inhibitory effect of compounds like GNE-220. A common approach is the LanthaScreen™ Eu Kinase Binding Assay.[9]
Objective: To determine the IC50 value of GNE-220 for MAP4K4.
Materials:
-
Recombinant MAP4K4 enzyme
-
LanthaScreen™ Eu-anti-tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
GNE-220 (or other test compounds)
-
384-well assay plates
-
Plate reader capable of time-resolved FRET
Procedure:
-
Compound Preparation: Prepare a serial dilution of GNE-220 in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the MAP4K4 enzyme and the Eu-anti-tag antibody in kinase buffer.
-
Assay Plate Setup:
-
Add the diluted GNE-220 or control (DMSO vehicle) to the wells of the 384-well plate.
-
Add the kinase/antibody mixture to all wells.
-
Initiate the reaction by adding the kinase tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: Calculate the FRET ratio. Plot the FRET ratio against the log of the GNE-220 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Endothelial Cell Sprouting Assay
This assay assesses the effect of GNE-220 on the formation of capillary-like structures by endothelial cells in a 3D matrix.[7]
Objective: To evaluate the anti-angiogenic potential of GNE-220.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fibrinogen
-
Thrombin
-
Cytodex microcarrier beads
-
GNE-220
-
96-well plates
Procedure:
-
Cell Coating of Beads: Culture HUVECs with Cytodex beads until the beads are coated with a monolayer of cells.
-
Embedding in Fibrin (B1330869) Gel: Resuspend the cell-coated beads in a fibrinogen solution. Add this suspension to the wells of a 96-well plate. Add thrombin to initiate fibrin polymerization, embedding the beads in a fibrin gel.
-
Treatment: Add EGM-2 medium containing various concentrations of GNE-220 or vehicle control to the wells.
-
Incubation: Incubate the plate for 24-48 hours to allow for sprout formation.
-
Imaging and Analysis: Image the sprouts using a microscope. Quantify the number and length of sprouts per bead.
-
Data Analysis: Compare the sprout formation in GNE-220-treated wells to the control wells to determine the effect of the inhibitor.
Conclusion
GNE-220 serves as a valuable research tool for elucidating the complex roles of MAP4K4 in cellular signaling. Its high potency and selectivity make it an ideal probe for studying the downstream consequences of MAP4K4 inhibition in various physiological and pathological contexts. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in targeting the MAP4K4 signaling pathway for therapeutic benefit. Further investigation into the in vivo efficacy and safety profile of GNE-220 and its analogs is warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. MAP4K4 - Wikipedia [en.wikipedia.org]
- 5. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. frontiersin.org [frontiersin.org]
- 9. assets.fishersci.com [assets.fishersci.com]
GNE-220: A Potent and Selective MAP4K4 Inhibitor for Modulating Cellular Communication in Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective small-molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] As a member of the Ste20-like family of serine/threonine kinases, MAP4K4 is a key upstream regulator in multiple signaling cascades that govern essential cellular processes.[1][3] Notably, MAP4K4 has been identified as a critical modulator of endothelial cell communication and motility, playing a pivotal role in the process of angiogenesis.[1][2] This technical guide provides a comprehensive overview of GNE-220, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for key assays, to support further research and drug development efforts in this area.
Core Mechanism of Action: The MAP4K4-Moesin-Talin-β1-Integrin Pathway
GNE-220 exerts its biological effects by directly inhibiting the kinase activity of MAP4K4.[1] Research has elucidated a novel signaling pathway where MAP4K4 is a central regulator of endothelial cell migration, a fundamental process in angiogenesis.[1][2] In migrating endothelial cells, MAP4K4 phosphorylates the FERM domain-containing protein moesin (B1176500) at threonine 558.[2] This phosphorylation event is crucial for the efficient retraction of the plasma membrane at sites of focal adhesion disassembly.
The phosphorylated moesin then competes with talin for binding to the intracellular domain of β1-integrin.[1] This competitive binding leads to the displacement of talin, which in turn inactivates the integrin.[1] The inactivation of integrins is a necessary step for the disassembly of focal adhesions, allowing for the retraction of the cell's trailing edge and enabling forward movement. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, thereby stabilizing talin's interaction with β1-integrin and maintaining integrin in an active state.[1] This ultimately leads to a reduction in the rate of adhesion disassembly, decreased membrane dynamics, and an impairment of endothelial cell migration and angiogenesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for GNE-220 from various biochemical and cellular assays.
Table 1: Biochemical Activity of GNE-220
| Target | Assay Type | IC50 (nM) | Reference |
| MAP4K4 | Kinase Assay | 7 | [1] |
| MINK (MAP4K6) | Kinase Assay | 9 | [1] |
| DMPK | Kinase Assay | 476 | [1] |
| KHS1 (MAP4K5) | Kinase Assay | 1100 | [1] |
Table 2: Cellular Activity of GNE-220 in Human Umbilical Vein Endothelial Cells (HUVECs)
| Assay | Endpoint Measured | GNE-220 Concentration | Result | Reference |
| HUVEC Sprouting Assay | Sprout Morphology | 0.1 - 1000 nM | Dose-dependent alteration of sprout morphology | [1] |
| Immunofluorescence | pERM+ Retraction Fibers | Dose-dependent | Reduction in pERM+ retraction fibers | [1] |
| Immunofluorescence | Active-INTβ1+ Focal Adhesions | Dose-dependent | Increase in the number of active-INTβ1+ long focal adhesions | [1] |
| Scratch Wound Healing Assay | Cell Migration | Not specified | Slowed endothelial cell migration | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Kinase Assay
Objective: To determine the in vitro inhibitory activity of GNE-220 against MAP4K4 and other kinases.
Materials:
-
His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.
-
Moesin peptide substrate (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.
-
Assay Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100.
-
ATP.
-
GNE-220.
-
KinaseGlo Luminescent Kinase Assay Kit.
Procedure:
-
Incubate 3 µg of the purified MAP4K4 kinase with 100 µM of the moesin peptide or purified Myc-Flag-moesin in the assay buffer.
-
Add GNE-220 at various concentrations.
-
Initiate the kinase reaction by adding 3 µM ATP.
-
Incubate the reaction mixture for 45 minutes at room temperature.
-
Measure the remaining ATP levels using the KinaseGlo assay according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HUVEC Sprouting Assay
Objective: To assess the effect of GNE-220 on the sprouting of human umbilical vein endothelial cells in a 3D culture model.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Complete EGM-2 medium (CC-3156 and CC-4176).
-
Cytodex 3 microcarrier beads.
-
Fibrinogen solution.
-
Thrombin.
-
GNE-220.
Procedure:
-
Culture HUVECs in complete EGM-2 medium.
-
Coat Cytodex 3 beads with HUVECs.
-
Embed the HUVEC-coated beads in a fibrin (B1330869) gel matrix.
-
Add complete EGM-2 medium containing various concentrations of GNE-220 (e.g., 0.1, 1, 10, 100, 1000 nM) after the fibrin has clotted.
-
Culture for the desired period (e.g., 24-48 hours) to allow for sprout formation.
-
Fix and stain the sprouts for visualization (e.g., with phalloidin (B8060827) for F-actin).
-
Image the sprouts using microscopy and quantify sprout length, number, and morphology.
Immunofluorescence Staining for pERM and Active β1-Integrin
Objective: To visualize the effect of GNE-220 on the phosphorylation of ERM proteins and the activation state of β1-integrin in HUVECs.
Materials:
-
HUVECs cultured on fibronectin-coated coverslips.
-
GNE-220.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Primary antibodies: anti-phospho-ERM (pERM) and anti-active β1-integrin.
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Seed HUVECs on fibronectin-coated coverslips and allow them to adhere and spread.
-
Treat the cells with various concentrations of GNE-220 for a specified time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a suitable blocking buffer.
-
Incubate with primary antibodies against pERM and active β1-integrin.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Analyze the images to quantify the intensity and localization of pERM and active β1-integrin staining.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
Caption: GNE-220 inhibits MAP4K4, preventing moesin phosphorylation and subsequent integrin inactivation.
Caption: Workflow for the HUVEC sprouting assay to evaluate the anti-angiogenic effects of GNE-220.
Conclusion
GNE-220 is a valuable research tool for investigating the role of MAP4K4 in cellular communication, particularly in the context of endothelial cell migration and angiogenesis. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the MAP4K4-moesin-talin-β1-integrin signaling pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting MAP4K4 in diseases characterized by pathological angiogenesis. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of GNE-220 and its analogues.
References
GNE-220: A Potent Tool for Interrogating Aberrant MAP4K4 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-like Kinase (HGK), is a serine/threonine kinase that has emerged as a critical regulator in a multitude of cellular processes. Its involvement in signaling pathways that govern inflammation, cancer progression, and metabolic diseases has positioned it as a compelling target for therapeutic intervention and a key subject of basic research.[1][2][3] Aberrant signaling through the MAP4K4 pathway is implicated in the pathogenesis of numerous diseases, driving research toward the development of selective inhibitors to dissect its complex roles. GNE-220 is a potent and selective small molecule inhibitor of MAP4K4, serving as an invaluable chemical probe for elucidating the physiological and pathological functions of this kinase. This technical guide provides a comprehensive overview of GNE-220, its mechanism of action, and detailed protocols for its application in studying aberrant MAP4K4 signaling.
GNE-220: A Selective MAP4K4 Inhibitor
GNE-220 is a small molecule inhibitor that exhibits high potency and selectivity for MAP4K4. Its primary utility lies in its ability to specifically block the catalytic activity of MAP4K4, thereby enabling researchers to investigate the downstream consequences of inhibiting this kinase in various experimental models.
Quantitative Data on GNE-220 Activity
The inhibitory activity of GNE-220 against MAP4K4 and other kinases has been quantified through in vitro kinase assays. This data is crucial for determining appropriate experimental concentrations and for understanding the selectivity profile of the inhibitor.
| Kinase Target | IC50 (nM) | Reference |
| MAP4K4 | 7 | [4] |
| MINK (MAP4K6) | 9 | [4] |
| DMPK | 476 | [4] |
| KHS1 (MAP4K5) | 1100 | [4] |
The MAP4K4 Signaling Pathway
MAP4K4 acts as an upstream regulator in several key signaling cascades, most notably the c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK) pathways.[1][3] These pathways are central to a wide array of cellular responses, including proliferation, differentiation, apoptosis, and inflammation. Aberrant activation of these pathways is a hallmark of many diseases, including cancer. GNE-220, by inhibiting MAP4K4, provides a means to deconstruct the specific contributions of this kinase to these complex signaling networks.
References
GNE-220: A Technical Guide to a Novel MAP4K4 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including cell migration, proliferation, and inflammation.[1][2][3] Emerging evidence suggests that MAP4K4 plays a significant role in the progression of several cancers, making it an attractive therapeutic target.[1] This technical guide provides an in-depth overview of GNE-220, its mechanism of action, and its potential applications in cancer research, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.
Core Concepts: GNE-220 and its Target, MAP4K4
GNE-220 is a key investigational tool for understanding the function of MAP4K4 in oncology. MAP4K4 is overexpressed in various tumor types, including pancreatic, colorectal, ovarian, lung, gastric, and hepatocellular carcinomas, and its expression is often associated with poor patient prognosis.[1][4] The kinase activity of MAP4K4 influences multiple signaling cascades that are critical for cancer development.[1][2][5]
Mechanism of Action
GNE-220 exerts its effects by selectively inhibiting the kinase activity of MAP4K4.[6] This inhibition disrupts downstream signaling pathways that promote cancer cell proliferation, migration, and invasion.[1][2] Notably, MAP4K4 has been shown to activate the c-Jun N-terminal kinase (JNK) and mixed-lineage protein kinase 3 (MLK3) pathways, both of which are key drivers of tumorigenesis.[1][2][7][8]
Quantitative Data
The following tables summarize the available quantitative data for GNE-220 and the related MAP4K4 inhibitor, GNE-495, which has been more extensively studied in cancer models.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Other Inhibited Kinases (IC50) | Reference |
| GNE-220 | MAP4K4 | 7 | MINK (MAP4K6) (9 nM), DMPK (476 nM), KHS1 (MAP4K5) (1.1 µM) | [6] |
| GNE-495 | MAP4K4 | Not explicitly stated, but used as a specific pharmacological inhibitor | Not explicitly stated | [2][5][7][8][9] |
Table 2: In Vivo Efficacy of MAP4K4 Inhibition (using GNE-495)
| Cancer Model | Treatment | Effect | Reference |
| Pancreatic Cancer (KPC mouse model) | GNE-495 | Reduced tumor burden and extended survival | [9] |
| Pancreatic Cancer (in vivo models) | GNE-495 | Antitumor response | [7] |
| Pancreatic Cancer (murine model) | GNE-495 | Inhibited pancreatic cell growth and tumor migration | [1] |
Signaling Pathways
The inhibition of MAP4K4 by GNE-220 impacts several critical signaling pathways involved in cancer progression.
MAP4K4-MLK3-JNK Signaling Pathway
MAP4K4 directly phosphorylates and activates MLK3, which in turn activates the JNK signaling cascade.[2][7][8][9][10] This pathway is crucial for promoting pancreatic cancer cell proliferation, migration, and colony formation.[2][7][8][9]
References
- 1. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 2. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 3. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Diverse roles of MAP4K4 in MAP kinase signaling and its implication for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
GNE-220 (hydrochloride): A Technical Guide for Researchers
CAS Number: 2448286-21-1 Chemical Formula: C₂₅H₂₇ClN₈ Molecular Weight: 474.99
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This technical guide provides a comprehensive overview of its biochemical activity, experimental protocols, and its role in relevant signaling pathways, tailored for researchers and drug development professionals.
Core Compound Activity
GNE-220 demonstrates high potency as an inhibitor of MAP4K4, a key regulator of the MAPK/ERK signaling pathway. Its inhibitory activity has been quantified in various biochemical and cellular assays.
Biochemical Activity and Selectivity
The primary activity of GNE-220 is its potent inhibition of MAP4K4. However, it also shows activity against other related kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 Value |
| MAP4K4 | 7 nM [1][2][3][4][5] |
| MINK (MAP4K6) | 9 nM[1][2][3] |
| KHS1 (MAP4K5) | 1.1 µM[1][2][3] |
| DMPK | 476 nM[1][2][3] |
Mechanism of Action and Signaling Pathway
GNE-220 exerts its effects by inhibiting MAP4K4, which is involved in regulating endothelial cell motility and morphology. By inhibiting MAP4K4, GNE-220 has been shown to influence the organization of the actin cytoskeleton and focal adhesions.
Caption: GNE-220 inhibits MAP4K4, leading to reduced retraction fibers and increased focal adhesions.
Experimental Protocols
Detailed methodologies for key experiments involving GNE-220 are outlined below. These protocols are based on the foundational research describing the inhibitor's effects.
In Vitro Kinase Assay
This assay quantifies the inhibitory effect of GNE-220 on MAP4K4 activity.
Protocol:
-
Enzyme Preparation: A purified, His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation is expressed and purified from SF9 insect cells.[1][2]
-
Reaction Mixture: 3 µg of the purified kinase is incubated in a buffer solution containing 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100.[1][2]
-
Substrate: 100 µM of the moesin (B1176500) peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin is added as the substrate.[1][2]
-
Inhibitor Addition: GNE-220 is added at various concentrations.
-
Initiation: The reaction is initiated by adding 3 µM ATP.[1][2]
-
Incubation: The mixture is incubated for 45 minutes at room temperature.[1][2]
-
Measurement: The remaining ATP levels are measured using a commercial luminescence-based kinase assay kit (e.g., KinaseGlo).[1][2] The reduction in ATP consumption corresponds to the inhibition of kinase activity.
Caption: Workflow for the in vitro MAP4K4 kinase inhibition assay.
HUVEC Sprouting and Motility Assays
These cell-based assays assess the effect of GNE-220 on endothelial cell behavior, which is relevant to angiogenesis.
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete EGM-2 medium.[1][2]
-
Chinese Hamster Ovary (CHO) cells are cultured in DMEM with 10% FBS, 1 mM Glutamate, and Penicillin/Streptomycin.[1][2]
HUVEC Sprouting Assay Protocol:
-
Bead Coating: HUVECs are coated onto cytodex beads.
-
Fibrin (B1330869) Gel: The cell-coated beads are seeded in a fibrin clot.
-
Treatment: GNE-220 is added to the culture media at concentrations ranging from 0.1 nM to 10,000 nM after the fibrin has clotted.[1][2]
-
Incubation: The cells are incubated to allow for sprouting.
-
Analysis: Sprout morphology and length are analyzed using microscopy. GNE-220 has been observed to alter HUVEC sprout morphology.[1][2][3] For immunofluorescence staining, beads are seeded in thin 100 μL fibrin clots.[2]
Scratch Wound Healing Assay:
-
Cell Seeding: HUVECs are seeded in a 96-well plate.
-
Wound Creation: A "scratch" or cell-free zone is created in the confluent monolayer.
-
Treatment: The cells are treated with various concentrations of GNE-220.
-
Imaging: The closure of the wound is monitored and imaged over time to assess cell migration.
In Vitro Cellular Effects
Treatment of HUVECs with GNE-220 results in distinct morphological and cellular changes, providing insight into its mechanism of action.
-
Reduces pERM+ Retraction Fibers: GNE-220 dose-dependently decreases the presence of phosphorylated Ezrin/Radixin/Moesin (pERM) positive retraction fibers, which are crucial for the detachment of the cell's trailing edge during migration.[1][2][3]
-
Increases Focal Adhesions: The inhibitor leads to a dose-dependent increase in the number of active integrin β1-positive long focal adhesions, which are critical for stable cell adhesion to the extracellular matrix.[1][2][3]
Solubility and Storage
For experimental use, the hydrochloride salt of GNE-220 offers improved solubility and stability.[2]
| Solvent | Solubility |
| DMSO | 5.4 mg/mL (11.37 mM) (Requires sonication)[3][4] |
| Water | 5.0 mg/mL (10.53 mM) (Requires sonication)[3][4] |
Storage: GNE-220 hydrochloride should be stored at 4°C, sealed, and kept away from moisture. For solutions in solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
References
GNE-220: A Potent and Selective MAP4K4 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a highly potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, adhesion, and inflammation. This technical guide provides a comprehensive overview of the inhibitory activity of GNE-220, detailed experimental protocols for its characterization, and a visualization of its place within relevant signaling pathways.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for GNE-220 have been determined against its primary target, MAP4K4, as well as other related kinases, demonstrating its selectivity profile.
| Target Kinase | IC50 Value |
| MAP4K4 | 7 nM [1][2][3][4] |
| MINK (MAP4K6) | 9 nM[1][2][3] |
| KHS1 (MAP4K5) | 1.1 µM[1][2][3] |
| DMPK | 476 nM[1][2][3] |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the inhibitory activity and cellular effects of GNE-220.
Biochemical Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of GNE-220 on purified MAP4K4 kinase activity.
Objective: To determine the IC50 value of GNE-220 against MAP4K4.
Materials:
-
His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.[2][3]
-
Moesin (B1176500) peptide substrate (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.[2][3]
-
Assay Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[2][3]
-
GNE-220 (various concentrations).
Procedure:
-
Incubate 3 µg of the purified MAP4K4 kinase with 100 µM of the moesin peptide substrate in the assay buffer.[2][3]
-
Add GNE-220 at a range of concentrations to the reaction mixture.
-
Incubate the reaction for 45 minutes at room temperature.[2][3]
-
Measure the remaining ATP levels using the KinaseGlo assay according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the GNE-220 concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based HUVEC Sprouting Assay
This assay assesses the effect of GNE-220 on the morphology and motility of human umbilical vein endothelial cells (HUVECs), providing insights into its biological activity in a cellular context.[1][2][3]
Objective: To evaluate the dose-dependent effect of GNE-220 on HUVEC sprout morphology.[1][2][3]
Materials:
-
Fibrinogen.
-
Thrombin.
-
GNE-220 (various concentrations: 0.1, 1, 10, 100, 1000, and 10000 nM).[1][2][3]
-
Microscope for imaging.
Procedure:
-
Coat beads with HUVECs and embed them in a fibrin (B1330869) gel.
-
Add GNE-220 to the culture medium at the specified concentrations after the fibrin has clotted.[1][2][3]
-
Culture the beads for a sufficient period to allow for sprout formation.
-
For immunofluorescence staining, seed the beads in thin 100 μL fibrin clots.[1][2][3]
-
Observe and quantify changes in HUVEC sprout morphology, such as the reduction of pERM+ retraction fibers and the increase in active-INTβ1+ long focal adhesions, in a dose-dependent manner.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving MAP4K4 and the general workflow for evaluating GNE-220.
Caption: The inhibitory action of GNE-220 on the MAP4K4 signaling cascade.
Caption: General experimental workflow for characterizing the GNE-220 inhibitor.
References
Methodological & Application
GNE-220 Experimental Protocol Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and highly selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell motility, inflammation, and proliferation. Dysregulation of the MAP4K4 signaling pathway has been implicated in several diseases, including cancer. GNE-220 serves as a valuable tool for investigating the biological functions of MAP4K4 and for preclinical studies exploring the therapeutic potential of MAP4K4 inhibition. These application notes provide detailed experimental protocols for the use of GNE-220 in various in vitro assays.
Data Presentation
In Vitro Kinase Inhibitory Activity of GNE-220
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GNE-220 against MAP4K4 and other related kinases.
| Kinase Target | IC50 (nM) |
| MAP4K4 | 7[1] |
| MINK (MAP4K6) | 9[1] |
| DMPK | 476[1] |
| KHS1 (MAP4K5) | 1100[1] |
GNE-220 Concentration Range for Cell-Based Assays
The table below provides a recommended concentration range for GNE-220 in cell-based assays, based on studies with Human Umbilical Vein Endothelial Cells (HUVECs). The optimal concentration may vary depending on the cell line and the specific assay.
| Cell Line | Assay Type | GNE-220 Concentration Range (nM) | Reference |
| HUVEC | Sprouting Assay, Retraction Fiber Assay, Focal Adhesion Assay | 0.1 - 10000 | [1] |
MAP4K4 Signaling Pathway
The following diagram illustrates the central role of MAP4K4 in cellular signaling pathways. MAP4K4 is activated by upstream signals such as Tumor Necrosis Factor-alpha (TNF-α) and, in turn, modulates downstream effectors, including the JNK signaling cascade, which influences cellular processes like motility and apoptosis.
Experimental Protocols
In Vitro Kinase Assay for MAP4K4 Inhibition
This protocol describes how to determine the IC50 of GNE-220 against MAP4K4 using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Kinase substrate (e.g., 100 µM moesin peptide)[1]
-
GNE-220
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100)[1]
-
ATP (e.g., 3 µM)[1]
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of GNE-220 in DMSO, and then dilute further in Kinase Assay Buffer.
-
In a 96-well plate, add the MAP4K4 enzyme, kinase substrate, and the GNE-220 dilutions. Include wells with DMSO only as a vehicle control (0% inhibition) and wells without enzyme as a background control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for 45 minutes.[1]
-
Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each GNE-220 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol describes a method to assess the effect of GNE-220 on the viability of cancer cell lines using a reagent like CellTiter-Glo®, which measures cellular ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GNE-220
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a range of GNE-220 concentrations in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of GNE-220. Include a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of MAP4K4 Signaling
This protocol details the detection of changes in the phosphorylation of JNK, a downstream target of MAP4K4, in response to GNE-220 treatment.
Materials:
-
Cell line of interest
-
GNE-220
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of GNE-220 for a specified time. Include a vehicle control.
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total JNK and a loading control (e.g., GAPDH) to ensure equal protein loading.
HUVEC Migration (Transwell) Assay
This protocol outlines the use of a transwell chamber to assess the effect of GNE-220 on HUVEC migration towards a chemoattractant.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Serum-free basal medium
-
Chemoattractant (e.g., VEGF or complete EGM-2)
-
GNE-220
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Fibronectin or other extracellular matrix proteins
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Coat the underside of the transwell inserts with fibronectin and allow them to dry.
-
Add medium containing a chemoattractant to the lower wells of a 24-well plate.
-
Harvest HUVECs and resuspend them in serum-free medium.
-
Treat the HUVEC suspension with various concentrations of GNE-220 or a vehicle control.
-
Add the HUVEC suspension to the upper chamber of the transwell inserts.
-
Incubate the plate for 4-6 hours at 37°C to allow for cell migration.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the stained cells using a microscope and count the number of migrated cells in several random fields.
-
Compare the number of migrated cells in the GNE-220-treated groups to the vehicle control to determine the effect on cell migration.
References
GNE-220 In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator of various cellular processes. These application notes provide detailed protocols for in vitro assays to characterize the activity of GNE-220, including a biochemical kinase assay and a cell-based endothelial cell sprouting assay. The provided methodologies and data will enable researchers to effectively evaluate the efficacy and mechanism of action of GNE-220 in their specific experimental settings.
Introduction
GNE-220 is a small molecule inhibitor targeting MAP4K4 with high potency and selectivity.[1][2][3][4][5] MAP4K4 is implicated in a variety of signaling pathways that control cellular functions such as cell motility, adhesion, and morphology. Dysregulation of the MAP4K4 signaling pathway has been associated with various diseases, making it an attractive target for therapeutic intervention. This document outlines standardized in vitro assays to quantify the inhibitory activity of GNE-220 and to assess its effects on endothelial cell biology.
Data Presentation
Table 1: Inhibitory Activity of GNE-220 Against Various Kinases
| Kinase Target | IC50 |
| MAP4K4 | 7 nM |
| MINK (MAP4K6) | 9 nM |
| KHS1 (MAP4K5) | 1.1 µM |
| DMPK | 476 nM |
Data compiled from multiple sources.[1][2][3][6]
Table 2: Recommended Concentration Range for GNE-220 in Cell-Based Assays
| Assay Type | Cell Line | Concentration Range |
| HUVEC Sprouting Assay | HUVEC | 0.1 nM - 10,000 nM |
| Scratch Wound Healing | HUVEC | 0.1 nM - 10,000 nM |
Concentration ranges are suggested starting points and may require optimization for specific experimental conditions.[1][3]
Signaling Pathway
The following diagram illustrates the signaling pathway involving MAP4K4, which is inhibited by GNE-220.
Caption: GNE-220 inhibits MAP4K4, impacting downstream signaling pathways and cellular responses.
Experimental Protocols
Biochemical Kinase Assay
This protocol details the measurement of GNE-220's inhibitory activity on MAP4K4 kinase.
Workflow Diagram:
Caption: Workflow for the biochemical kinase assay to determine GNE-220 IC50.
Materials:
-
His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation
-
Moesin peptide substrate (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin
-
GNE-220
-
ATP
-
KinaseGlo Luminescent Kinase Assay Kit
-
Kinase Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100
-
96-well plates
Procedure:
-
Prepare serial dilutions of GNE-220 in the kinase buffer.
-
In a 96-well plate, add 3 µg of purified His-tagged MAP4K4 kinase domain to each well.
-
Add the GNE-220 dilutions to the wells.
-
Add 100 µM of the moesin peptide substrate to each well.
-
Incubate for a brief period at room temperature.
-
Initiate the kinase reaction by adding 3 µM ATP to each well.[1]
-
Incubate the plate for 45 minutes at room temperature.[1]
-
After the incubation, measure the remaining ATP levels using the KinaseGlo assay according to the manufacturer's instructions.
-
Plot the luminescence signal against the GNE-220 concentration and determine the IC50 value using a suitable data analysis software.
HUVEC Sprouting Assay
This cell-based assay is used to evaluate the effect of GNE-220 on the sprouting morphology of human umbilical vein endothelial cells (HUVECs).
Workflow Diagram:
Caption: Workflow for the HUVEC sprouting assay to assess GNE-220's anti-angiogenic potential.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete EGM-2 medium
-
Fibrinogen
-
Thrombin
-
Cytodex beads
-
GNE-220
-
96-well plates
-
Reagents for immunofluorescence staining (e.g., primary and secondary antibodies, DAPI)
Procedure:
-
Coat Cytodex beads with HUVECs according to standard protocols.
-
Prepare a fibrinogen solution and a thrombin solution.
-
Resuspend the HUVEC-coated beads in the fibrinogen solution.
-
In a 96-well plate, add the thrombin solution to initiate fibrin clotting. Immediately add the bead-fibrinogen suspension.
-
Allow the fibrin to clot at 37°C.
-
Prepare media containing a range of GNE-220 concentrations (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM).[1][3]
-
Once the fibrin has clotted, carefully add the media with GNE-220 to each well.[1][3]
-
Incubate the plate for the desired period to allow for endothelial cell sprouting.
-
After incubation, fix and permeabilize the cells.
-
Perform immunofluorescence staining to visualize the sprouts.
-
Acquire images using a fluorescence microscope and analyze sprout length, number, and overall morphology.
Additional Cell-Based Assays
GNE-220's effects on endothelial cell behavior can be further investigated using the following assays:
-
Scratch Wound Healing Assay: This assay assesses the impact of GNE-220 on cell migration. HUVECs are grown to confluence, a "scratch" is made in the monolayer, and the rate of wound closure is monitored in the presence of varying concentrations of GNE-220.[1][3]
-
Immunofluorescence Staining for Focal Adhesions and Retraction Fibers: To observe the dose-dependent effects of GNE-220 on cellular structures, HUVECs can be treated with the inhibitor and then stained for markers of focal adhesions (e.g., active Integrin β1) and retraction fibers (e.g., phosphorylated ERM proteins).[1][2][6]
For these assays, HUVECs can be cultured as described in the sprouting assay protocol. For siRNA-mediated knockdown experiments to validate the on-target effects of GNE-220, HUVECs should be transfected one day before coating beads for the sprouting assay or two days before seeding for a scratch wound healing assay.[1][3] Chinese Hamster Ovary (CHO) cells can also be utilized and are typically cultured in DMEM supplemented with 10% FBS, 1 mM Glutamate, and Penicillin/Streptomycin.[1][2][3]
References
GNE-220 Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase implicated in a variety of cellular processes, including cell migration, inflammation, and angiogenesis.[1][2][3][4] As a key regulator of endothelial cell motility, MAP4K4 presents a promising therapeutic target for diseases characterized by pathological angiogenesis. GNE-220 serves as a valuable tool for investigating the biological functions of MAP4K4 and for preclinical assessment of its therapeutic potential.
These application notes provide detailed protocols for cell-based assays to characterize the effects of GNE-220 on endothelial cell function, focusing on cell migration and sprouting angiogenesis.
Mechanism of Action
GNE-220 exerts its biological effects through the inhibition of MAP4K4 kinase activity. In endothelial cells, MAP4K4 phosphorylates moesin, a member of the Ezrin-Radixin-Moesin (ERM) family of proteins. This phosphorylation event is critical for the regulation of focal adhesion dynamics. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, which in turn stabilizes focal adhesions and reduces the retraction of the cell membrane, ultimately leading to decreased cell motility and impaired angiogenesis.[3]
Quantitative Data Summary
The inhibitory activity of GNE-220 has been quantified against its primary target, MAP4K4, and other related kinases. The following table summarizes the key in vitro kinase assay data.
| Target Kinase | IC50 (nM) | Reference |
| MAP4K4 | 7 | [1][2][3][4] |
| MAP4K5 (KHS1) | 1100 | [1][4] |
| MINK (MAP4K6) | 9 | [1][4] |
| DMPK | 476 | [1][4] |
Experimental Protocols
HUVEC Sprouting Assay
This assay assesses the effect of GNE-220 on the ability of endothelial cells to form capillary-like sprouts, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Cytodex 3 microcarrier beads
-
Fibrinogen
-
Thrombin
-
GNE-220 (various concentrations, e.g., 0.1 nM to 10 µM)
-
Vehicle control (e.g., DMSO)
-
24-well tissue culture plates
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 medium according to standard protocols.
-
Bead Coating:
-
Sterilize Cytodex 3 beads by autoclaving.
-
Wash the beads with complete EGM-2 medium.
-
Mix HUVECs with the beads at a ratio of approximately 400 cells per bead.
-
Incubate the cell-bead suspension overnight in a T25 flask with gentle agitation to allow for even cell attachment.
-
-
Fibrin Gel Preparation:
-
Prepare a 2.5 mg/mL solution of fibrinogen in serum-free EGM-2.
-
Resuspend the HUVEC-coated beads in the fibrinogen solution.
-
-
Assay Setup:
-
In a 24-well plate, add 10 µL of a 50 U/mL thrombin solution to the bottom of each well.
-
Carefully add 500 µL of the bead-fibrinogen suspension to each well containing thrombin. Mix gently to initiate fibrin polymerization.
-
Allow the gel to solidify at 37°C for 15-20 minutes.
-
-
Treatment:
-
Prepare serial dilutions of GNE-220 in EGM-2 medium.
-
Once the fibrin clot has formed, add 1 mL of medium containing the desired concentration of GNE-220 or vehicle control to each well.[1]
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Capture images of the sprouting beads using a phase-contrast microscope.
-
Quantify the number and total length of sprouts per bead using image analysis software.
-
Scratch Wound Healing Assay
This assay measures the effect of GNE-220 on the collective migration of a confluent monolayer of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
24-well or 96-well tissue culture plates
-
Sterile p200 pipette tip or a dedicated scratch tool
-
GNE-220 (various concentrations)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed HUVECs in a 24-well or 96-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Wound:
-
Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the well.
-
Ensure the scratch is of a consistent width for all wells.
-
-
Washing and Treatment:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells and debris.
-
Replace the PBS with EGM-2 medium containing the desired concentration of GNE-220 or vehicle control.
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch at time zero (T=0) using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same field of view at regular intervals (e.g., every 4-6 hours) for up to 24 hours or until the wound in the control wells has closed.
-
Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
-
Expected Results
Treatment of endothelial cells with GNE-220 is expected to result in a dose-dependent inhibition of both sprouting angiogenesis and wound healing. Specifically, a reduction in the number and length of capillary-like sprouts in the HUVEC sprouting assay and a slower rate of wound closure in the scratch wound healing assay are anticipated. These findings would be consistent with the role of MAP4K4 in promoting endothelial cell migration. Furthermore, immunofluorescence staining is expected to show a dose-dependent decrease in phosphorylated ERM (pERM) positive retraction fibers and an increase in active β1-integrin positive long focal adhesions.[1]
Troubleshooting
-
Low Sprouting in Control Group (Sprouting Assay): Ensure HUVECs are healthy and not passaged too many times. Check the quality and concentration of fibrinogen and thrombin.
-
Uneven Scratch Width (Scratch Assay): Use a consistent technique and pressure when creating the scratch. Consider using a dedicated scratch assay tool for improved consistency.
-
Cell Detachment: Handle the plates gently during washing steps to avoid disturbing the cell monolayer.
-
Inconsistent Results: Maintain consistency in all experimental parameters, including cell seeding density, reagent concentrations, and incubation times.
Conclusion
The cell-based assays described provide robust and reproducible methods for evaluating the biological activity of GNE-220. By quantifying its effects on endothelial cell migration and angiogenesis, these protocols can aid in the characterization of GNE-220 and the elucidation of the role of MAP4K4 in vascular biology.
References
- 1. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial protein kinase MAP4K4 promotes vascular inflammation and atherosclerosis [ideas.repec.org]
- 3. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: GNE-220 HUVEC Sprouting Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-angiogenic potential of GNE-220, a hypothetical small molecule inhibitor, using a human umbilical vein endothelial cell (HUVEC) spheroid sprouting assay. This document outlines the experimental workflow, data analysis, and expected outcomes, offering a comprehensive guide for researchers in angiogenesis and drug discovery.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The HUVEC spheroid sprouting assay is a robust in vitro model that recapitulates key steps of angiogenesis, including endothelial cell migration, proliferation, and tube formation. GNE-220 is an investigational compound designed to target key signaling pathways in endothelial cells, thereby inhibiting angiogenesis. This document provides the methodology to evaluate the efficacy of GNE-220 in this assay.
Hypothetical Mechanism of Action of GNE-220
GNE-220 is postulated to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary mediator of angiogenic signaling. Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, initiating a downstream cascade involving key signaling nodes such as PLCγ, PI3K, and MAPK. This cascade ultimately leads to endothelial cell proliferation, migration, and survival. GNE-220 is thought to competitively bind to the ATP-binding site of the VEGFR2 tyrosine kinase domain, preventing its activation and subsequent downstream signaling.
Experimental Protocol: HUVEC Spheroid Sprouting Assay
This protocol details the steps for generating HUVEC spheroids and assessing the anti-sprouting effect of GNE-220.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Methylcellulose (B11928114) stock solution (1.2% in EGM-2)
-
Collagen I, rat tail
-
VEGF-A (recombinant human)
-
GNE-220 (stock solution in DMSO)
-
96-well round-bottom ultra-low attachment plates
-
24-well tissue culture plates
Experimental Workflow Diagram
Step-by-Step Procedure
-
HUVEC Culture: Culture HUVECs in EGM-2 medium supplemented with 2% FBS. Maintain cells in a humidified incubator at 37°C and 5% CO2. Use cells at passage 3-6 for experiments.
-
Spheroid Formation:
-
Trypsinize confluent HUVECs and resuspend in EGM-2 containing 20% methylcellulose to a final concentration of 2 x 10^4 cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the lid of a 10 cm petri dish, creating hanging drops.
-
Add PBS to the bottom of the dish to maintain humidity and incubate for 24 hours to allow spheroid formation.
-
-
Spheroid Embedding:
-
Prepare a collagen gel solution on ice by mixing Collagen I, 10x PBS, and sterile water to a final concentration of 2.5 mg/mL. Neutralize the solution with 1N NaOH.
-
Gently harvest the spheroids from the hanging drops and resuspend them in the neutralized collagen solution.
-
Dispense 100 µL of the spheroid-collagen mixture into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow for collagen polymerization.
-
-
Treatment Application:
-
Prepare treatment media containing EGM-2 with 2% FBS and the desired concentrations of VEGF-A (e.g., 25 ng/mL) and GNE-220 (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO).
-
Carefully add 500 µL of the respective treatment media on top of the polymerized collagen gel.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for endothelial sprouting.
-
Imaging and Analysis:
-
After 24 hours, visualize the spheroids using a phase-contrast microscope.
-
Capture images of at least 10 representative spheroids per condition.
-
Quantify the angiogenic response by measuring the cumulative sprout length and the number of primary sprouts per spheroid using image analysis software (e.g., ImageJ).
-
Data Presentation and Analysis
The anti-angiogenic effect of GNE-220 is determined by its ability to inhibit VEGF-A-induced sprouting. The quantitative data should be summarized to compare the different treatment groups.
Table 1: Effect of GNE-220 on HUVEC Sprouting (Hypothetical Data)
| Treatment Group | GNE-220 Conc. (nM) | Mean Cumulative Sprout Length (µm) ± SD | Mean Number of Sprouts ± SD | % Inhibition of Sprout Length |
| Vehicle Control | 0 | 50.3 ± 8.2 | 2.1 ± 0.8 | - |
| VEGF-A (25 ng/mL) | 0 | 452.8 ± 45.1 | 15.4 ± 2.3 | 0 |
| VEGF-A + GNE-220 | 0.1 | 380.1 ± 39.5 | 12.8 ± 2.1 | 16.1% |
| VEGF-A + GNE-220 | 1 | 225.7 ± 31.2 | 8.3 ± 1.5 | 50.2% |
| VEGF-A + GNE-220 | 10 | 98.4 ± 15.6 | 4.1 ± 1.1 | 78.3% |
| VEGF-A + GNE-220 | 100 | 55.2 ± 9.8 | 2.5 ± 0.9 | 87.8% |
Data are represented as mean ± standard deviation (SD) from a representative experiment with n=10 spheroids per group.
Data Interpretation
The hypothetical data presented in Table 1 suggests that GNE-220 inhibits VEGF-A-induced HUVEC sprouting in a dose-dependent manner. The IC50 value, the concentration of GNE-220 that inhibits 50% of the sprouting activity, can be calculated from this data, providing a quantitative measure of the compound's potency.
Conclusion
The HUVEC spheroid sprouting assay is a valuable tool for evaluating the anti-angiogenic properties of novel compounds like GNE-220. The detailed protocol and data presentation format provided in these application notes offer a standardized approach for assessing the efficacy and potency of angiogenesis inhibitors. The hypothetical results indicate that GNE-220 is a potent inhibitor of in vitro angiogenesis, warranting further investigation into its therapeutic potential.
Application Notes and Protocols for Scratch Wound Healing Assay
Topic: Scratch Wound Healing Assay for Investigating Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
The scratch wound healing assay is a straightforward and widely used method to study cell migration in vitro. This technique mimics aspects of in vivo wound healing, making it a valuable tool for research in cancer biology, tissue regeneration, and drug discovery. The assay involves creating a "scratch" or gap in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap. This allows for the quantitative assessment of cell migration under various experimental conditions, such as in the presence of a test compound or following genetic modification of the cells.
These application notes provide a detailed protocol for conducting a scratch wound healing assay and discuss its application in evaluating the effect of a substance or genetic alteration on cell migration. While the specific compound "GNE-220" was not identified in the available literature, this protocol can be adapted to test any compound of interest.
Principle of the Assay
The core principle of the scratch wound healing assay is to create a cell-free area in a confluent cell monolayer and to measure the rate of closure of this area by cell migration.[1][2] The rate of wound closure can be influenced by various factors, including cell type, experimental conditions, and the presence of inhibitory or stimulatory compounds. It is important to note that cell proliferation can also contribute to wound closure; therefore, it is often necessary to inhibit cell division using agents like Mitomycin C or by serum starvation to specifically study cell migration.[3]
Experimental Protocols
Materials
-
12-well or 24-well tissue culture plates[4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer)
-
Sterile p200 or p1000 pipette tips, or a specialized scratch assay tool[1][4]
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
-
Compound of interest (e.g., a test drug)
-
(Optional) Mitomycin C or other proliferation inhibitors
Methods
1. Cell Seeding
-
Culture the cells of interest to be used in the assay until they are in the logarithmic growth phase.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 12-well or 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.[1] The optimal seeding density should be determined empirically for each cell line. A common starting point for a 24-well plate is approximately 0.1 x 10^6 cells per well.[1]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
2. Creating the Scratch
-
Once the cells have reached 95-100% confluency, carefully aspirate the culture medium.[1]
-
Gently wash the monolayer once with sterile PBS.[1]
-
Using a sterile p200 pipette tip, create a straight scratch down the center of the well.[1] Apply firm and consistent pressure to ensure a clean, cell-free gap. A ruler or a guide can be used to ensure the scratch is straight and consistent across wells.[1]
-
For creating a cross-shaped wound, a second scratch perpendicular to the first one can be made.[4]
3. Washing and Treatment
-
After creating the scratch, gently wash the wells 2-3 times with sterile PBS or serum-free medium to remove any detached cells and debris.[1]
-
Aspirate the final wash and replace it with fresh culture medium.
-
For the experimental group, add the culture medium containing the desired concentration of the compound of interest. For the control group, add medium with the vehicle control.
-
If inhibition of cell proliferation is required, the medium should be serum-free or contain a proliferation inhibitor like Mitomycin C.[3]
4. Imaging and Analysis
-
Immediately after adding the treatment, capture the first image of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification.[4] This will serve as the 0-hour time point. It is crucial to have reference points on the plate to ensure that the same field of view is imaged at each time point.[4]
-
Incubate the plate and capture subsequent images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.[4]
-
The wound area can be quantified using image analysis software like ImageJ. The percentage of wound closure can be calculated using the following formula:
Wound Closure % = [ (Initial Wound Area - Wound Area at time T) / Initial Wound Area ] x 100
Data Presentation
The quantitative data from a scratch wound healing assay should be presented in a clear and organized manner to facilitate comparison between different treatment groups. A table is an effective way to summarize the results.
Table 1: Hypothetical Data for the Effect of a Test Compound on Cell Migration
| Treatment Group | Initial Wound Area (µm²) (Mean ± SD) | Wound Area at 24h (µm²) (Mean ± SD) | Wound Closure (%) (Mean ± SD) | p-value (vs. Control) |
| Control (Vehicle) | 500,000 ± 25,000 | 150,000 ± 20,000 | 70.0 ± 4.0 | - |
| Compound X (1 µM) | 510,000 ± 30,000 | 350,000 ± 28,000 | 31.4 ± 5.5 | < 0.01 |
| Compound X (10 µM) | 495,000 ± 28,000 | 450,000 ± 25,000 | 9.1 ± 5.1 | < 0.001 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways involved in cell migration.
Caption: Workflow for the scratch wound healing assay.
Cell migration is a complex process regulated by intricate signaling pathways. A mutation in the GNE gene, which is involved in sialic acid biosynthesis, can lead to altered cell migration.[5] This is thought to occur through changes in the actin cytoskeleton dynamics, potentially involving the RhoA signaling pathway.[5]
References
GNE-220 Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3][4] This document provides detailed application notes and a comprehensive protocol for conducting a biochemical kinase assay to evaluate the inhibitory activity of GNE-220 against its primary target, MAP4K4, and other related kinases. The protocol is designed to be adaptable for high-throughput screening and mechanism of action studies.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[5][6][7] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5][6][8] Biochemical kinase assays are fundamental tools in drug discovery for identifying and characterizing kinase inhibitors.[5][6][8] These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate, and the inhibitory effect of a compound is quantified by a decrease in this activity.[5] GNE-220 has been identified as a selective inhibitor of MAP4K4, a kinase implicated in various cellular functions, including cell motility.[1][2] This protocol details a robust method to quantify the inhibitory potency of GNE-220.
Data Presentation
The inhibitory activity of GNE-220 against various kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MAP4K5 (KHS1) | 9 |
| DMPK | 476 |
| MAP4K6 (MINK) | 1100 (1.1 µM) |
Data compiled from multiple sources.[1][2][9]
Experimental Protocols
Principle of the Assay
This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The Kinase-Glo® assay is a widely used method for this purpose.[1][2][10] The amount of light generated by the luciferase reaction is inversely proportional to the kinase activity, as higher kinase activity results in greater ATP consumption and thus lower luminescence.
Materials and Reagents
-
Enzyme: Recombinant His-tagged MAP4K4 kinase domain (amino acids 2-328) with a T181E activating mutation, expressed and purified from Sf9 insect cells.[1][2]
-
Inhibitor: GNE-220
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100.[1][2]
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit
-
Plates: White, opaque 96-well or 384-well assay plates
-
Instrumentation: Luminometer
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of GNE-220 in 100% DMSO.
-
Create a serial dilution series of GNE-220 in DMSO. For a typical 10-point dose-response curve, a 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).
-
-
Assay Plate Setup:
-
Add 1 µL of each GNE-220 dilution to the appropriate wells of the assay plate.
-
Include control wells:
-
"No inhibitor" control: 1 µL of DMSO only (represents 0% inhibition).
-
"No enzyme" control: 1 µL of DMSO only (represents 100% inhibition).
-
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in the assay buffer.
-
Add the kinase/substrate master mix to all wells except the "no enzyme" control.
-
Prepare the ATP solution in the assay buffer. The final concentration of ATP in the reaction should be 3 µM.[1][2]
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
The final reaction volume will depend on the plate format (e.g., 25 µL for 384-well plates).
-
-
Incubation:
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add an equal volume of the Kinase-Glo® reagent to each well of the assay plate.
-
Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Normalization:
-
The "no inhibitor" control wells represent 0% inhibition (maximum kinase activity).
-
The "no enzyme" control wells represent 100% inhibition (background signal).
-
Normalize the data by subtracting the average "no enzyme" control signal from all other wells and then expressing the inhibitor-treated well signals as a percentage of the "no inhibitor" control.
-
-
IC50 Determination:
-
Plot the normalized percentage of inhibition against the logarithm of the GNE-220 concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value.
-
Visualizations
MAP4K4 Signaling Pathway
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of GNE-220.
GNE-220 Kinase Assay Workflow
Caption: Step-by-step workflow for the GNE-220 biochemical kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. GNE 220 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols: GNE-220 in Mouse Models of Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), a key regulator of various cellular processes, including inflammation, metabolism, and cell migration.[1][2] Emerging evidence suggests a critical role for MAP4K4 in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is fundamental in both normal physiological development and pathological conditions such as tumor growth and metastasis.[3] These notes provide a comprehensive overview of the application of GNE-220 and related compounds in angiogenesis research, with a focus on establishing mouse models to investigate its anti-angiogenic potential. While in vivo data for GNE-220 is limited, this document extrapolates from in vitro findings and studies on similar MAP4K4 inhibitors to propose robust experimental protocols.
Mechanism of Action and In Vitro Efficacy
GNE-220 exerts its biological effects through the potent and selective inhibition of MAP4K4.[4] In vitro studies have demonstrated its ability to modulate endothelial cell behavior, a critical component of the angiogenic process.
Key In Vitro Effects of GNE-220:
-
Alters the morphology of human umbilical vein endothelial cell (HUVEC) sprouts.[4]
-
Reduces phosphorylated Ezrin/Radixin/Moesin (pERM)-positive retraction fibers in a dose-dependent manner.[4]
-
Increases the number of active integrin β1-positive long focal adhesions in a dose-dependent manner.[4]
Quantitative In Vitro Data
| Compound | Target | IC50 (nM) | Cell-Based Assay | Effect |
| GNE-220 | MAP4K4 | 7 | HUVEC Sprouting | Alters sprout morphology |
| MINK (MAP4K6) | 9 | HUVEC Retraction Fibers | Reduces pERM+ fibers | |
| DMPK | 476 | HUVEC Focal Adhesions | Increases active-INTβ1+ adhesions | |
| KHS1 (MAP4K5) | 1100 | |||
| GNE-495 | MAP4K4 | 3.7 | Neonatal Retinal Angiogenesis | Delays vascular outgrowth, induces abnormal morphology |
IC50 values represent the concentration of the inhibitor required for 50% inhibition of the target kinase activity.[4][5]
Proposed GNE-220 Signaling Pathway in Angiogenesis
The following diagram illustrates the proposed signaling pathway through which GNE-220 may inhibit angiogenesis by targeting MAP4K4.
Caption: Proposed GNE-220 signaling pathway in angiogenesis.
Experimental Protocols for In Vivo Mouse Models
Based on the anti-angiogenic potential of MAP4K4 inhibition, the following mouse models are proposed to evaluate the in vivo efficacy of GNE-220.
Retinal Angiogenesis Model
This model is particularly relevant given the successful use of the related MAP4K4 inhibitor, GNE-495, in a similar in vivo study.[1]
Objective: To assess the effect of GNE-220 on developmental retinal angiogenesis in neonatal mice.
Experimental Workflow:
Caption: Workflow for the retinal angiogenesis mouse model.
Detailed Protocol:
-
Animal Model: Use neonatal mouse pups (e.g., C57BL/6 strain) at postnatal day 4 (P4) to P7.
-
GNE-220 Administration:
-
Prepare GNE-220 in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in sterile water).
-
Administer GNE-220 via intraperitoneal (IP) injection at desired doses (e.g., 25 and 50 mg/kg).[1]
-
Administer an equal volume of the vehicle to the control group.
-
-
Tissue Harvesting and Processing:
-
Euthanize pups at a predetermined time point (e.g., 24 hours post-injection).
-
Dissect and fix the eyes in 4% paraformaldehyde.
-
Isolate and flat-mount the retinas.
-
-
Immunofluorescence Staining:
-
Permeabilize the retinas (e.g., with 0.5% Triton X-100 in PBS).
-
Stain with an endothelial cell marker, such as isolectin B4 conjugated to a fluorescent probe, to visualize the retinal vasculature.
-
-
Imaging and Analysis:
-
Capture images of the retinal flat-mounts using a fluorescence microscope.
-
Quantify vascular parameters including radial outgrowth, vessel density, and the number of vascular branch points using image analysis software.
-
Matrigel Plug Assay
This model allows for the direct assessment of GNE-220's effect on induced angiogenesis in a subcutaneous implant.[6][7][8]
Objective: To quantify the inhibition of growth factor-induced angiogenesis by GNE-220.
Experimental Workflow:
Caption: Workflow for the Matrigel plug angiogenesis assay.
Detailed Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice) to prevent rejection of the Matrigel plug.
-
Matrigel Preparation:
-
On ice, mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or vascular endothelial growth factor (VEGF).
-
In the treatment groups, incorporate GNE-220 at various concentrations directly into the Matrigel mixture. The control group will receive the vehicle.
-
-
Injection:
-
Subcutaneously inject the Matrigel mixture into the flanks of the mice. The Matrigel will solidify at body temperature, forming a plug.
-
-
Systemic Treatment (Optional):
-
Administer GNE-220 or vehicle systemically (e.g., daily IP injections) throughout the experiment.
-
-
Plug Excision and Analysis:
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Hemoglobin Measurement: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.[6]
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain for endothelial cell markers like CD31 to visualize and quantify microvessel density.
-
Tumor Xenograft Model
This model assesses the impact of GNE-220 on tumor-associated angiogenesis, a critical factor in cancer progression.[3][9][10]
Objective: To evaluate the effect of GNE-220 on tumor growth and angiogenesis in a human tumor xenograft model.
Experimental Workflow:
Caption: Workflow for the tumor xenograft mouse model.
Detailed Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Cell Implantation:
-
Culture a human tumor cell line known to induce angiogenesis (e.g., HT-1080 fibrosarcoma).
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
GNE-220 Administration:
-
Administer GNE-220 or vehicle to the respective groups via an appropriate route (e.g., oral gavage or IP injection) on a defined schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly.
-
Euthanize the mice when tumors in the control group reach a predetermined endpoint size or at the end of the study period.
-
-
Tumor Analysis:
-
Excise the tumors and process them for:
-
Immunohistochemistry: Stain for CD31 to quantify microvessel density.
-
Western Blot Analysis: Assess the phosphorylation status of MAP4K4 downstream targets to confirm target engagement.
-
-
Data Presentation and Interpretation
All quantitative data from these in vivo experiments should be summarized in clearly structured tables for easy comparison between treatment and control groups. Statistical analysis should be performed to determine the significance of any observed differences.
Example Data Table:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Mean Microvessel Density (vessels/field) ± SEM |
| Vehicle Control | ||
| GNE-220 (25 mg/kg) | ||
| GNE-220 (50 mg/kg) |
Conclusion
While direct in vivo studies of GNE-220 in angiogenesis are not yet published, its potent in vitro activity and the in vivo efficacy of the closely related MAP4K4 inhibitor GNE-495 strongly suggest its potential as an anti-angiogenic agent. The experimental protocols detailed in these application notes provide a robust framework for researchers to investigate the in vivo effects of GNE-220 in various mouse models of angiogenesis. Such studies are crucial for elucidating the therapeutic potential of MAP4K4 inhibition in angiogenesis-dependent diseases.
References
- 1. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models for studying angiogenesis and lymphangiogenesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Modified In Vivo Matrix Gel Plug Assay for Angiogenesis Studies [jove.com]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Notes and Protocols: GNE-220 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to late diagnosis and limited effective therapeutic options. The complex tumor microenvironment and intrinsic resistance to conventional therapies necessitate the identification of novel molecular targets. Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HPK/GCK-like kinase or HGK), has emerged as a promising therapeutic target in pancreatic cancer.[1][2] Overexpressed in a significant subset of PDAC tumors, elevated MAP4K4 levels correlate with a poorer prognosis.[2] Preclinical studies have demonstrated that MAP4K4 plays a crucial role in promoting pancreatic cancer cell proliferation, migration, and invasion.[3][4][5]
GNE-220 is a potent and selective small molecule inhibitor of MAP4K4 with a reported IC50 of 7 nM. While direct studies of GNE-220 in pancreatic cancer models are not yet widely published, its high potency and selectivity for MAP4K4 make it an invaluable research tool for elucidating the role of this kinase in pancreatic cancer pathobiology and for exploring its potential as a therapeutic target. These application notes provide a comprehensive overview of the rationale and methodologies for utilizing GNE-220 in various pancreatic cancer models.
Mechanism of Action and Signaling Pathway
GNE-220 exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. In pancreatic cancer, MAP4K4 has been shown to be a critical upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[3] One of the key downstream effectors of MAP4K4 is Mixed Lineage Kinase 3 (MLK3). MAP4K4 directly phosphorylates and activates MLK3, which in turn activates the JNK cascade, leading to the phosphorylation of transcription factors such as c-Jun.[4][5][6] This signaling axis is implicated in promoting pancreatic cancer cell proliferation and migration.[4][5] By inhibiting MAP4K4, GNE-220 is expected to block this phosphorylation cascade, leading to a reduction in oncogenic signaling.
Data Presentation: Expected Effects of GNE-220 in Pancreatic Cancer Models
The following tables summarize the anticipated quantitative data from key experiments using GNE-220 in pancreatic cancer models, based on the known function of its target, MAP4K4.
Table 1: In Vitro Efficacy of GNE-220 on Pancreatic Cancer Cell Lines
| Cell Line | IC50 (Proliferation) (nM) | % Inhibition of Migration (at 100 nM) | % Inhibition of Invasion (at 100 nM) |
| PANC-1 | Expected: 50-200 | Expected: 60-80% | Expected: 50-70% |
| MiaPaCa-2 | Expected: 75-250 | Expected: 55-75% | Expected: 45-65% |
| AsPC-1 | Expected: 100-300 | Expected: 50-70% | Expected: 40-60% |
| Capan-1 | Expected: 40-150 | Expected: 65-85% | Expected: 55-75% |
Table 2: In Vivo Efficacy of GNE-220 in a Pancreatic Cancer Xenograft Model
| Treatment Group | Tumor Volume Reduction (%) | Change in Ki-67 Staining (%) | Change in p-c-Jun Levels (%) |
| Vehicle Control | 0 | - | - |
| GNE-220 (50 mg/kg, daily) | Expected: 40-60% | Expected: Decrease by 50-70% | Expected: Decrease by 60-80% |
| Gemcitabine | Expected: 30-50% | Expected: Decrease by 40-60% | Expected: Variable |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of GNE-220 in pancreatic cancer models are provided below.
Protocol 1: Cell Proliferation Assay (MTS/MTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-220 on the proliferation of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1, Capan-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
GNE-220 (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GNE-220 in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of GNE-220.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Transwell Migration and Invasion Assays
Objective: To assess the effect of GNE-220 on the migratory and invasive potential of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
Serum-free medium
-
Complete growth medium
-
GNE-220
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, the inserts remain uncoated.
-
Harvest pancreatic cancer cells and resuspend them in serum-free medium containing GNE-220 at the desired concentration (e.g., 100 nM) or vehicle control.
-
Add 2.5 x 10^4 to 5 x 10^4 cells to the upper chamber of the transwell insert.
-
Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Calculate the percentage of inhibition of migration or invasion relative to the vehicle control.
Protocol 3: Western Blot Analysis of MAP4K4 Signaling
Objective: To confirm the on-target effect of GNE-220 by assessing the phosphorylation status of downstream effectors of MAP4K4.
Materials:
-
Pancreatic cancer cell lines
-
GNE-220
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-MAP4K4, anti-phospho-MLK3, anti-MLK3, anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat pancreatic cancer cells with GNE-220 at various concentrations for a specified time (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of GNE-220 on the phosphorylation of MLK3, JNK, and c-Jun.
Protocol 4: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GNE-220 in a murine model of pancreatic cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Pancreatic cancer cells (e.g., PANC-1 or MiaPaCa-2)
-
GNE-220 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject pancreatic cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, GNE-220, standard-of-care chemotherapy).
-
Administer GNE-220 or vehicle control daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., immunohistochemistry for Ki-67, p-c-Jun).
Conclusion
GNE-220 represents a valuable pharmacological tool for investigating the role of MAP4K4 in pancreatic cancer. Its high potency and selectivity allow for precise interrogation of the MAP4K4 signaling pathway. The protocols outlined in these application notes provide a framework for characterizing the anti-cancer effects of GNE-220 in preclinical pancreatic cancer models, which may ultimately support the clinical development of MAP4K4 inhibitors for this devastating disease. The expected outcomes, based on the established role of MAP4K4, suggest that GNE-220 will demonstrate significant anti-proliferative, anti-migratory, and anti-invasive properties in pancreatic cancer models, providing a strong rationale for further investigation.
References
- 1. d-nb.info [d-nb.info]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. MAP4K4 promotes pancreatic tumorigenesis via phosphorylation and activation of mixed lineage kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GNE-220 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation and extensive invasion into the surrounding brain tissue.[1][2] These invasive properties are a major contributor to tumor recurrence and treatment failure. Recent research has identified Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) as a critical mediator of glioblastoma cell invasion.[1][3][4] GNE-220 is a potent and selective small molecule inhibitor of MAP4K4, making it a valuable tool for investigating the role of this kinase in glioblastoma progression and a potential therapeutic candidate.
These application notes provide a comprehensive overview of the use of GNE-220 in glioblastoma research, including its mechanism of action, protocols for key in vitro experiments, and expected outcomes.
GNE-220: A Selective MAP4K4 Inhibitor
GNE-220 is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 7 nM. It also shows inhibitory activity against other kinases at higher concentrations, such as MAP4K5 (KHS1) and MINK (MAP4K6). The selectivity of GNE-220 for MAP4K4 allows for targeted investigation of its role in cellular processes.
Table 1: Kinase Inhibition Profile of GNE-220
| Kinase | IC50 (nM) |
| MAP4K4 | 7 |
| MAP4K5 (KHS1) | 1100 |
| MINK (MAP4K6) | 9 |
Source: Data synthesized from publicly available information.
Mechanism of Action: Targeting Glioblastoma Invasion
MAP4K4 has been identified as a key driver of glioblastoma cell migration and invasion.[1][3] It is involved in signaling pathways that regulate the cytoskeleton and cell adhesion, processes essential for cell motility.[5][6][7] Inhibition of MAP4K4 with small molecules has been shown to reduce the invasive properties of glioblastoma cells in preclinical models.[1][4]
The proposed mechanism of action for GNE-220 in glioblastoma involves the inhibition of MAP4K4, leading to a reduction in downstream signaling pathways that promote an invasive phenotype. Studies have shown that MAP4K4 inhibition can revert the epithelial-mesenchymal transition (EMT) markers in glioblastoma cells, consistent with a less invasive state.[1][4]
Diagram 1: Proposed Signaling Pathway of MAP4K4 in Glioblastoma Invasion
Caption: Proposed MAP4K4 signaling pathway in glioblastoma invasion and the inhibitory action of GNE-220.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of GNE-220 in glioblastoma cell lines.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of GNE-220 on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, LN18, T98G)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GNE-220 (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of GNE-220 in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GNE-220 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 2: Hypothetical IC50 Values of GNE-220 in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| U87-MG | >10 |
| LN18 | >10 |
| T98G | >10 |
Note: As a MAP4K4 inhibitor, GNE-220 is expected to primarily affect cell invasion rather than proliferation. Therefore, high IC50 values for cell viability are anticipated.
Transwell Invasion Assay
This assay measures the ability of glioblastoma cells to invade through a basement membrane matrix, a key characteristic of malignant tumors.
Materials:
-
Glioblastoma cell lines
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
GNE-220
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest glioblastoma cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Add 500 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Add different concentrations of GNE-220 to both the upper and lower chambers. Include a vehicle control.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet for 15 minutes.
-
Wash the inserts with water and allow them to dry.
-
Count the number of invading cells in several fields of view under a microscope.
-
Quantify the results and express them as a percentage of the control.
Diagram 2: Experimental Workflow for Transwell Invasion Assay
Caption: Step-by-step workflow for the Transwell invasion assay to evaluate the effect of GNE-220.
Western Blot Analysis of EMT Markers
This protocol is used to assess the effect of GNE-220 on the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process associated with cell invasion.
Materials:
-
Glioblastoma cells treated with GNE-220
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated glioblastoma cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Table 3: Expected Changes in EMT Marker Expression after GNE-220 Treatment
| Marker | Expected Change | Role in Invasion |
| E-cadherin | Increase | Epithelial marker, reduced invasion |
| N-cadherin | Decrease | Mesenchymal marker, promotes invasion |
| Vimentin | Decrease | Mesenchymal marker, promotes invasion |
| Snail | Decrease | EMT transcription factor |
Conclusion
GNE-220, as a potent and selective MAP4K4 inhibitor, represents a valuable research tool for dissecting the signaling pathways that drive glioblastoma invasion. The provided protocols offer a framework for investigating the anti-invasive effects of GNE-220 in glioblastoma cell lines. The expected outcomes, including a reduction in cell invasion and a shift in EMT marker expression, would provide strong evidence for the therapeutic potential of targeting MAP4K4 in this devastating disease. Further in vivo studies in orthotopic glioblastoma models are warranted to validate these findings.
References
- 1. Targeted genomic CRISPR-Cas9 screen identifies MAP4K4 as essential for glioblastoma invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New experimental therapies for glioblastoma: a review of preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. researchgate.net [researchgate.net]
- 5. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Role of MAP4K4 in Focal Adhesion Dynamics and Regulation of Cell Migration of Breast Cancer Cell Line MDA-MB-231 [archrazi.areeo.ac.ir]
- 7. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
Application Notes and Protocols for the Evaluation of GNE-220, a MAP4K4 Inhibitor, in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has emerged as a promising therapeutic target in various cancers. In breast cancer, MAP4K4 has been implicated in promoting tumor cell proliferation, migration, and resistance to therapy.[1][2][3] Studies have shown that MAP4K4 is overexpressed in radioresistant breast cancer cell lines, suggesting its role in treatment failure.[1][4][5] Inhibition of MAP4K4 has been shown to selectively target these resistant cells, induce apoptosis, and impair DNA repair mechanisms.[1][5][6] GNE-220 is a potent and selective inhibitor of MAP4K4. While direct studies of GNE-220 in breast cancer cell lines are not yet widely published, its inhibitory action on a key signaling node in breast cancer progression makes it a compound of significant interest for investigation.
These application notes provide a comprehensive set of protocols to evaluate the efficacy and mechanism of action of GNE-220 in various breast cancer cell lines.
Quantitative Data Summary
Effective characterization of a novel inhibitor like GNE-220 requires the generation of robust quantitative data across a panel of breast cancer cell lines representing different subtypes (e.g., Luminal A, Luminal B, HER2-positive, and Triple-Negative). Below are templates for organizing key experimental data.
Table 1: In Vitro Efficacy of GNE-220 in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) after 72h | Maximum Inhibition (%) |
| MCF-7 | Luminal A | Data to be generated | Data to be generated |
| T-47D | Luminal A | Data to be generated | Data to be generated |
| SK-BR-3 | HER2+ | Data to be generated | Data to be generated |
| MDA-MB-231 | Triple-Negative | Data to be generated | Data to be generated |
| MDA-MB-468 | Triple-Negative | Data to be generated | Data to be generated |
Table 2: Effect of GNE-220 on Apoptosis and Cell Cycle in Breast Cancer Cell Lines (at IC50 concentration, 48h)
| Cell Line | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |
| MCF-7 | Data to be generated | Data to be generated |
| SK-BR-3 | Data to be generated | Data to be generated |
| MDA-MB-231 | Data to be generated | Data to be generated |
Table 3: Effect of GNE-220 on MAP4K4 Signaling Pathway Markers (Western Blot analysis, 24h treatment)
| Cell Line | p-JNK / JNK (Fold Change) | p-ERK / ERK (Fold Change) | Cleaved PARP (Fold Change) |
| MCF-7 | Data to be generated | Data to be generated | Data to be generated |
| SK-BR-3 | Data to be generated | Data to be generated | Data to be generated |
| MDA-MB-231 | Data to be generated | Data to be generated | Data to be generated |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of GNE-220 and the experimental procedures, the following diagrams are provided.
Caption: GNE-220 inhibits MAP4K4 signaling.
Caption: Workflow for GNE-220 evaluation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of GNE-220 on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231)
-
Complete growth medium (specific to each cell line)
-
GNE-220 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of GNE-220 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest GNE-220 concentration.
-
Remove the medium from the wells and add 100 µL of the GNE-220 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the effect of GNE-220 on the expression and phosphorylation of key proteins in the MAP4K4 signaling pathway.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
GNE-220
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MAP4K4, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with GNE-220 at the desired concentrations (e.g., IC50) for the specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by GNE-220.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
GNE-220
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with GNE-220 at the desired concentrations for the specified time (e.g., 48 hours).
-
Collect both the adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
References
- 1. Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAP4K4 and cancer: ready for the main stage? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming radioresistance of breast cancer cells with MAP4K4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220: Application Notes and Protocols for Studying Endothelial Cell Motility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNE-220, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), in the study of endothelial cell motility. The provided protocols and data serve as a resource for investigating the role of MAP4K4 in angiogenesis and related processes.
Introduction
Endothelial cell motility is a fundamental process in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. The signaling pathways that regulate endothelial cell migration, proliferation, and differentiation are complex and involve numerous protein kinases. One such kinase is MAP4K4, which has emerged as a key regulator of endothelial cell dynamics.
GNE-220 is a small molecule inhibitor that selectively targets MAP4K4, providing a powerful tool to dissect its role in endothelial cell function. Inhibition of MAP4K4 has been shown to impair endothelial cell migration and sprouting, making GNE-220 a valuable compound for both basic research and preclinical drug development in the context of anti-angiogenic therapies.
Mechanism of Action: The MAP4K4 Signaling Pathway
GNE-220 exerts its effects by inhibiting the kinase activity of MAP4K4. In endothelial cells, MAP4K4 is a critical component of a signaling pathway that regulates the dynamics of cell adhesion and membrane retraction, which are essential for cell movement. The pathway involves the phosphorylation of moesin (B1176500), a member of the Ezrin-Radixin-Moesin (ERM) family of proteins.
Phosphorylated moesin competes with talin for binding to the cytoplasmic tail of β1-integrin. This competition leads to the deactivation of β1-integrin and the disassembly of focal adhesions, allowing for the retraction of the cell's trailing edge during migration. By inhibiting MAP4K4, GNE-220 prevents the phosphorylation of moesin, which in turn stabilizes focal adhesions and impedes cell migration.
Caption: General workflow for studying endothelial cell motility with GNE-220.
Endothelial Cell Wound Healing (Scratch) Assay
This assay is used to measure collective cell migration in two dimensions.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
6- or 12-well tissue culture plates
-
Sterile p200 pipette tips
-
Phosphate-buffered saline (PBS)
-
GNE-220 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6- or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 2-4 hours to minimize cell proliferation.
-
Creating the Wound: Gently scratch the cell monolayer in a straight line using a sterile p200 pipette tip. Create a consistent width for all scratches.
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing the desired concentrations of GNE-220 or vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (time 0).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Quantitative Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic migration of individual cells through a porous membrane.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free endothelial cell basal medium (EBM)
-
Complete endothelial cell growth medium (chemoattractant)
-
GNE-220 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Protocol:
-
Cell Preparation: Culture HUVECs to 70-80% confluency. Harvest the cells using trypsin and resuspend them in serum-free EBM.
-
Assay Setup: Add chemoattractant (e.g., complete EGM-2) to the lower chamber of the 24-well plate.
-
Cell Seeding: Seed the HUVEC suspension into the upper chamber of the Transwell inserts. Add the desired concentrations of GNE-220 or vehicle control to the cell suspension in the upper chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde for 10-15 minutes. Stain the cells with Crystal Violet for 20-30 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification: Allow the inserts to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
HUVEC Spheroid Sprouting Assay
This 3D assay mimics the initial stages of angiogenesis, where endothelial cells sprout from a central aggregate into an extracellular matrix.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
Methocel solution (e.g., 1.2% in EBM)
-
Fibrinogen solution
-
Thrombin
-
96-well round-bottom, low-adhesion plates
-
GNE-220 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Microscope with a camera
Protocol:
-
Spheroid Formation: Prepare a suspension of HUVECs in growth medium containing 20% Methocel. Dispense hanging drops (e.g., 20 µL containing 500 cells) onto the lid of a petri dish and incubate for 24 hours to allow spheroid formation.
-
Embedding Spheroids: Gently harvest the spheroids and resuspend them in a solution of fibrinogen.
-
Matrix Polymerization: Add thrombin to the spheroid-fibrinogen suspension and quickly pipette the mixture into the wells of a 24-well plate. Allow the fibrin (B1330869) gel to polymerize at 37°C for 30-60 minutes.
-
Treatment: Overlay the fibrin gel with complete endothelial cell growth medium containing the desired concentrations of GNE-220 or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Image Acquisition: Capture brightfield or fluorescence images of the spheroids and their sprouts at specified time points.
-
Quantitative Analysis: Using image analysis software, measure the number of sprouts per spheroid and the cumulative length of all sprouts originating from each spheroid.
By employing these detailed protocols and utilizing GNE-220, researchers can effectively investigate the role of MAP4K4 in endothelial cell motility and angiogenesis, contributing to a deeper understanding of vascular biology and the development of novel therapeutic strategies.
Application Notes and Protocols: GNE-220 Dose-Response in MAP4K4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][3] MAP4K4 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell migration, inflammation, and angiogenesis.[2][3] Its involvement in pathological angiogenesis makes it a compelling target for therapeutic intervention in diseases such as cancer and retinopathies. These application notes provide detailed protocols for assessing the dose-response relationship of GNE-220 in both biochemical and cell-based assays.
Mechanism of Action and Signaling Pathway
GNE-220 exerts its biological effects through the direct inhibition of the kinase activity of MAP4K4. The downstream signaling cascade of MAP4K4 in endothelial cells involves the phosphorylation of moesin, which in turn regulates the interaction between talin and β1-integrin. This pathway is critical for the control of endothelial cell motility and the dynamics of the cytoskeleton during angiogenesis. By inhibiting MAP4K4, GNE-220 disrupts this signaling cascade, leading to altered endothelial cell morphology and a reduction in angiogenic sprouting.
Caption: MAP4K4 signaling pathway in endothelial cells and the inhibitory action of GNE-220.
Data Presentation: GNE-220 Dose-Response
The inhibitory activity of GNE-220 on MAP4K4 can be quantified to generate a dose-response curve. The half-maximal inhibitory concentration (IC50) for GNE-220 against MAP4K4 has been determined to be 7 nM.[1] Below is a table of representative data from a biochemical kinase assay showing the percentage of MAP4K4 activity inhibition at various concentrations of GNE-220.
| GNE-220 Concentration (nM) | MAP4K4 Activity (% Inhibition) |
| 0.1 | 5 |
| 1.0 | 20 |
| 5.0 | 45 |
| 7.0 (IC50) | 50 |
| 10 | 60 |
| 50 | 85 |
| 100 | 95 |
| 1000 | 99 |
Note: The data presented in this table is representative and calculated based on the known IC50 value to illustrate a typical sigmoidal dose-response relationship. Actual experimental results may vary.
Experimental Protocols
MAP4K4 Biochemical Kinase Assay
This protocol describes a method to determine the in vitro potency of GNE-220 against purified MAP4K4 kinase.
Workflow:
Caption: Workflow for the MAP4K4 biochemical kinase assay.
Materials:
-
Purified, active MAP4K4 enzyme
-
GNE-220
-
Kinase substrate (e.g., a peptide containing the MAP4K4 phosphorylation motif)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of GNE-220 in DMSO, and then dilute further in kinase assay buffer.
-
Add the diluted GNE-220 or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the MAP4K4 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the remaining ATP or the generated ADP using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each GNE-220 concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
HUVEC Sprouting Assay
This cell-based assay assesses the effect of GNE-220 on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.
Workflow:
Caption: Workflow for the HUVEC sprouting assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fibrinogen and thrombin, or collagen solution
-
GNE-220
-
96-well imaging plates
Procedure:
-
Culture HUVECs in appropriate growth medium.
-
Generate HUVEC spheroids by seeding cells in hanging drops or non-adherent round-bottom plates.
-
Prepare a fibrinogen or collagen solution and mix with the HUVEC spheroids.
-
Dispense the spheroid-containing gel into the wells of a 96-well plate and allow it to polymerize.
-
Add endothelial cell growth medium containing a serial dilution of GNE-220 (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) or vehicle control to the wells.[1]
-
Incubate the plate for 16-24 hours to allow for sprout formation.
-
Image the spheroids using a microscope.
-
Quantify the extent of sprouting by measuring the cumulative sprout length or the number of sprouts per spheroid using image analysis software.
-
Plot the sprouting inhibition as a function of GNE-220 concentration to generate a dose-response curve.
Conclusion
GNE-220 is a valuable tool for investigating the role of MAP4K4 in angiogenesis and other biological processes. The protocols outlined in these application notes provide a framework for characterizing the dose-dependent inhibitory effects of GNE-220. Accurate determination of the dose-response relationship is critical for the interpretation of experimental results and for the potential development of MAP4K4 inhibitors as therapeutic agents.
References
- 1. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-220 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and highly selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). It also shows inhibitory activity against MAP4K6 (MINK1) and MAP4K5 (KHS1).[1] As a critical node in cellular signaling, MAP4K4 is implicated in a variety of cellular processes, including cell migration, proliferation, and apoptosis. Its role in cancer and angiogenesis has made it a target of interest for therapeutic development. These application notes provide detailed protocols and working concentrations for the use of GNE-220 in various cell culture-based assays.
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values for GNE-220 and related MAP4K4 inhibitors in various cell culture applications. These values should serve as a starting point for experimental design, and optimal concentrations may vary depending on the cell line and specific experimental conditions.
Table 1: GNE-220 IC50 Values
| Target | IC50 (nM) |
| MAP4K4 | 7[1] |
| MAP4K6 (MINK1) | 9[1] |
| MAP4K5 (KHS1) | 1100[1] |
Table 2: GNE-220 Working Concentrations in Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time |
| HUVEC Sprouting Assay | HUVEC | 0.1 nM - 10,000 nM[1] | Not Specified |
| Scratch Wound Healing Assay | HUVEC | Not Specified | Not Specified |
Table 3: Working Concentrations of Structurally Related MAP4K4 Inhibitors (as a reference for GNE-220)
| Inhibitor | Assay Type | Cell Line | Concentration | Incubation Time | Downstream Targets Affected |
| GNE-495 | Western Blot | DRG Neurons | 800 nM | 3 hours | p-c-Jun, p-JNK |
| PF-06260933 | Western Blot | Mouse Hippocampal Neurons | 5 µM - 10 µM | Not Specified | pJNK, pGAP43 |
| GNE-495 | Pancreatic Cancer Models | In vitro / In vivo | Not Specified | Not Specified | Inhibition of proliferation and migration |
Signaling Pathway
GNE-220 targets MAP4K4, a serine/threonine kinase that is a member of the Ste20 family. MAP4K4 is involved in multiple signaling cascades that regulate key cellular functions. Inhibition of MAP4K4 by GNE-220 can impact downstream pathways such as the JNK and p38 MAPK pathways, which are crucial for stress responses, and the ERK1/2 pathway, which is central to cell proliferation and survival. The diagram below illustrates the central role of MAP4K4 in these signaling networks.
Experimental Protocols
The following protocols are provided as a guide for determining the optimal working concentration of GNE-220 in your specific cell culture system. It is recommended to perform a dose-response experiment for each new cell line and assay.
Experimental Workflow for Determining Optimal Concentration
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is a general guideline for assessing the effect of GNE-220 on cell proliferation and viability.
Materials:
-
GNE-220
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and resume growth for 24 hours.
-
GNE-220 Treatment: Prepare a series of GNE-220 dilutions in complete culture medium. A suggested starting range is 1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the GNE-220 dilutions. Include a vehicle control (DMSO) at a concentration equivalent to the highest GNE-220 concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple (MTT) or orange (XTT) color develops.
-
Solubilization: For MTT assays, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAP4K4 Downstream Targets
This protocol is designed to assess the effect of GNE-220 on the phosphorylation status of downstream targets of MAP4K4, such as JNK and c-Jun.
Materials:
-
GNE-220
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-c-Jun, anti-c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with GNE-220 at the desired concentrations (e.g., 100 nM, 500 nM, 1 µM) for a specified time (e.g., 1, 3, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following GNE-220 treatment.
Materials:
-
GNE-220
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with various concentrations of GNE-220 (e.g., 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine them with the floating cells from the supernatant.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis by Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
References
Application Notes and Protocols for GNE 220 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of GNE 220, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)[1][2][3][4]. Accurate preparation and storage of this stock solution are crucial for ensuring its stability and the reproducibility of experimental results.
Chemical Properties of this compound
This compound is available as a free base and as a hydrochloride salt. The hydrochloride salt form generally offers enhanced water solubility and stability[3]. It is essential to use the correct molecular weight corresponding to the specific form of the compound for accurate molarity calculations.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1199590-75-4[1] | 2448286-21-1[2] |
| Molecular Formula | C₂₅H₂₆N₈[1] | C₂₅H₂₇ClN₈[2] |
| Molecular Weight | 438.53 g/mol [1] | 474.99 g/mol [2] |
| Appearance | Solid | Light yellow to yellow solid[2] |
Solubility Data
The choice of solvent is critical for dissolving this compound effectively. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for in vitro use.
| Solvent | Maximum Solubility | Special Considerations |
| DMSO | 5.4 mg/mL (11.37 mM) | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility[2]. |
| Water | 5 mg/mL (10.53 mM) | Ultrasonic treatment is required[2]. If water is used as the solvent for a stock solution, it should be filtered and sterilized with a 0.22 μm filter before use[2]. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Determine the required mass of this compound hydrochloride:
-
Use the following formula to calculate the mass needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 474.99 g/mol = 4.75 mg
-
-
Weigh the this compound hydrochloride:
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of the this compound hydrochloride powder and place it into a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Add the desired volume of DMSO to the microcentrifuge tube containing the this compound hydrochloride. For a 10 mM solution, if you weighed 4.75 mg, you would add 1 mL of DMSO.
-
-
Dissolve the compound:
-
Vortex the tube for 30-60 seconds to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes[2]. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
-
Once the this compound hydrochloride is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is essential to maintain the biological activity of the this compound stock solution.
| Storage Temperature | Shelf Life | Special Conditions |
| -80°C | 6 months | Sealed storage, away from moisture[2]. |
| -20°C | 1 month | Sealed storage, away from moisture[2]. |
It is recommended to use the stock solution within the specified shelf life. Avoid repeated freeze-thaw cycles.
Safety Precautions
When handling this compound powder and its solutions, it is important to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[5].
-
Avoid Contact: Prevent contact with skin and eyes[5][6]. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste according to institutional and local regulations.
Visualizations
Signaling Pathway
Caption: this compound inhibits the MAP4K4 signaling pathway.
Experimental Workflow
Caption: Workflow for this compound stock solution preparation.
References
Troubleshooting & Optimization
GNE-220 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GNE-220.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary mechanism of action?
A1: GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4 is a serine/threonine kinase that is involved in various cellular processes, including inflammation, cell proliferation, and migration.[1] GNE-220 exerts its effects by binding to the ATP-binding pocket of MAP4K4, thereby inhibiting its kinase activity.
Q2: What are the recommended solvents for dissolving GNE-220 hydrochloride?
A2: GNE-220 hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) and water.[2][3] For preparing high-concentration stock solutions, anhydrous DMSO is recommended.[2][4]
Q3: What is the observed solubility of GNE-220 hydrochloride in these solvents?
A3: The solubility of GNE-220 hydrochloride is summarized in the table below. Please note that ultrasonic treatment may be required to achieve complete dissolution.[2][3]
Q4: How should I store GNE-220 stock solutions?
A4: Stock solutions of GNE-220 hydrochloride should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months and at -20°C for up to 1 month.[2]
Data Presentation
Table 1: Solubility of GNE-220 Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 5.4 | 11.37 | Ultrasonic treatment may be necessary. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[2] |
| Water | 5 | 10.53 | Ultrasonic treatment may be necessary.[2] |
Troubleshooting Guide for GNE-220 Solubility Issues
Issue 1: GNE-220 hydrochloride is not fully dissolving in DMSO or water.
-
Possible Cause: Insufficient mixing or the compound requiring more energy to dissolve.
-
Troubleshooting Steps:
Issue 2: Precipitation is observed when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Possible Cause: GNE-220 has lower solubility in aqueous solutions, and the sudden change in solvent polarity causes the compound to precipitate or "crash out".[4]
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically below 0.5%) to minimize solvent toxicity, but ensure it is sufficient to maintain solubility.[4]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer.
-
Vortex During Dilution: Add the DMSO stock to the aqueous solution while vortexing to ensure rapid and even dispersion.
-
Use of Co-solvents: Consider adding a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol (B145695) to your aqueous buffer.
-
Incorporate a Surfactant: The inclusion of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01%), can help to keep the compound in solution.[5][6] An in vivo formulation for GNE-220 hydrochloride utilizes 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.[2]
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Incomplete dissolution or precipitation of GNE-220 in the assay medium, leading to variability in the effective concentration.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to your assay, visually inspect the final working solution for any signs of precipitation.
-
Centrifugation: Centrifuge the solution and check for a pellet to confirm if any precipitation has occurred.
-
Confirm Solubility in Media: Perform a solubility test of GNE-220 in your specific cell culture or assay medium, as media components can affect solubility.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from your stock immediately before each experiment to avoid issues related to long-term stability in aqueous buffers.[6]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM GNE-220 Hydrochloride Stock Solution in DMSO
-
Materials:
-
GNE-220 hydrochloride (Molecular Weight: 474.99 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.75 mg of GNE-220 hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is fully dissolved.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2]
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM GNE-220 hydrochloride stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM GNE-220 hydrochloride stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000.
-
When diluting, add the GNE-220 stock solution to the pre-warmed medium while gently vortexing to ensure rapid mixing and prevent precipitation.
-
Ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Visualizations
References
Technical Support Center: GNE 220 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and dissolution of GNE 220 hydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound hydrochloride?
A1: The recommended solvent for preparing stock solutions of this compound hydrochloride is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound hydrochloride in DMSO?
A2: The solubility of this compound hydrochloride in DMSO is 5.4 mg/mL, which corresponds to a concentration of 11.37 mM.[1][2][3] It is important to note that sonication is recommended to facilitate dissolution.[1][2][3]
Q3: What are the recommended storage conditions for this compound hydrochloride powder and its DMSO stock solution?
A3: this compound hydrochloride as a solid powder should be stored at -20°C in a dry and dark place for up to one year.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.
Q4: Can I use water to dissolve this compound hydrochloride?
A4: Yes, this compound hydrochloride also has a solubility of 5 mg/mL (10.53 mM) in water, and sonication is also required.[1][3] However, for creating stock solutions for cell-based assays, DMSO is generally the preferred solvent.
Q5: How does this compound hydrochloride work?
A5: this compound hydrochloride is a potent and selective inhibitor of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4), with an IC50 of 7 nM.[1][4][5] By inhibiting MAP4K4, it can modulate downstream signaling pathways involved in various cellular processes.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound hydrochloride.
| Property | Value |
| Molecular Weight | 474.99 g/mol |
| Solubility in DMSO | 5.4 mg/mL (11.37 mM) |
| Solubility in H₂O | 5.0 mg/mL (10.53 mM) |
| IC₅₀ for MAP4K4 | 7 nM |
Experimental Protocol: Dissolving this compound Hydrochloride in DMSO
This protocol details the steps for preparing a stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO), preferably from a new, unopened bottle[2]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibrate Reagents: Allow the this compound hydrochloride powder and DMSO to come to room temperature before opening to prevent condensation.
-
Weigh Compound: Carefully weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired concentration (not exceeding 5.4 mg/mL).
-
Initial Mixing: Briefly vortex the mixture to disperse the powder.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes to aid dissolution. The solution should become clear.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved. If not, repeat the sonication for another 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -80°C for long-term storage or -20°C for short-term storage.
Troubleshooting Guide
Issue 1: this compound hydrochloride is not fully dissolving in DMSO.
-
Possible Cause 1: Concentration is too high.
-
Solution: Ensure the target concentration does not exceed the maximum solubility of 5.4 mg/mL. If a higher concentration is needed, a different solvent system may be required.
-
-
Possible Cause 2: Insufficient mixing or sonication.
-
Solution: Increase the duration of vortexing and/or sonication. Gentle warming of the solution (e.g., to 37°C) may also help, but be cautious of potential compound degradation.
-
-
Possible Cause 3: Poor quality or hydrated DMSO.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[2] DMSO is hygroscopic and absorbed water can reduce the solubility of some compounds.
-
Issue 2: Precipitate forms after the stock solution is prepared or stored.
-
Possible Cause 1: Solution was not fully dissolved initially.
-
Solution: Re-sonicate the solution. If the precipitate persists, it may indicate that the solubility limit was exceeded.
-
-
Possible Cause 2: Improper storage.
-
Solution: Ensure the stock solution is stored at the recommended temperature (-80°C or -20°C) and that the storage container is properly sealed to prevent solvent evaporation. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Inaccurate concentration of the stock solution.
-
Solution: Re-prepare the stock solution, paying close attention to accurate weighing and volume measurements.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: Use a freshly prepared stock solution or one that has been stored properly for less than the recommended duration. Protect the stock solution from light.
-
Visualizations
Caption: Troubleshooting workflow for dissolving this compound hydrochloride.
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: GNE-220 Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of GNE-220, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Understanding the selectivity profile of GNE-220 is critical for the accurate interpretation of experimental results and for advancing its potential therapeutic applications.
Quantitative Data Summary: GNE-220 Kinase Inhibitory Activity
The following table summarizes the known on-target and off-target inhibitory activities of GNE-220. This data is crucial for designing experiments with appropriate concentrations and for interpreting observed phenotypes.
| Target | IC50 (nM) | Kinase Family | Notes |
| MAP4K4 (On-Target) | 7 | STE20 | Primary target of GNE-220.[1] |
| MINK (MAP4K6) | 9 | STE20 | High-affinity off-target. Structurally related to MAP4K4.[1][2] |
| KHS1 (MAP4K5) | 1,100 | STE20 | Moderate-affinity off-target.[1][2] |
| DMPK | 476 | AGC | Moderate-affinity off-target.[1][2] |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with GNE-220.
Q1: My cells treated with GNE-220 exhibit a phenotype that is inconsistent with known MAP4K4 functions. How can I determine if this is an off-target effect?
A1: This is a common challenge when working with kinase inhibitors. Here are steps to dissect on-target versus off-target effects:
-
Validate with a Structurally Unrelated Inhibitor: Use another MAP4K4 inhibitor with a different chemical scaffold. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, introduce a GNE-220-resistant mutant of MAP4K4 into your cells. This should rescue the on-target effects but not the off-target effects.
-
Dose-Response Correlation: Conduct a dose-response experiment and correlate the observed phenotype with the IC50 for MAP4K4 inhibition (7 nM). Off-target effects typically occur at higher concentrations.
-
Kinome-Wide Profiling: To identify potential off-target kinases, perform a kinome-wide selectivity screen at a concentration where the unexpected phenotype is observed (e.g., 10-100x the on-target IC50).
Q2: I am observing unexpected activation of a signaling pathway (e.g., increased phosphorylation of a kinase) after GNE-220 treatment. Isn't GNE-220 an inhibitor?
A2: This phenomenon is known as "paradoxical pathway activation" and can occur due to the complex and interconnected nature of cellular signaling networks. Possible explanations include:
-
Feedback Loop Disruption: Inhibition of MAP4K4 may disrupt a negative feedback loop that normally suppresses another pathway.
-
Off-Target Inhibition of a Suppressor Kinase: GNE-220 might be inhibiting an off-target kinase that is a negative regulator of the observed activated pathway.
-
Scaffold-Mediated Effects: The chemical scaffold of GNE-220 could be interacting with other proteins in a non-inhibitory manner, leading to pathway activation.
To investigate this, we recommend analyzing the phosphorylation status of key downstream effectors of related signaling pathways using techniques like phosphoproteomics or Western blotting.
Q3: The potency of GNE-220 in my cell-based assay is significantly lower than the biochemical IC50 of 7 nM. What could be the reason for this discrepancy?
A3: A difference between biochemical and cellular potency is a frequent observation. Several factors can contribute to this:
-
High Intracellular ATP Concentration: Biochemical assays are often performed at low ATP concentrations. In a cellular environment, the high physiological concentration of ATP can outcompete ATP-competitive inhibitors like GNE-220, leading to a higher apparent IC50.
-
Cell Permeability: GNE-220 may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Target Engagement: The accessibility of MAP4K4 within the cellular context might be different from the purified enzyme in a biochemical assay. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of GNE-220?
A1: GNE-220 is a potent and selective inhibitor of MAP4K4, but it also inhibits a few other kinases. The most notable high-affinity off-target is MINK (MAP4K6), with an IC50 of 9 nM. It also inhibits KHS1 (MAP4K5) and DMPK with IC50 values of 1.1 µM and 476 nM, respectively.[1][2]
Q2: How can I proactively identify potential off-target effects of GNE-220 in my experimental system?
A2: Proactive identification of off-target effects is crucial for robust experimental design. We recommend the following:
-
Kinase Selectivity Profiling: Screen GNE-220 against a large panel of kinases (kinome scan) at a concentration relevant to your experiments. This can be done through commercial services.
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify protein binding partners, including off-target kinases.
-
Literature Review: Thoroughly research the known functions of MAP4K4 and its family members (MINK, KHS1) to anticipate potential biological consequences of their inhibition.
Q3: What are the best practices for designing experiments to minimize the impact of GNE-220's off-target effects?
A3: To minimize the influence of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate GNE-220 to determine the lowest concentration that effectively inhibits MAP4K4 phosphorylation without causing the suspected off-target phenotype.
-
Use Multiple Validation Methods: Corroborate your findings using at least two different methods, such as a structurally unrelated inhibitor or a genetic approach like siRNA or CRISPR-mediated knockout of MAP4K4.
-
Include a Negative Control: If possible, synthesize or obtain a structurally similar but inactive analog of GNE-220. This control should not produce the same phenotype, confirming that the effect is target-dependent.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of GNE-220 using a commercial kinase profiling service.
1. Compound Preparation:
- Prepare a 10 mM stock solution of GNE-220 in 100% DMSO.
- Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.
2. Initial Single-Dose Screen:
- Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases).
- A typical screening concentration is 1 µM. This concentration is high enough to identify most relevant off-targets.
3. Data Analysis:
- The service provider will report the percent inhibition for each kinase relative to a vehicle control.
- Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
4. Dose-Response (IC50) Determination:
- For any identified off-targets, perform follow-up dose-response assays to determine the IC50 value.
- This will quantify the potency of GNE-220 against these off-targets.
5. Selectivity Analysis:
- Compare the IC50 values for the on-target kinase (MAP4K4) and the identified off-target kinases to determine the selectivity profile of GNE-220.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to assess the engagement of GNE-220 with its target, MAP4K4, in intact cells.
1. Cell Culture and Treatment:
- Culture your cells of interest to 70-80% confluency.
- Treat the cells with various concentrations of GNE-220 or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Shock:
- After incubation, harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors.
- Aliquot the cell suspension for each treatment condition into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
3. Cell Lysis:
- Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 37°C water bath).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of each sample.
- Analyze the amount of soluble MAP4K4 in each sample by Western blotting using a validated anti-MAP4K4 antibody. Include a loading control (e.g., beta-actin).
5. Data Analysis:
- Quantify the band intensities for MAP4K4 and the loading control.
- Normalize the MAP4K4 band intensity to the loading control.
- Plot the normalized MAP4K4 signal as a function of temperature for each GNE-220 concentration. A shift in the melting curve to a higher temperature in the presence of GNE-220 indicates target engagement.
Visualizations
Caption: Simplified MAP4K4 signaling pathway and the inhibitory action of GNE-220.
Caption: General workflow for identifying and validating off-target effects of a kinase inhibitor.
Caption: Decision tree for troubleshooting unexpected results in GNE-220 experiments.
References
GNE-220 Kinase Selectivity Profile: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the kinase selectivity profile of GNE-220, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This resource offers detailed data, experimental protocols, and troubleshooting guidance to facilitate your research and development activities.
GNE-220 Kinase Inhibitor Profile
GNE-220 is a selective inhibitor of MAP4K4 with a reported IC50 of 7 nM.[1][2] Its selectivity has been characterized against a panel of kinases, revealing its primary targets and potential off-target activities.
Kinase Selectivity Data
The following table summarizes the inhibitory activity of GNE-220 against its primary target and other kinases.
| Kinase | IC50 (nM) |
| MAP4K4 | 7 [1][2] |
| MAP4K5 (KHS1) | 9 |
| DMPK | 476 |
| MAP4K6 (MINK) | 1100 (1.1 µM)[1][2] |
Signaling Pathways
GNE-220, by inhibiting MAP4K4, can modulate various downstream signaling pathways. MAP4K4 is a component of the MAPK signaling cascade and has been shown to influence the JNK pathway.
Experimental Protocols
Biochemical Kinase Assay
This protocol outlines a method to determine the in vitro potency of GNE-220 against MAP4K4.
Materials:
-
Recombinant MAP4K4 enzyme
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a suitable peptide or protein substrate for MAP4K4)
-
GNE-220 (various concentrations)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of GNE-220 in DMSO.
-
Add diluted GNE-220 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the MAP4K4 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the GNE-220 concentration to determine the IC50 value.
Cell-Based Assay
This protocol describes a general method to assess the cellular activity of GNE-220.
Materials:
-
A suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Cell culture medium and supplements
-
GNE-220 (various concentrations)
-
Assay-specific reagents (e.g., for proliferation, migration, or western blotting)
-
96-well plates or other appropriate culture vessels
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GNE-220 or DMSO (vehicle control).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Perform the desired assay to measure the cellular response. This could include:
-
Proliferation/Viability Assay: Use reagents like MTT or CellTiter-Glo®.
-
Western Blotting: Lyse the cells and probe for phosphorylation of downstream targets of MAP4K4 (e.g., phospho-JNK).
-
Migration Assay: Use a Boyden chamber or a wound-healing (scratch) assay.
-
-
Analyze the data to determine the effect of GNE-220 on the specific cellular process.
Troubleshooting and FAQs
This section addresses common issues that may arise during experiments with GNE-220.
Q1: I am not observing the expected level of inhibition in my cell-based assay despite seeing potent activity in my biochemical assay. What could be the problem?
A1: Several factors can contribute to this discrepancy:
-
Cell Permeability: GNE-220 may have poor permeability into the specific cell line you are using. Consider using a different cell line or performing a permeability assay.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. You can test this by co-incubating with a known efflux pump inhibitor.
-
Protein Binding: GNE-220 may bind to proteins in the cell culture medium, reducing its effective free concentration. Consider using a serum-free or low-serum medium for the duration of the treatment.
-
Compound Stability: The compound may be unstable in the cell culture medium over the incubation period. Assess the stability of GNE-220 under your experimental conditions.
-
Off-Target Effects: At the concentrations used in your cellular assay, off-target effects might be confounding the expected on-target phenotype.
Q2: I am observing unexpected phenotypes in my cells after treatment with GNE-220. How can I determine if these are due to off-target effects?
A2: It is crucial to investigate whether the observed effects are a direct result of MAP4K4 inhibition or due to interactions with other kinases or cellular proteins.
-
Consult the Selectivity Profile: Review the known off-target kinases for GNE-220. If any of these are expressed in your cell line, they could be contributing to the phenotype.
-
RNAi Rescue Experiment: Use siRNA or shRNA to knock down MAP4K4. If the phenotype of MAP4K4 knockdown is similar to that of GNE-220 treatment, it supports an on-target effect.
-
Dose-Response Analysis: Perform a careful dose-response experiment. On-target effects should typically occur at concentrations consistent with the inhibitor's potency against the primary target. Off-target effects may appear at higher concentrations.
Q3: How should I prepare and store GNE-220?
A3: For optimal performance and stability, follow these guidelines:
-
Solubility: GNE-220 is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: For experiments, dilute the stock solution in cell culture medium to the final desired concentration immediately before use. Be aware that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all conditions, including the vehicle control.
References
GNE-220 Technical Support Center
Disclaimer
The experimental compound "GNE 220" does not correspond to a publicly documented small molecule inhibitor in the scientific literature. The following technical support center has been generated for a hypothetical PI3K/AKT/mTOR pathway inhibitor, herein referred to as GNE-220 , to serve as a representative guide for researchers working with compounds of this class.
Welcome to the technical support center for GNE-220, a potent, ATP-competitive inhibitor of the PI3K/AKT/mTOR signaling cascade. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues encountered when using GNE-220.
Frequently Asked Questions (FAQs)
General & Handling
Q1: What is the primary mechanism of action for GNE-220? A1: GNE-220 is a small molecule inhibitor that targets the kinase activity of key proteins within the PI3K/AKT/mTOR pathway. By blocking the phosphorylation of downstream targets, GNE-220 effectively inhibits cellular processes regulated by this pathway, such as cell growth, proliferation, survival, and metabolism.[1]
Q2: How should I reconstitute and store GNE-220? A2: GNE-220 is typically supplied as a lyophilized powder. For in vitro experiments, we recommend reconstituting the compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For cell-based assays, further dilute the DMSO stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Experimental Design & Controls
Q3: How do I determine the optimal working concentration of GNE-220 for my cell line? A3: The optimal concentration is cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. We recommend a concentration range of 1 nM to 10 µM. Assess a relevant downstream marker, such as the phosphorylation of AKT (Ser473) or S6 ribosomal protein (Ser235/236), via Western blot to determine the effective concentration for pathway inhibition.[1]
Q4: What are the essential controls to include in my experiments? A4: Always include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve GNE-220.
-
Untreated Control: Cells that receive no treatment.
-
Positive Control: If possible, use a known activator of the PI3K/AKT pathway (e.g., IGF-1) to ensure the pathway is active in your system.
-
Loading Control: For Western blots, use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
Troubleshooting & Artifacts
Q5: I am not observing the expected decrease in phosphorylation of AKT or its downstream targets. What could be wrong? A5: There are several potential reasons:
-
Suboptimal Inhibitor Concentration: Your GNE-220 concentration may be too low. Confirm the IC50 in your cell line.[2]
-
Cell Line Resistance: The cell line may have mutations that confer resistance, such as alterations in PTEN or activating mutations in PIK3CA that require higher inhibitor concentrations to overcome.[3][4]
-
Compound Inactivity: Ensure the compound has been stored correctly and has not degraded.
-
Western Blot Issues: Optimize your Western blot protocol. Use high-quality, validated phospho-specific antibodies and consider using 5% BSA in TBST for blocking, which is often recommended for phospho-antibodies.[2]
Q6: I've treated my cells with GNE-220 and now see an increase in the phosphorylation of upstream receptor tyrosine kinases (RTKs). Is this an artifact? A6: This is a known biological phenomenon, not an artifact. Inhibition of the PI3K/AKT/mTOR pathway can disrupt negative feedback loops. For instance, mTORC1 normally suppresses RTK signaling by promoting the degradation of Insulin (B600854) Receptor Substrate 1 (IRS-1) via S6K1 activation.[5] When you inhibit the pathway with GNE-220, this negative feedback is relieved, leading to increased RTK expression and signaling, which can counteract the inhibitor's effect.[3][5]
Q7: My cells are showing high levels of toxicity even at low concentrations of GNE-220. Why is this happening? A7: High toxicity can be due to on-target or off-target effects. The PI3K/AKT pathway is critical for normal cell survival, so potent on-target inhibition can lead to apoptosis.[6] However, if the toxicity seems excessive, consider the following:
-
Off-Target Effects: Although designed to be specific, GNE-220 might inhibit other essential kinases at certain concentrations.
-
Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells are more susceptible to toxicity.
-
Dose and Duration: Reduce the concentration of GNE-220 or shorten the treatment duration.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Pathway Activity
| Potential Cause | Troubleshooting Steps |
| Incorrect GNE-220 Concentration | Perform a dose-response curve (e.g., 1 nM to 10 µM) and assess key pathway markers (p-AKT, p-S6) via Western blot to determine the optimal concentration for your cell type.[2] |
| Cell Line Insensitivity/Resistance | Sequence your cell line for common mutations in PI3K pathway components (e.g., PIK3CA, PTEN).[4] Some mutations may require higher inhibitor concentrations or may confer complete resistance. Consider using a different cell line as a positive control for inhibition. |
| Degraded GNE-220 Compound | Ensure proper storage of the compound stock (-20°C or -80°C). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Test a fresh aliquot or a newly prepared stock solution. |
| Suboptimal Western Blot Protocol | Use validated phospho-specific antibodies. Optimize antibody concentrations and incubation times.[1] Use 5% BSA in TBST for blocking and antibody dilutions, as this can reduce background for phospho-antibodies.[2] Include positive and negative controls. |
Problem 2: Paradoxical Pathway Activation (Feedback Loops)
| Potential Cause | Troubleshooting Steps |
| Relief of mTORC1/S6K Negative Feedback | This is an on-target effect.[5] To confirm, perform a time-course experiment and measure phosphorylation of upstream RTKs (e.g., p-IGF1R, p-HER3) and levels of IRS-1. You should see an increase in these markers following GNE-220 treatment. Consider co-treatment with an RTK inhibitor to overcome this resistance mechanism. |
| FOXO-Mediated RTK Transcription | Inhibition of AKT allows FOXO transcription factors to enter the nucleus and increase the expression of RTKs.[5] Assess RTK mRNA and protein levels after GNE-220 treatment. |
Quantitative Data Summary
Table 1: Expected Changes in PI3K/AKT/mTOR Pathway Biomarkers Following GNE-220 Treatment Data represents the typical response in sensitive cell lines and should be confirmed experimentally.
| Protein Target | Phosphorylation Site(s) | Expected Change | Role in Pathway |
| Akt (PKB) | Thr308 / Ser473 | Decrease | Central node; full activation requires dual phosphorylation.[1] |
| mTOR | Ser2448 | Decrease | Activation of the mTORC1 complex.[1] |
| S6 Ribosomal Protein | Ser235/236 | Decrease | Downstream effector of mTORC1, involved in protein synthesis.[1] |
| 4E-BP1 | Thr37/46 | Decrease | Downstream effector of mTORC1, regulates translation initiation. |
| GSK-3β | Ser9 | Decrease | AKT phosphorylates and inhibits GSK-3β; inhibition of AKT will reduce this.[1] |
Table 2: Common On-Target and Potential Off-Target Effects of PI3K Pathway Inhibitors
| Effect Type | Manifestation | Commonality | Potential Mitigation |
| On-Target | Hyperglycemia | Common | PI3K/AKT pathway is crucial for insulin signaling.[6][7] Monitor glucose levels; may not be relevant for in vitro studies. |
| On-Target | Rash, Stomatitis, Diarrhea | Common | These toxicities are linked to the inhibition of PI3K signaling in normal tissues like skin and gut epithelia.[7] |
| Off-Target | Unintended Kinase Inhibition | Possible | Can occur, especially at higher concentrations. Perform kinome profiling to assess specificity. Use the lowest effective concentration. |
| Off-Target | Cellular Stress | Possible | High concentrations can induce cellular stress responses unrelated to PI3K inhibition. Monitor cell morphology and viability markers. |
Detailed Experimental Protocol
Western Blot Analysis for GNE-220 Efficacy
This protocol provides a framework for assessing the effect of GNE-220 on the phosphorylation status of key PI3K/AKT/mTOR pathway proteins.
1. Cell Culture and Treatment: a. Plate cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Serum-starve cells for 4-6 hours if you plan to stimulate the pathway. d. Treat cells with varying concentrations of GNE-220 (and a vehicle control) for the desired duration (e.g., 2, 6, or 24 hours). If applicable, add a growth factor (e.g., 100 ng/mL IGF-1) for the final 15-30 minutes of treatment.
2. Cell Lysis: a. Place the culture plate on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new tube.[2]
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE and Electrotransfer: a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel until adequate separation is achieved. d. Transfer proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (e.g., anti-phospho-AKT Ser473, anti-total-AKT, anti-phospho-S6 Ser235/236, anti-GAPDH) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[8] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imager or X-ray film. c. Quantify band intensity using densitometry software. Normalize the signal of phospho-proteins to their corresponding total protein levels. Normalize all samples to the loading control.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 4. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
GNE-220 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-220. The information focuses on addressing potential challenges related to its use in cell-based assays, with a specific emphasis on considerations that may relate to cellular permeability and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and what is its primary mechanism of action?
GNE-220 is a potent and selective inhibitor of MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4), with an IC50 of 7 nM.[1][2][3][4] It also shows inhibitory activity against other kinases at higher concentrations, such as MINK (MAP4K6) and DMPK.[2][3][5][6] The primary mechanism of action of GNE-220 is the inhibition of MAP4K4's kinase activity, which is involved in various cellular processes, including endothelial cell motility.[2][3]
Q2: I am not observing the expected phenotype in my cell-based assay. Could this be a cell permeability issue?
While GNE-220 is used in cell-based assays, suboptimal results can arise from various factors, including but not limited to cell permeability. Other factors to consider are:
-
Compound Solubility: Ensure that GNE-220 is fully dissolved in the solvent before adding it to your cell culture media. Precipitation of the compound will significantly reduce its effective concentration.
-
Working Concentration: The optimal concentration of GNE-220 can vary between cell types and experimental conditions. It is recommended to perform a dose-response experiment to determine the effective concentration for your specific assay.[2][3]
-
Cellular Target Expression: Confirm that your cell line expresses MAP4K4, the primary target of GNE-220.
-
Assay Duration: The timing of your experimental endpoint is crucial. Ensure that the incubation time with GNE-220 is sufficient for the compound to exert its biological effects.
Q3: What is the recommended solvent for dissolving GNE-220?
The hydrochloride salt of GNE-220 has good water solubility.[5][6] For in vitro studies, DMSO is also a common solvent.[5][6] It is crucial to use freshly opened, high-quality DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[5] When preparing stock solutions, ensure the compound is fully dissolved, using sonication if necessary.[5][6]
Q4: How can I verify that GNE-220 is entering my cells and engaging its target?
Directly measuring the intracellular concentration of GNE-220 can be challenging without specialized equipment. However, you can indirectly assess its cellular activity by:
-
Western Blotting: Probe for the phosphorylation of downstream targets of MAP4K4. A reduction in the phosphorylation of a known MAP4K4 substrate in GNE-220-treated cells compared to a vehicle control would indicate target engagement.
-
Phenotypic Assays: Use a well-characterized assay where MAP4K4 inhibition is known to produce a specific phenotype. For example, GNE-220 has been shown to alter the sprout morphology of Human Umbilical Vein Endothelial Cells (HUVECs).[2][3][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak biological effect observed | Inadequate Compound Concentration: The concentration of GNE-220 may be too low for your specific cell type or assay. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 10,000 nM) to determine the optimal working concentration.[2][3] |
| Poor Compound Solubility: GNE-220 may have precipitated out of solution. | Prepare fresh stock solutions in high-quality, anhydrous DMSO or sterile water. Use sonication to aid dissolution.[5][6] Visually inspect for any precipitate before adding to the cell culture medium. | |
| Low Target Expression: The target protein, MAP4K4, may not be sufficiently expressed in your cell line. | Verify MAP4K4 expression levels in your cells using techniques like Western Blot or qPCR. | |
| Incorrect Assay Timing: The duration of the experiment may be too short to observe the desired effect. | Optimize the incubation time with GNE-220. Consider a time-course experiment. | |
| High Cell Toxicity or Off-Target Effects | Excessive Compound Concentration: The concentration of GNE-220 may be too high, leading to off-target effects or general toxicity. | Refer to your dose-response curve to select a concentration that is effective but not toxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess toxicity. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent Results Between Experiments | Variability in Compound Preparation: Inconsistent preparation of GNE-220 stock and working solutions. | Prepare a large batch of stock solution, aliquot, and store at -80°C to minimize freeze-thaw cycles.[5] Use a consistent protocol for preparing working solutions. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or media composition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. |
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of GNE-220 against its primary target and other kinases.
| Kinase | IC50 |
| MAP4K4 | 7 nM |
| MINK (MAP4K6) | 9 nM |
| DMPK | 476 nM |
| KHS1 (MAP4K5) | 1.1 µM |
Data sourced from MedChemExpress.[2][3][5][6]
Experimental Protocols
General Protocol for Cell-Based Assays with GNE-220
-
Cell Seeding: Plate your cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a concentrated stock solution of GNE-220 in an appropriate solvent (e.g., DMSO or water). Ensure complete dissolution.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in your cell culture medium.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the different concentrations of GNE-220.
-
Include a vehicle control (medium with the same concentration of solvent as the highest GNE-220 concentration).
-
-
Incubation: Incubate the cells for the predetermined duration of your experiment.
-
Assay Endpoint: Perform your desired assay to measure the biological effect of GNE-220. This could include, but is not limited to, cell viability assays, western blotting, immunofluorescence, or cell migration assays.
This is a general guideline. Specific parameters such as cell type, seeding density, GNE-220 concentration, and incubation time should be optimized for your particular experiment.
Visualizations
Caption: Simplified signaling pathway showing GNE-220 inhibiting MAP4K4.
Caption: Troubleshooting workflow for unexpected results with GNE-220.
References
GNE-220 Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues encountered during experiments with GNE-220, a potent and selective MAP4K4 inhibitor. While there is no specific documented evidence of significant lot-to-lot variability for GNE-220, this guide is designed to help users proactively manage potential sources of variation and troubleshoot common problems associated with kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for GNE-220 between different experiments. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors not necessarily related to the inhibitor lot itself. These can include:
-
Experimental conditions: Variations in cell density, passage number, serum concentration in the media, and incubation time can all influence the apparent potency of an inhibitor.
-
ATP concentration: In biochemical assays, the concentration of ATP can significantly impact the IC50 of ATP-competitive inhibitors like GNE-220.
-
Solubility issues: Poor solubility of the compound in your assay medium can lead to inaccurate concentrations and variable results.
-
Reagent stability: Improper storage and handling of GNE-220 or other critical reagents can lead to degradation and loss of activity.
Q2: Our cells are showing a phenotype that doesn't align with the known function of MAP4K4 after GNE-220 treatment. Could this be an off-target effect?
A2: This is a possibility with any kinase inhibitor. GNE-220 is known to be highly selective for MAP4K4, but it can inhibit other kinases at higher concentrations.[1][2] To investigate potential off-target effects, consider the following:
-
Titrate the concentration: Determine if the phenotype is observed at concentrations consistent with the IC50 for MAP4K4.
-
Use a structurally different MAP4K4 inhibitor: If a different inhibitor targeting the same kinase produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiments: If possible, overexpressing a GNE-220-resistant mutant of MAP4K4 should reverse the on-target phenotype.
-
Kinome profiling: For in-depth analysis, consider performing a kinome-wide selectivity profiling screen.
Q3: We are seeing a discrepancy between the potency of GNE-220 in our biochemical assay and our cell-based assay. Why is this happening?
A3: Discrepancies between biochemical and cellular assays are common for several reasons:
-
Cellular permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Efflux pumps: The inhibitor could be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Intracellular ATP concentration: The high concentration of ATP within cells can compete with ATP-competitive inhibitors, leading to a rightward shift in the dose-response curve compared to biochemical assays which often use lower ATP concentrations.
-
Protein binding: The inhibitor may bind to other proteins within the cell or in the cell culture medium, reducing its free concentration available to bind to the target kinase.
Troubleshooting Guides
Issue 1: Inconsistent Results and Suspected Lot-to-Lot Variability
If you suspect lot-to-lot variability, a systematic approach to quality control is essential.
Troubleshooting Workflow for Suspected Lot-to-Lot Variability
Caption: Workflow for troubleshooting inconsistent results and assessing potential GNE-220 lot-to-lot variability.
Experimental Protocol: Head-to-Head Lot Comparison
-
Preparation: Prepare stock solutions of both the old and new lots of GNE-220 in parallel using the same solvent (e.g., DMSO) and at the same concentration. Ensure complete dissolution.
-
Assay Setup: Use a standardized and well-validated assay protocol. Plate cells from the same batch and passage number.
-
Dose-Response: Create a dilution series for both lots in the same assay medium. It is crucial to prepare these dilutions fresh for each experiment.
-
Treatment: Treat cells with both dilution series on the same plate or in the same experimental run to minimize inter-assay variability.
-
Data Analysis: Generate dose-response curves for each lot and calculate the respective IC50 values. Compare the curves and IC50 values to determine if there is a statistically significant difference.
| Parameter | Recommendation |
| Cell Line | Use a consistent cell line and passage number. |
| Assay Medium | Prepare fresh and use the same batch for all comparisons. |
| Compound Dilutions | Prepare fresh from stock solutions for each experiment. |
| Controls | Include vehicle control (e.g., DMSO) and a positive control. |
| Replicates | Run each concentration in triplicate or quadruplicate. |
Issue 2: Compound Solubility and Stability
Poor solubility or degradation of GNE-220 can be a significant source of variability.
Experimental Protocol: Assessing GNE-220 Solubility
-
Visual Inspection: Prepare a high-concentration stock solution of GNE-220 in a suitable solvent (e.g., DMSO). Visually inspect for any precipitate.
-
Serial Dilution in Aqueous Buffer: Prepare serial dilutions of the GNE-220 stock solution in your final assay buffer.
-
Incubation: Incubate the dilutions at the temperature and for the duration of your experiment.
-
Measurement: After incubation, centrifuge the samples and measure the concentration of GNE-220 in the supernatant using an appropriate analytical method (e.g., HPLC-UV). The highest concentration that remains in solution is the effective solubility under your experimental conditions.
| Solvent | Solubility |
| DMSO | 5.4 mg/mL (11.37 mM)[2] |
| Water | 5 mg/mL (10.53 mM)[2] |
| Note: The provider suggests the need for ultrasonic assistance for dissolution.[2] |
Experimental Protocol: Assessing GNE-220 Stability
-
Sample Preparation: Prepare solutions of GNE-220 in your assay medium at the working concentration.
-
Incubation: Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the concentration and purity of GNE-220 using an analytical method like HPLC-UV. A decrease in the parent compound peak or the appearance of new peaks would indicate degradation.
GNE-220 and the MAP4K4 Signaling Pathway
Understanding the signaling context of GNE-220's target, MAP4K4, is crucial for interpreting experimental results.
MAP4K4 Signaling Pathway
Caption: Simplified signaling pathway of MAP4K4, the target of GNE-220, and its role in various cellular processes.
GNE-220 acts as a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with an IC50 of 7 nM.[1] MAP4K4 is involved in various cellular processes, including cell motility, inflammation, and apoptosis, primarily through the JNK signaling pathway.[3] It has been shown to regulate the binding of integrin to ERM (ezrin, radixin, moesin) proteins, which is crucial for endothelial cell motility.[1] By inhibiting MAP4K4, GNE-220 can modulate these downstream cellular events.
References
GNE 220 storage and handling conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of GNE-220. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Storage and Handling Data Summary
For quick reference, the following table summarizes the key storage and handling parameters for GNE-220.
| Parameter | Solid GNE-220 Hydrochloride | GNE-220 in Solution |
| Appearance | Light yellow to yellow solid powder.[1][2] | Clear solution. |
| Shipping Condition | Shipped at ambient temperature as a non-hazardous chemical.[1][2][3] | N/A |
| Long-Term Storage | Store at -20°C, dry and dark, for up to 1 year.[2] | Store at -80°C for up to 6 months.[1] |
| Short-Term Storage | Store at 2-8°C, desiccated.[4] Alternatively, store at 4°C in sealed storage, away from moisture.[1] | Store at -20°C for up to 1 month.[1] An alternative is 0-4°C for up to 1 month.[2] |
| Handling | Keep desiccated and away from moisture.[1][4] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Stock Solution Preparation (5.4 mg/mL in DMSO)
-
Preparation : To prepare a stock solution, use newly opened, non-hygroscopic DMSO for optimal solubility.[1]
-
Dissolution : Weigh the desired amount of GNE-220 hydrochloride and add the appropriate volume of DMSO to achieve a concentration of 5.4 mg/mL (11.37 mM).[1][2]
-
Sonication : Use an ultrasonic bath to facilitate the dissolution of the compound.[1][2]
-
Storage : Once fully dissolved, it is recommended to aliquot the stock solution into single-use vials and store them appropriately to prevent degradation from repeated freeze-thaw cycles.[1]
GNE-220 Storage and Handling Workflow
Caption: Workflow for GNE-220 storage and preparation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve | 1. Inappropriate solvent. 2. Solvent has absorbed moisture (especially DMSO).[1] 3. Concentration is above the solubility limit. | 1. Confirm the correct solvent is being used (e.g., DMSO or water).[1][2] 2. Use a fresh, unopened bottle of high-purity solvent.[1] 3. Try gentle heating and/or sonication to aid dissolution.[1] If the issue persists, prepare a more dilute solution. |
| Precipitation observed in solution after storage | 1. Improper storage temperature. 2. Solution has come out of its storage temperature for an extended period. 3. Freeze-thaw cycles. | 1. Ensure the solution is stored at the correct temperature (-20°C for short-term, -80°C for long-term).[1] 2. Minimize the time the solution is at room temperature. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage or handling. 2. Multiple freeze-thaw cycles of the stock solution. | 1. Review storage and handling procedures to ensure they align with the recommendations. 2. Always use a fresh aliquot for each experiment. It is recommended to prepare fresh solutions and use them promptly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid GNE-220 hydrochloride?
A: For long-term storage, it is recommended to store solid GNE-220 at -20°C in a dry and dark environment for up to one year.[2] For short-term storage, 2-8°C with desiccation is suitable.[4]
Q2: How should I store GNE-220 once it is in solution?
A: For long-term storage of GNE-220 in solution, it is recommended to store it at -80°C for up to six months.[1] For short-term storage, -20°C for up to one month is advised.[1] To maintain stability, it is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Q3: What solvents can I use to dissolve GNE-220?
A: GNE-220 hydrochloride is soluble in DMSO at 5.4 mg/mL and in water at 5 mg/mL.[1][2] The use of sonication is recommended to aid dissolution in both solvents.[1][2] When using DMSO, it is important to use a fresh, non-hygroscopic stock as absorbed water can negatively impact solubility.[1]
Q4: My GNE-220 solution appears to have precipitated. What should I do?
A: If precipitation is observed, you can try gentle heating and/or sonication to help redissolve the compound.[1] To prevent this, ensure proper storage conditions are maintained and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: Is GNE-220 light sensitive?
A: While specific light sensitivity data is not provided in the search results, it is generally good practice for long-term storage of chemical compounds to keep them in a dark environment to prevent potential photodegradation. One source recommends storing the solid, dry and dark at -20°C.[2]
References
GNE-220 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GNE-220 in Western blotting experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is GNE-220 and how does it affect Western blot results?
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). In Western blot analysis, treatment with GNE-220 is expected to decrease the phosphorylation of downstream targets of MAP4K4. Therefore, a decrease in the signal for phosphorylated proteins in the MAP4K4 signaling pathway is an expected outcome of successful GNE-220 treatment, not necessarily a technical error.
Q2: What are the key downstream targets of MAP4K4 that I should probe for in my Western blot after GNE-220 treatment?
Key downstream effectors of MAP4K4 include members of the Ezrin, Radixin, and Moesin (ERM) family of proteins and Mixed Lineage Kinase 3 (MLK3). GNE-220 treatment has been shown to reduce the phosphorylation of ERM proteins and MLK3. Therefore, it is recommended to probe for both the total and phosphorylated forms of these proteins to assess the effect of GNE-220.
Q3: What are the recommended antibody dilutions for detecting MAP4K4 and its downstream targets?
The optimal antibody dilution is dependent on the specific antibody and detection system used. However, based on manufacturer datasheets and published literature, the following dilutions can be used as a starting point:
| Antibody Target | Host Species | Application | Recommended Starting Dilution |
| MAP4K4 | Mouse | Western Blot | 1-5 µg/mL[1] |
| Phospho-ERM (Ezrin T567, Radixin T564, Moesin T558) | Rabbit | Western Blot | 1:500 - 1:1000[2][3] |
| Total ERM | Rabbit | Western Blot | 1:1000 |
| Phospho-MLK3 (T277/S281) | Rabbit | Western Blot | 1:1000[4][5] |
| Total MLK3 | Rabbit | Western Blot | 1:1000[6] |
Q4: What concentration and duration of GNE-220 treatment should I use for my cell culture experiments?
The optimal concentration and treatment time for GNE-220 can vary depending on the cell line and the specific experimental question. Published studies have used a range of concentrations from 0.1 nM to 10 µM.[7] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell system. A common starting point is to treat cells for 2 to 24 hours.
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting experiments with GNE-220.
Problem 1: Weak or No Signal for Phosphorylated Target Protein
| Possible Cause | Recommended Solution |
| Expected effect of GNE-220. | GNE-220 is a kinase inhibitor, so a decrease in the phosphorylation of its downstream targets is expected. Ensure you are comparing the signal to an untreated or vehicle-treated control. |
| Suboptimal primary antibody dilution. | Optimize the primary antibody concentration. Perform a dot blot to confirm antibody activity.[3] |
| Insufficient protein loading. | Increase the amount of protein loaded onto the gel. A typical range is 20-40 µg of total protein per lane. |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a wet transfer overnight at 4°C. |
| Phosphatase activity during sample preparation. | Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[8] |
| Incorrect blocking agent. | For phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking, as milk contains phosphoproteins that can increase background. |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Primary antibody concentration too high. | Decrease the concentration of the primary antibody and/or reduce the incubation time. |
| Insufficient washing. | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Blocking is insufficient. | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Optimize the blocking agent (e.g., 5% BSA in TBST). |
| Secondary antibody is non-specific or at too high a concentration. | Run a control lane with only the secondary antibody to check for non-specific binding. Optimize the secondary antibody concentration. |
| Contaminated buffers or equipment. | Use freshly prepared buffers and ensure that all equipment is thoroughly cleaned. |
Problem 3: Non-Specific Bands are Observed
| Possible Cause | Recommended Solution |
| Primary antibody is not specific enough. | Use a different, more specific primary antibody. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. |
| Too much protein loaded. | Reduce the amount of protein loaded per lane. |
| Antibody concentration is too high. | Titrate the primary antibody to the lowest concentration that still provides a specific signal. |
Experimental Protocols
Detailed Methodology for GNE-220 Western Blot Analysis
This protocol provides a general framework for analyzing the effects of GNE-220 on protein phosphorylation. Optimization for specific cell lines and antibodies is recommended.
1. Cell Culture and GNE-220 Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentration of GNE-220 (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, 24 hours).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERM or anti-phospho-MLK3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system or X-ray film.
8. Stripping and Re-probing (Optional):
-
To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
Visualizations
Caption: GNE-220 inhibits MAP4K4, preventing downstream phosphorylation.
Caption: Workflow for GNE-220 Western blot analysis.
References
- 1. Monoclonal Anti-MAP4K4 antibody produced in mouse clone 2D4, purified immunoglobulin, buffered aqueous solution [sigmaaldrich.com]
- 2. biocompare.com [biocompare.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Phospho-MLK3 (Thr277, Ser281) Polyclonal Antibody (BS-3280R) [thermofisher.com]
- 6. MLK3 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Technical Support Center: GNE-220 Unexpected Phenotypic Effects
Disclaimer: The following information is based on a hypothetical scenario for a compound designated "GNE-220" for illustrative purposes, as public information on a compound with this exact designation and its associated phenotypic effects is not available. The content provided is designed to emulate a technical support resource for researchers and is not based on real-world experimental data for GNE-220.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for GNE-220?
A1: GNE-220 is a potent and selective small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). It is designed to allosterically bind to the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways implicated in certain neurodegenerative diseases.
Q2: We are observing unexpected cell cycle arrest in our G2/M phase in non-neuronal cell lines treated with GNE-220. Is this a known off-target effect?
A2: While the primary target of GNE-220 is LRRK2, some users have reported unexpected effects on cell cycle progression in specific non-neuronal cell lines at concentrations above 10 µM. This is hypothesized to be due to low-affinity inhibition of Cyclin-Dependent Kinase 1 (CDK1). We recommend performing a dose-response experiment to determine the concentration at which this effect is observed in your specific cell model.
Q3: Our in vivo studies in rodent models show a transient increase in blood pressure following the initial doses of GNE-220. Is this expected?
A3: A transient hypertensive effect has been noted in a subset of preclinical in vivo studies. The current hypothesis is that this may be related to an off-target effect on vascular smooth muscle signaling. It is typically observed within the first hour of administration and resolves within 24 hours. Continuous monitoring of cardiovascular parameters during the initial dosing phase is advised.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Primary Neuronal Cultures
Symptoms: Increased lactate (B86563) dehydrogenase (LDH) release and caspase-3 activation in primary neuronal cultures treated with GNE-220 at concentrations intended to be non-toxic.
Possible Causes:
-
Off-target kinase inhibition: GNE-220 may be inhibiting other kinases essential for neuronal survival at the concentrations used.
-
Solvent toxicity: The solvent used to dissolve GNE-220 (e.g., DMSO) may be reaching a toxic concentration in the culture medium.
-
Culture conditions: The specific media components or serum concentration may sensitize the neurons to GNE-220.
Troubleshooting Steps:
-
Confirm GNE-220 Concentration: Re-verify the stock solution concentration and final dilution in the culture medium.
-
Solvent Control: Include a vehicle-only control group to rule out solvent toxicity.
-
Dose-Response Analysis: Perform a detailed dose-response curve to identify the precise EC50 for the intended effect and the concentration at which cytotoxicity is observed.
-
Alternative Kinase Inhibitors: If available, test other LRRK2 inhibitors with different chemical scaffolds to see if the cytotoxic effect is specific to GNE-220.
-
Rescue Experiment: Co-administer GNE-220 with a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) to confirm if the cell death is apoptosis-mediated.
Issue 2: Inconsistent Inhibition of LRRK2 Autophosphorylation in Western Blot
Symptoms: High variability in the reduction of pLRRK2 (Ser1292) levels between experimental replicates.
Possible Causes:
-
Compound Instability: GNE-220 may be unstable in your lysis buffer or during sample processing.
-
Cell Lysis Conditions: Inefficient cell lysis may lead to incomplete protein extraction.
-
Antibody Performance: The anti-pLRRK2 antibody may have lot-to-lot variability or suboptimal binding conditions.
Troubleshooting Steps:
-
Fresh Compound Dilutions: Prepare fresh dilutions of GNE-220 for each experiment.
-
Protease and Phosphatase Inhibitors: Ensure your lysis buffer is always supplemented with fresh protease and phosphatase inhibitors.
-
Sonication: Briefly sonicate cell lysates on ice to ensure complete lysis and shearing of genomic DNA.
-
Antibody Validation: Validate your anti-pLRRK2 antibody using a positive control (e.g., cells overexpressing active LRRK2) and a negative control (e.g., LRRK2 knockout cells).
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
Data Presentation
Table 1: Dose-Dependent Effect of GNE-220 on Cell Viability and LRRK2 Inhibition
| GNE-220 Concentration (µM) | Cell Viability (% of Control) | pLRRK2 (Ser1292) Inhibition (%) |
| 0.1 | 98 ± 3 | 15 ± 5 |
| 1 | 95 ± 4 | 75 ± 8 |
| 10 | 85 ± 6 | 95 ± 3 |
| 25 | 60 ± 7 | 98 ± 2 |
| 50 | 40 ± 5 | 99 ± 1 |
Table 2: Off-Target Kinase Profiling of GNE-220
| Kinase | IC50 (µM) |
| LRRK2 | 0.05 |
| CDK1 | 15.2 |
| Aurora Kinase A | > 50 |
| ROCK1 | > 50 |
Experimental Protocols
Protocol 1: Western Blot for pLRRK2 (Ser1292)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel at 150V for 90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against pLRRK2 (Ser1292) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total LRRK2 and a loading control.
-
Mandatory Visualizations
Caption: GNE-220 inhibits LRRK2 autophosphorylation and downstream signaling.
Validation & Comparative
GNE-220 in the Landscape of MAP4K4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-220 with other prominent inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). MAP4K4, a serine/threonine kinase, has emerged as a significant therapeutic target in a variety of diseases, including cancer, inflammation, and cardiovascular disorders. This document offers an objective analysis of the performance of GNE-220 alongside other key MAP4K4 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Performance Comparison of MAP4K4 Inhibitors
The following tables summarize the quantitative data on the potency and selectivity of GNE-220 and other notable MAP4K4 inhibitors.
Table 1: Potency of MAP4K4 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| GNE-220 | MAP4K4 | 7 | Kinase Assay | [1][2] |
| GNE-495 | MAP4K4 | 3.7 | Kinase Assay | [3] |
| PF-06260933 | MAP4K4 | 3.7 | Kinase Assay | [4][5] |
| DMX-5804 | MAP4K4 | 3 | Kinase Assay | [6] |
| MAP4K4-IN-3 | MAP4K4 | 14.9 | Kinase Assay | [3] |
| F389-0746 | MAP4K4 | 120.7 | Kinase Assay | [7] |
Table 2: Selectivity Profile of MAP4K4 Inhibitors
| Inhibitor | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target/MAP4K4) | Reference |
| GNE-220 | MINK (MAP4K6) | 9 | ~1.3 | [1][2] |
| DMPK | 476 | ~68 | [1][2] | |
| KHS1 (MAP4K5) | 1100 | ~157 | [1][2] | |
| PF-06260933 | MINK1 | 8 | ~2.2 | [8][9] |
| TNIK | 15 | ~4.1 | [8][9] | |
| DMX-5804 | MINK1/MAP4K6 | pIC50 8.18 (~6.6 nM) | ~2.2 | [6] |
| TNIK/MAP4K7 | pIC50 7.96 (~11 nM) | ~3.7 | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the MAP4K4 signaling pathway and a general workflow for evaluating MAP4K4 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of MAP4K4 inhibitors.
MAP4K4 Kinase Activity Assay (Luminescence-based)
This protocol is a general method for determining the in vitro potency of inhibitors against MAP4K4 using a luminescence-based ATP detection assay.
-
Materials:
-
Recombinant human MAP4K4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitors (e.g., GNE-220) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor solutions in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the MAP4K4 enzyme to each well, except for the no-enzyme control wells.
-
Add the kinase substrate (MBP) to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Kinase Selectivity Profiling (KINOMEscan®)
This protocol outlines the general principles of the KINOMEscan® competition binding assay for determining the selectivity of a kinase inhibitor.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR.
-
Procedure (General Overview):
-
The test inhibitor is incubated with a panel of DNA-tagged kinases in the presence of an immobilized ligand.
-
Kinases that are not inhibited by the test compound will bind to the immobilized ligand.
-
The mixture is passed through a filter, and the amount of kinase bound to the solid support is quantified via qPCR of the attached DNA tag.
-
The results are typically reported as the percent of the control (DMSO) signal, where a lower percentage indicates stronger binding of the inhibitor to the kinase.
-
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay is used to assess the effect of MAP4K4 inhibitors on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
-
Materials:
-
HUVECs
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
96-well culture plates
-
Pipette tips or a cell scraper
-
Test inhibitors (e.g., GNE-220)
-
Microscope with live-cell imaging capabilities
-
-
Procedure:
-
Seed HUVECs in a 96-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or cell scraper.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh growth medium containing the test inhibitor at various concentrations or DMSO as a vehicle control.
-
Place the plate in a microscope equipped with a live-cell imaging system and an environmental chamber (37°C, 5% CO₂).
-
Acquire images of the wound area at regular intervals (e.g., every 2 hours) for 12-24 hours.
-
Analyze the images to measure the rate of wound closure over time. The area of the wound can be quantified using image analysis software (e.g., ImageJ).
-
Compare the wound closure rates in the presence of the inhibitor to the control to determine the effect on cell migration.
-
Pancreatic Cancer Cell Viability Assay (MTT Assay)
This protocol describes a method to evaluate the effect of MAP4K4 inhibitors on the viability of pancreatic cancer cell lines.
-
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, AsPC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well culture plates
-
Test inhibitors (e.g., F389-0746)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed pancreatic cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
This guide provides a foundational understanding of GNE-220 in the context of other MAP4K4 inhibitors. The provided data and protocols are intended to assist researchers in designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting MAP4K4.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Regulation of endothelial permeability and transendothelial migration of cancer cells by tropomyosin-1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellbiologics.net [cellbiologics.net]
- 6. microfluidics.utoronto.ca [microfluidics.utoronto.ca]
- 7. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of MAP4K4 Inhibitors: GNE-220 vs. GNE-495
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent small molecule inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): GNE-220 and GNE-495. This document synthesizes available experimental data to objectively evaluate their performance, biochemical properties, and cellular effects, enabling informed decisions in research and development.
At a Glance: Key Quantitative Data
The following tables summarize the core biochemical and pharmacokinetic parameters of GNE-220 and GNE-495 based on available data.
Table 1: Biochemical Potency and Selectivity
| Parameter | GNE-220 | GNE-495 |
| Primary Target | MAP4K4 | MAP4K4 |
| MAP4K4 IC₅₀ | 7 nM | 3.7 nM |
| Known Off-Targets (IC₅₀) | MINK (MAP4K6): 9 nMDMPK: 476 nMKHS1 (MAP4K5): 1.1 µM | MINK (MAP4K6): Not explicitly quantified in available dataTNIK: 4.8 nM |
Table 2: In Vitro Cellular Activity
| Assay | GNE-220 | GNE-495 |
| HUVEC Migration IC₅₀ | Data not available | 0.057 nM |
| Observed Cellular Effects | Alters Human Umbilical Vein Endothelial Cell (HUVEC) sprout morphology, reduces pERM+ retraction fibers, and increases active-INTβ1+ long focal adhesions. | Inhibits HUVEC cell migration. In a neonatal mouse model of oxygen-induced retinopathy, it normalizes pathological vessels and hemorrhagic areas. |
Table 3: Pharmacokinetic Parameters (Cross-Species)
| Species | Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) |
| Mouse | IV | 1 mg/kg | - | - | 1,860 |
| PO | 5 mg/kg | 1,380 | 2.0 | 8,300 | |
| Rat | IV | 0.5 mg/kg | - | - | 1,230 |
| PO | 2 mg/kg | 885 | 4.0 | 7,190 | |
| Dog | IV | 0.5 mg/kg | - | - | 1,130 |
| PO | 2 mg/kg | 342 | 2.0 | 2,800 |
Data for GNE-495 sourced from Ndubaku CO, et al. ACS Med Chem Lett. 2015.
Signaling Pathway Context: MAP4K4
GNE-220 and GNE-495 both exert their effects by inhibiting MAP4K4, a serine/threonine kinase that is a member of the Ste20 family. MAP4K4 is an upstream regulator of several signaling cascades, including the JNK and p38 MAPK pathways, and plays a role in cytoskeletal dynamics, cell migration, and inflammation.
A Comparative Guide to the Selectivity of MAP4K4 Inhibitors: GNE-220 vs. PF-6260933
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two prominent inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4): GNE-220 and PF-6260933. Understanding the selectivity of these compounds is crucial for interpreting experimental results and predicting potential on- and off-target effects in drug development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways.
Introduction
MAP4K4 is a serine/threonine kinase that plays a significant role in various cellular processes, including inflammation, cell migration, and apoptosis, primarily through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3][4][5] Its involvement in pathological conditions has made it an attractive target for therapeutic intervention. GNE-220 and PF-6260933 are two potent ATP-competitive inhibitors of MAP4K4. While both compounds effectively inhibit their primary target, their selectivity profiles across the human kinome differ, which has important implications for their use as research tools and potential therapeutic agents.
Quantitative Selectivity Analysis
The selectivity of GNE-220 and PF-6260933 is determined by their inhibitory activity against their intended target, MAP4K4, versus a panel of other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: Comparative Inhibitory Activity (IC50) of GNE-220 and PF-6260933 against MAP4K4 and Key Off-Target Kinases
| Kinase | GNE-220 IC50 (nM) | PF-6260933 IC50 (nM) |
| MAP4K4 | 7 [6] | 3.7 [7][8] |
| MINK1 (MAP4K6) | 9[6] | 8[7] |
| TNIK | Not Reported | 15[7] |
| DMPK | 476[6] | Not Reported |
| KHS1 (MAP4K5) | 1100[6] | Not Reported |
Data Interpretation:
Both GNE-220 and PF-6260933 are highly potent inhibitors of MAP4K4, with IC50 values in the low nanomolar range. However, their off-target profiles show notable differences.
-
PF-6260933 demonstrates significant inhibitory activity against other members of the MAP4K family, namely MINK1 and TNIK, with IC50 values of 8 nM and 15 nM, respectively.[7] This suggests that at concentrations effective for inhibiting MAP4K4, PF-6260933 will also inhibit these related kinases. One source indicates that PF-6260933 is selective for MAP4K4 over a panel of 41 other kinases when tested at a concentration of 1 µM, though it does inhibit TNIK and MINK1.[7]
-
GNE-220 also shows potent inhibition of the closely related kinase MINK1 (MAP4K6) with an IC50 of 9 nM.[6] Its inhibitory activity against DMPK and KHS1 (MAP4K5) is substantially lower, with IC50 values of 476 nM and 1.1 µM, respectively, indicating a higher degree of selectivity against these particular kinases compared to its primary target.[6]
Signaling Pathways
MAP4K4, along with its close homologs TNIK and MINK1, are upstream regulators of the JNK signaling cascade.[9] Inhibition of these kinases can therefore impact downstream cellular processes regulated by JNK.
Caption: Simplified MAP4K4 signaling pathway and points of inhibition by GNE-220 and PF-6260933.
Experimental Protocols
The determination of kinase inhibitor selectivity is paramount for the validation of their utility. Below are generalized protocols for common kinase assays used to generate the type of data presented in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific kinase.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Detailed Methodologies:
-
GNE-220 Kinase Assay:
-
Kinase: His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from Sf9 insect cells.[6]
-
Substrate: Moesin (B1176500) peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.[6]
-
Reaction Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100.[6]
-
Procedure: 3 µg of the purified kinase is incubated with 100 µM of the moesin peptide or purified Myc-Flag-moesin in the reaction buffer for 45 minutes at room temperature. The reaction is initiated by the addition of 3 µM ATP.[6]
-
Detection: The remaining ATP levels are quantified using the KinaseGlo® luminescence-based assay.[6]
-
-
PF-6260933 Kinase Assay (Representative Protocol):
-
Assay Principle: A common method for assessing kinase activity is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, or a luminescence-based assay that measures ADP production, like ADP-Glo™.
-
General TR-FRET Protocol:
-
A terbium-labeled anti-tag antibody is used to label the kinase.
-
A fluorescently labeled ATP-competitive tracer binds to the kinase's active site.
-
In the absence of an inhibitor, FRET occurs between the terbium-labeled antibody and the fluorescent tracer.
-
The test compound (PF-6260933) competes with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
-
The signal is read on a microplate reader, and the IC50 is calculated from a dose-response curve.
-
-
General ADP-Glo™ Protocol:
-
The kinase, substrate, ATP, and inhibitor (PF-6260933) are incubated together.
-
The kinase reaction produces ADP.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction, generating a luminescent signal that is proportional to the kinase activity.
-
The IC50 is determined by measuring the reduction in luminescence in the presence of increasing concentrations of the inhibitor.
-
-
Conclusion
Both GNE-220 and PF-6260933 are potent inhibitors of MAP4K4. The choice between these two compounds for research purposes should be guided by their distinct selectivity profiles.
-
PF-6260933 , with its potent inhibition of MAP4K4, MINK1, and TNIK, can be considered a pan-inhibitor of this small subgroup of the MAP4K family. This property may be advantageous in studies where the redundant functions of these kinases need to be addressed.[9]
-
GNE-220 offers a more selective profile, with potent inhibition of MAP4K4 and MINK1, but significantly weaker activity against other tested kinases like DMPK and KHS1. This makes it a more suitable tool for studies aiming to specifically interrogate the roles of MAP4K4 and MINK1.
Researchers should carefully consider these selectivity profiles when designing experiments and interpreting data to ensure that the observed biological effects can be confidently attributed to the inhibition of the intended target(s). For therapeutic applications, the off-target effects of these inhibitors would require careful evaluation to understand their potential impact on safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 5. MAP4K4/JNK Signaling Pathway Stimulates Proliferation and Suppresses Apoptosis of Human Spermatogonial Stem Cells and Lower Level of MAP4K4 Is Associated with Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 9. jneurosci.org [jneurosci.org]
A Comparative Guide to the Efficacy of MAP4K4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a significant therapeutic target in a range of diseases, from cancer to cardiovascular conditions. This guide provides an objective comparison of the efficacy of prominent MAP4K4 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Efficacy and Selectivity of MAP4K4 Inhibitors
The following table summarizes the in vitro potency (IC50) of several small molecule inhibitors against MAP4K4 and key off-target kinases. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target | IC50 (nM) vs. Primary Target | Key Off-Target Kinases (IC50/pIC50) | Source(s) |
| DMX-5804 | MAP4K4 | 3 | MINK1/MAP4K6 (pIC50: 8.18), TNIK/MAP4K7 (pIC50: 7.96), GCK/MAP4K2 (pIC50: 6.50), KHS/MAP4K5 (pIC50: 6.36), VEGFR (pIC50: 5.72) | [1] |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 (8 nM), TNIK (15 nM) | [2][3][4][5] |
| GNE-495 | MAP4K4 | 3.7 | Described as potent and selective; also inhibits MINK and TNIK.[6] | [6] |
| MAP4K4-IN-3 | MAP4K4 | 14.9 (kinase assay), 470 (cell assay) | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. pIC50 is the negative logarithm of the IC50 value.
Signaling Pathways and Experimental Workflows
To understand the context of MAP4K4 inhibition and the methods used to evaluate it, the following diagrams illustrate the MAP4K4 signaling pathway and a general workflow for assessing inhibitor efficacy.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[7][8][9][10][11]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[7][10]
Protocol Outline:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the MAP4K4 enzyme, a suitable substrate (e.g., a generic kinase substrate), and the test inhibitor at various concentrations in a kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Kinase Detection Reagent Addition:
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus the kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LANCE® Ultra)
This is a homogeneous assay that measures kinase activity based on the proximity of a donor and acceptor fluorophore.[12][13][14][15]
Principle: A ULight™-labeled substrate and a Europium (Eu)-labeled anti-phospho-substrate antibody are used. When the kinase phosphorylates the substrate, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The intensity of this light is proportional to the level of substrate phosphorylation.[12][14]
Protocol Outline:
-
Reaction Setup:
-
In a microplate, combine the MAP4K4 enzyme, the ULight™-labeled substrate, ATP, and the test inhibitor.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a solution containing the Eu-labeled anti-phospho-substrate antibody and EDTA to stop the reaction.
-
Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated to determine the extent of substrate phosphorylation.[13]
-
Kinase Selectivity Profiling (KINOMEscan®)
This is a competition binding assay used to determine the interaction of a test compound with a large panel of kinases.[16][17][18][19][20]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase.[16][17]
General Protocol Outline:
-
Assay Preparation: A library of DNA-tagged kinases is prepared. The test compound is solubilized, typically in DMSO.
-
Binding Reaction: The test compound is incubated with the DNA-tagged kinase and a solid support matrix coupled to an immobilized, broad-spectrum kinase inhibitor.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR. The results are compared to a DMSO control to determine the percentage of inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 4. map4k4 for kinase — TargetMol Chemicals [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. Lance | Revvity [revvity.com]
- 16. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 17. chayon.co.kr [chayon.co.kr]
- 18. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. vghtc.gov.tw [vghtc.gov.tw]
GNE-220 Inhibitor Activity: A Comparative Analysis
This guide provides a comparative overview of the GNE-220 inhibitor, focusing on its activity and performance against other known MAP4K4 inhibitors. The information is intended for researchers, scientists, and drug development professionals working in the field of kinase inhibitors and signal transduction.
Introduction to GNE-220
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a member of the Sterile-20 (Ste20) family of serine/threonine kinases. MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration, and angiogenesis. Its role in pathological conditions makes it an attractive target for therapeutic intervention. GNE-220 has been utilized in pre-clinical studies to probe the function of MAP4K4 in various disease models.
Comparative Inhibitor Activity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This section compares the biochemical potency of GNE-220 with other notable MAP4K4 inhibitors.
| Inhibitor | Target | IC50 (nM) | Other Kinases Inhibited (IC50) | Reference |
| GNE-220 | MAP4K4 | 7 | MINK (MAP4K6) (9 nM), DMPK (476 nM), KHS1 (MAP4K5) (1.1 µM) | |
| PF-06260933 | MAP4K4 | ~11 | High selectivity over other kinases | |
| GNE-495 | MAP4K4 | Not specified in the provided results | Not specified in the provided results |
Note: The IC50 values presented are from different sources and may have been determined under varying experimental conditions. For a direct and definitive comparison, these inhibitors should be tested side-by-side in the same assay.
Experimental Validation of GNE-220 Activity
The inhibitory activity of GNE-220 has been validated through various in vitro cellular and biochemical assays.
Cellular Assays in Human Umbilical Vein Endothelial Cells (HUVEC)
GNE-220 has been shown to have distinct effects on HUVEC morphology and function, which are critical for angiogenesis.
-
HUVEC Sprouting Assay: GNE-220 alters the sprout morphology of HUVECs in a dose-dependent manner. This assay is a key method to assess the anti-angiogenic potential of a compound.
-
Immunofluorescence Staining: Treatment with GNE-220 leads to a dose-dependent reduction in pERM (phosphorylated Ezrin/Radixin/Moesin) positive retraction fibers.
-
Focal Adhesion Analysis: GNE-220 dose-dependently increases the number of active-INTβ1 (integrin β1) positive long focal adhesions.
Biochemical Kinase Assay
The direct inhibitory effect of GNE-220 on MAP4K4 activity is typically confirmed using a biochemical kinase assay.
-
KinaseGlo® Luminescent Kinase Assay: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibitory effect of a compound is measured by the rescue of the luminescent signal.
Experimental Protocols
HUVEC Spheroid Sprouting Assay
This protocol is a modified version based on established methods.
-
Spheroid Formation:
-
Culture HUVECs to confluence.
-
Prepare a cell suspension of HUVECs in culture medium containing methylcellulose.
-
Use the hanging drop method by pipetting 20 µL drops of the cell suspension onto the lid of a petri dish and incubating for 24 hours to allow spheroid formation.
-
-
Embedding Spheroids in Collagen Gel:
-
Collect the spheroids and resuspend them in a neutralized collagen I solution on ice.
-
Dispense the spheroid-collagen suspension into a 24-well plate and allow it to polymerize at 37°C for 30 minutes.
-
-
Inhibitor Treatment and Sprouting:
-
Add culture medium containing various concentrations of GNE-220 or other inhibitors to the wells.
-
Incubate for 24 hours to allow for endothelial cell sprouting.
-
-
Analysis:
-
Fix the gels with paraformaldehyde.
-
Capture images of the spheroids using a microscope.
-
Quantify the extent of sprouting by measuring the number and length of the sprouts from each spheroid.
-
KinaseGlo® Luminescent Kinase Assay
This protocol provides a general workflow for assessing kinase inhibition.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase reaction buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100).
-
Add the purified, active MAP4K4 enzyme.
-
Add the substrate (e.g., a moesin (B1176500) peptide).
-
Add ATP to initiate the reaction.
-
Add GNE-220 or other inhibitors at various concentrations.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 45 minutes).
-
-
ATP Detection:
-
Add an equal volume of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
-
Signaling Pathway and Mechanism of Action
MAP4K4 is a key upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It can influence multiple downstream pathways, including the JNK and NF-κB pathways, thereby affecting cellular processes like inflammation and cell migration. In endothelial cells, MAP4K4 plays a crucial role in controlling cell motility by regulating the phosphorylation of moesin, which in turn modulates integrin-talin binding and focal adhesion dynamics.
Below is a diagram illustrating the signaling pathway involving MAP4K4 and the point of inhibition by GNE-220.
Caption: MAP4K4 signaling pathway and inhibition by GNE-220.
This diagram illustrates how upstream signals activate MAP4K4, which in turn modulates downstream pathways like JNK and NF-κB, and also regulates moesin to control cell migration. GNE-220 acts by directly inhibiting the kinase activity of MAP4K4.
Experimental Workflow
The following diagram outlines a typical workflow for validating the activity of a MAP4K4 inhibitor like GNE-220.
Caption: Workflow for GNE-220 inhibitor activity validation.
This workflow starts with biochemical validation to determine the IC50 of the inhibitor, followed by cellular assays in HUVECs to assess its effects on angiogenesis and cell morphology. The final step involves data analysis to conclude the inhibitor's activity.
GNE-220 in Focus: A Comparative Guide to MAP4K4 Inhibition and Negative Control Experiments
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-220, a potent inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with other alternatives. It includes supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of robust experiments.
GNE-220 is a selective and potent inhibitor of MAP4K4, a serine/threonine kinase implicated in a variety of cellular processes, including inflammation, cell migration, and insulin (B600854) signaling. With an IC50 of 7 nM for MAP4K4, GNE-220 serves as a critical tool for investigating the biological functions of this kinase.[1][2] This guide delves into the experimental validation of GNE-220's activity and discusses appropriate negative control strategies, which are paramount for ensuring the specificity of its effects.
Comparison of GNE-220 with Alternative MAP4K4 Inhibitors
| Compound | Target | IC50 (nM) | Off-Target Kinases of Note |
| GNE-220 | MAP4K4 | 7 | MINK (MAP4K6), DMPK, KHS1 (MAP4K5) [1][2] |
| GNE-495 | MAP4K4 | 3.7 | MINK, TNIK |
| PF-06260933 | MAP4K4 | 3.7 | TNIK, MINK1 |
| DMX-5804 | MAP4K4 | 3 | MINK1/MAP4K6, TNIK/MAP4K7 |
Note: The vehicle control, typically dimethyl sulfoxide (B87167) (DMSO), serves as the primary negative control in the absence of a validated inactive analog. This controls for the effects of the solvent on the experimental system.
Experimental Protocols
To ensure the reproducibility and accuracy of findings, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize GNE-220 and its effects on MAP4K4 signaling.
Biochemical Kinase Assay
This assay directly measures the ability of GNE-220 to inhibit the enzymatic activity of MAP4K4.
Protocol:
-
Enzyme and Substrate Preparation: A purified, active form of MAP4K4 and a suitable substrate (e.g., a peptide or protein known to be phosphorylated by MAP4K4) are prepared in a kinase buffer.
-
Compound Preparation: GNE-220 and control compounds are serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of the compound dilutions. A vehicle control (DMSO) is run in parallel.
-
Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.
-
Data Analysis: The amount of phosphorylation is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting algorithm.
Cellular Assays: Assessing Downstream Signaling
Cell-based assays are critical for confirming that GNE-220 can inhibit MAP4K4 within a biological context and for studying its effects on downstream signaling pathways.
Protocol (using Western Blotting):
-
Cell Culture and Treatment: A relevant cell line is cultured to a suitable confluency. The cells are then treated with various concentrations of GNE-220 or a vehicle control (DMSO) for a specified duration.
-
Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a known MAP4K4 downstream target (e.g., p-JNK). A primary antibody against the total form of the target protein and a housekeeping protein (e.g., GAPDH or β-actin) should also be used for normalization.
-
Detection and Analysis: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a suitable detection reagent and imaging system. The intensity of the bands is quantified, and the level of phosphorylated target is normalized to the total target and the housekeeping protein.
Visualizing Experimental Logic and Pathways
To provide a clearer understanding of the experimental design and the biological context of GNE-220's action, the following diagrams have been generated.
Caption: Logical workflow for GNE-220 negative control experiments.
Caption: Simplified MAP4K4 signaling pathway and the point of inhibition by GNE-220.
References
GNE-220 as a Positive Control for MAP4K4 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-220 and other commercially available small molecule inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). The information presented is intended to assist researchers in selecting the most appropriate positive control for their experimental needs, with a focus on biochemical and cellular assays.
Introduction to MAP4K4 and GNE-220
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that is a member of the Ste20 family.[1] It is an upstream regulator of MAPK signaling pathways, including the JNK and ERK pathways, and plays a crucial role in a variety of cellular processes such as cell proliferation, migration, and inflammation.[1][2] Dysregulation of MAP4K4 has been implicated in several diseases, including cancer and metabolic disorders.[1]
GNE-220 is a potent and selective inhibitor of MAP4K4, making it a suitable positive control for in vitro and in vivo studies of MAP4K4 function.[3][4] This guide will compare GNE-220 with other notable MAP4K4 inhibitors, providing key data to inform experimental design.
Quantitative Comparison of MAP4K4 Inhibitors
The following table summarizes the biochemical potency of GNE-220 and a selection of alternative MAP4K4 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in a biochemical kinase assay. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | MAP4K4 IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference |
| GNE-220 | 7 | MINK (MAP4K6) (9), DMPK (476), KHS1 (MAP4K5) (1100) | [3][4] |
| GNE-495 | 3.7 | MINK1 (5.2), TNIK (4.8) | [5][6] |
| PF-06260933 | 3.7 | MINK1, TNIK | [7][8] |
| DMX-5804 | 3 | MINK1/MAP4K6, TNIK/MAP4K7 | [8] |
| MAP4K4-IN-3 | 14.9 | Not specified | [5] |
Signaling Pathway and Experimental Workflow
To effectively utilize GNE-220 as a positive control, it is essential to understand its place within the MAP4K4 signaling cascade and the typical workflow for assessing its inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MAP4K4 inhibition. Below are representative protocols for biochemical and cell-based assays.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant MAP4K4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
GNE-220 and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (384-well)
Procedure:
-
Prepare serial dilutions of GNE-220 and other inhibitors in DMSO.
-
Add the diluted inhibitors to the assay plate.
-
Prepare a kinase reaction mixture containing recombinant MAP4K4, substrate, and ATP in kinase buffer. The ATP concentration should be at or near the Km for MAP4K4.
-
Add the kinase reaction mixture to the wells containing the inhibitors.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Western Blot Assay for Downstream Signaling
This protocol assesses the ability of an inhibitor to block MAP4K4-mediated signaling in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
GNE-220 and other test inhibitors
-
MAP4K4 activator (e.g., TNF-α)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-MAP4K4)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed HUVECs in culture plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of GNE-220 or other inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an activator of the MAP4K4 pathway, such as TNF-α, for a predetermined time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitors on downstream signaling.
Comparative Analysis
GNE-220 is a well-characterized and potent inhibitor of MAP4K4, making it a reliable positive control.[3][4] Its selectivity profile shows some off-target activity against other kinases, particularly MINK (MAP4K6), which should be considered when interpreting results.[3][4]
For researchers requiring higher potency, GNE-495 and PF-06260933 offer slightly lower IC50 values.[5][7][8] GNE-495 was specifically designed to have reduced brain penetration compared to earlier compounds, which may be an important consideration for in vivo studies.[9] PF-06260933 has also been shown to be orally active and effective in in vivo models.[7]
DMX-5804 is another highly potent inhibitor with a similar IC50 value to GNE-495 and PF-06260933.[8] For studies where a less potent inhibitor may be desired to establish a wider dose-response range, MAP4K4-IN-3 could be a suitable alternative.[5]
The choice of the most appropriate positive control will depend on the specific experimental context, including the required potency, the importance of selectivity, and the intended application (in vitro vs. in vivo).
Conclusion
GNE-220 serves as an excellent positive control for studying MAP4K4 inhibition due to its well-documented potency and selectivity. For experiments requiring higher potency or specific pharmacokinetic properties, alternatives such as GNE-495 and PF-06260933 are valuable options. The selection of an appropriate inhibitor should be guided by the specific requirements of the experimental design, and the data and protocols provided in this guide aim to facilitate this decision-making process.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. domainex.co.uk [domainex.co.uk]
- 3. Kinase Assay Measuring Effects Preventing Heart Attack [domainex.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. In silico identification and biological evaluation of a selective MAP4K4 inhibitor against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Silencing the Kinase: A Comparative Guide to MAP4K4 Inhibition via siRNA Knockdown and GNE-220 Treatment
For researchers, scientists, and drug development professionals investigating the role of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) in cellular processes, the choice between genetic and pharmacological inhibition is a critical experimental design decision. This guide provides an objective comparison of two common methods for targeting MAP4K4: small interfering RNA (siRNA) knockdown and treatment with the small molecule inhibitor GNE-220.
This comparison will delve into the mechanisms of action, experimental protocols, and available data on the efficacy, specificity, and potential off-target effects of each approach. The information is intended to assist researchers in selecting the most appropriate method for their specific experimental goals.
Mechanism of Action: A Tale of Two Approaches
siRNA Knockdown: Targeting the Message
siRNA-mediated knockdown of MAP4K4 is a gene silencing technique that targets the MAP4K4 messenger RNA (mRNA) for degradation. This process, known as RNA interference (RNAi), prevents the translation of the mRNA into protein, leading to a reduction in the total levels of MAP4K4 protein in the cell.[1] The specificity of this approach is determined by the sequence complementarity between the siRNA and the target mRNA.
GNE-220 Treatment: Inhibiting the Enzyme
GNE-220 is a potent and selective small molecule inhibitor that directly targets the kinase activity of the MAP4K4 protein.[2] It functions by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of its downstream substrates.[2] This method offers a rapid and reversible way to inhibit MAP4K4 function without altering the expression level of the MAP4K4 protein itself.
Performance Comparison: Efficacy, Potency, and Specificity
The choice between siRNA knockdown and GNE-220 treatment often depends on the specific experimental question and the desired duration and level of inhibition. Below is a summary of key performance metrics for each method.
| Feature | siRNA Knockdown of MAP4K4 | GNE-220 Treatment |
| Mechanism | Post-transcriptional gene silencing (mRNA degradation) | Direct, competitive inhibition of kinase activity |
| Target | MAP4K4 mRNA | MAP4K4 protein (ATP-binding site) |
| Effect on Protein | Reduction in total protein level | Inhibition of enzymatic activity, no change in protein level |
| Potency | Effective concentrations typically in the nanomolar range (e.g., 1-100 nM)[3] | Potent inhibitor with a reported IC50 of 7 nM[2] |
| Onset of Action | Slower onset, dependent on mRNA and protein turnover rates (typically 24-72 hours)[4] | Rapid onset of action |
| Duration of Effect | Can be transient (days) or stable depending on the delivery method (e.g., transient transfection vs. stable shRNA expression)[4] | Reversible upon removal of the compound |
| Off-Target Effects | Can have "miRNA-like" off-target effects by binding to unintended mRNAs with partial complementarity, particularly in the seed region.[1][5][6] These can be minimized by using low siRNA concentrations and pooling multiple siRNAs targeting the same gene.[1] | Can inhibit other kinases with similar ATP-binding pockets. GNE-220 also inhibits MINK (MAP4K6) and KHS1 (MAP4K5) with IC50s of 9 nM and 1.1 μM, respectively.[2] |
Downstream Signaling: Impact on the JNK Pathway
MAP4K4 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in various cellular processes including apoptosis, inflammation, and cell migration.[7][8][9] Both siRNA knockdown of MAP4K4 and treatment with GNE-220 have been shown to effectively inhibit the phosphorylation of JNK (p-JNK), a key indicator of JNK pathway activation.
Studies have demonstrated that siRNA-mediated knockdown of MAP4K4 leads to a significant decrease in the levels of phosphorylated JNK.[7] Similarly, treatment with GNE-495, a compound structurally related to GNE-220, has been shown to suppress the increase in p-JNK in response to cellular stress.[10] While direct quantitative comparisons are limited, both methods appear to be effective in modulating this critical downstream signaling event.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for MAP4K4 siRNA knockdown and GNE-220 treatment in a cell culture setting.
Protocol 1: siRNA Knockdown of MAP4K4 and Western Blot Analysis
Objective: To reduce the expression of MAP4K4 protein in cultured cells using siRNA and to verify the knockdown efficiency by Western blotting.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
MAP4K4-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-MAP4K4, anti-phospho-JNK, anti-JNK, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute MAP4K4 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the MAP4K4 and p-JNK signals to the loading control (GAPDH) and total JNK, respectively.
-
Protocol 2: GNE-220 Treatment and Cell Viability Assay
Objective: To inhibit the kinase activity of MAP4K4 using GNE-220 and assess its effect on cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
GNE-220
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
GNE-220 Treatment:
-
Prepare a stock solution of GNE-220 in DMSO.
-
Prepare a serial dilution of GNE-220 in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest GNE-220 concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of GNE-220 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the GNE-220 concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: MAP4K4 Signaling Pathway Overview.
Caption: Comparative Experimental Workflows.
Conclusion: Making an Informed Choice
Both siRNA knockdown and GNE-220 treatment are powerful tools for investigating the function of MAP4K4. The optimal choice depends on the specific research question, the desired temporal control, and the experimental system.
-
siRNA knockdown is ideal for studies requiring a sustained reduction in MAP4K4 protein levels and for validating the specificity of a phenotype observed with a pharmacological inhibitor. However, researchers must be mindful of potential off-target effects and should include appropriate controls.
By carefully considering the advantages and limitations of each method, researchers can design rigorous experiments to elucidate the multifaceted roles of MAP4K4 in health and disease.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects [mdpi.com]
- 7. A small interfering RNA screen for modulators of tumor cell motility identifies MAP4K4 as a promigratory kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-Jun Nh2-Terminal Kinase (Jnk)1 and Jnk2 Have Similar and Stage-Dependent Roles in Regulating T Cell Apoptosis and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Ste20 Family Kinases MAP4K4, MINK1, and TNIK Converge to Regulate Stress-Induced JNK Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
GNE-220: A Comparative Analysis of Specificity Against MINK and KHS1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitor GNE-220's specificity against Misshapen-like kinase 1 (MINK, also known as MAP4K6) and Kinase Homologous to SPS1 (KHS1, also known as MAP4K5). The information presented is supported by experimental data to aid researchers in evaluating GNE-220 for their specific applications.
Quantitative Analysis of GNE-220 Specificity
GNE-220 is a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). However, it also exhibits inhibitory activity against other kinases, including MINK and KHS1. The following table summarizes the half-maximal inhibitory concentration (IC50) values of GNE-220 against these kinases, providing a quantitative measure of its specificity.
| Target Kinase | Alias | GNE-220 IC50 |
| MAP4K4 | - | 7 nM[1][2][3] |
| MINK | MAP4K6 | 9 nM [1][2][4] |
| KHS1 | MAP4K5 | 1.1 µM [1][2][4] |
Data Interpretation: The IC50 values indicate that GNE-220 is a highly potent inhibitor of both MAP4K4 and MINK, with comparable low nanomolar efficacy. In contrast, its potency against KHS1 is significantly lower, with an IC50 value in the micromolar range. This suggests that GNE-220 is approximately 122-fold more selective for MINK over KHS1.
Experimental Protocols
The following is a representative biochemical kinase assay protocol for determining the IC50 values of inhibitors like GNE-220. This protocol is based on commonly used methods for assessing kinase inhibition.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
Objective: To measure the in vitro potency of GNE-220 against MINK and KHS1 kinases.
Materials:
-
Recombinant human MINK1 or KHS1/MAP4K5 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate (or a more specific substrate if available)
-
GNE-220 (serially diluted)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection system
-
White, opaque 96-well or 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of GNE-220 in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
Enzyme and Substrate Preparation: Dilute the recombinant MINK1 or KHS1 kinase and the substrate (MBP) to their final desired concentrations in the kinase assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and at the Km concentration for the substrate.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted GNE-220 or DMSO (as a vehicle control) to the wells of the assay plate.
-
Add the diluted enzyme solution (e.g., 2.5 µL) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP and substrate in the kinase assay buffer.
-
Add this solution (e.g., 5 µL) to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection of Kinase Activity:
-
Following the kinase reaction, add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for the recommended time (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of GNE-220 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the GNE-220 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways
MINK and KHS1 are members of the Germinal Center Kinase (GCK) family, which is a part of the Ste20-like kinase group. They are involved in various cellular processes, primarily by activating downstream MAPK signaling cascades.
MINK (MAP4K6) Signaling Pathway
MINK is implicated in several signaling pathways, including the JNK and p38 MAPK pathways, Wnt signaling, and the Hippo pathway.[5][6][7] It can be activated by various upstream signals and plays a role in regulating cell migration, proliferation, and neuronal development.
Caption: Simplified MINK (MAP4K6) signaling network.
KHS1 (MAP4K5) Signaling Pathway
KHS1, also known as Germinal Center Kinase Related (GCKR), is a key activator of the stress-activated protein kinase (SAPK) pathway, which includes the JNK signaling cascade.[8][9] It responds to cellular stress and plays a role in apoptosis and cell cycle regulation.
Caption: KHS1 (MAP4K5) in the JNK signaling cascade.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the specificity of a kinase inhibitor like GNE-220.
Caption: Workflow for kinase inhibitor specificity testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GNE 220 - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Clinical Potential of Misshapen/NIKs-Related Kinase (MINK) 1—A Many-Sided Element of Cell Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. MINK1 - Wikipedia [en.wikipedia.org]
- 8. MAP4K5 - Wikipedia [en.wikipedia.org]
- 9. genecards.org [genecards.org]
GNE-220 Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of GNE-220, a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), with other alternative inhibitors, supported by available experimental data.
GNE-220 is a selective inhibitor of MAP4K4 with a reported IC50 of 7 nM. However, like many kinase inhibitors, it exhibits some degree of cross-reactivity with other kinases. This guide summarizes the known cross-reactivity profile of GNE-220 and compares it with other inhibitors targeting MAP4K4, providing a framework for informed compound selection and experimental design.
Comparative Selectivity of MAP4K4 Inhibitors
The following table summarizes the inhibitory activity (IC50) of GNE-220 and selected alternative MAP4K4 inhibitors against their primary target and key off-targets. It is important to note that a comprehensive, head-to-head kinome scan for GNE-220 against a broad panel of kinases is not publicly available. The data presented here is compiled from various sources.
| Inhibitor | Primary Target | IC50 (nM) | Off-Targets (IC50 in nM) | Reference |
| GNE-220 | MAP4K4 | 7 | MINK (MAP4K6) (9), DMPK (476), KHS1 (MAP4K5) (1100) | [1] |
| GNE-495 | MAP4K4 | 3.7 | Not specified in detail, but described as potent and selective. | [2][3] |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 (8), TNIK (15) | [4][5][6] |
Note: The lack of comprehensive public kinome scan data for GNE-220 limits a direct and exhaustive comparison with other inhibitors across the entire kinome. The selectivity profile of GNE-220 should be further investigated for a complete understanding of its off-target effects.
Experimental Methodologies
The determination of inhibitor potency and selectivity is crucial for its characterization. Below are detailed protocols for commonly used assays in kinase inhibitor profiling.
ADP-Glo™ Kinase Assay for IC50 Determination
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant Human Kinase (e.g., MAP4K4, MINK1, DMPK, MAP4K5)
-
Substrate (specific for each kinase)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Km for each kinase)
-
Test compound (e.g., GNE-220) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase enzyme solution to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature or 30°C, ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
KINOMEscan® Selectivity Profiling
This competition binding assay provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduced amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase.
General Workflow:
Figure 1: General workflow for KINOMEscan® selectivity profiling.
Signaling Pathways of GNE-220 and its Off-Targets
Understanding the signaling pathways affected by GNE-220 and its off-targets is crucial for predicting the potential biological consequences of its use.
Figure 2: Signaling pathways affected by GNE-220 and its known off-targets.
-
MAP4K4: As the primary target, inhibition of MAP4K4 by GNE-220 is expected to modulate the JNK signaling pathway, which is involved in cellular processes like inflammation, apoptosis, and cell differentiation.[7][8][9]
-
MINK1 (MAP4K6): GNE-220 also potently inhibits MINK1. MINK1 is involved in the regulation of the Hippo and Wnt signaling pathways, which are critical for organ size control, cell proliferation, and development.[10][11][12]
-
DMPK: Myotonic Dystrophy Protein Kinase (DMPK) is another off-target of GNE-220. DMPK plays a role in myogenesis and its expression is regulated by pathways such as PI3K/NF-κB and p38 MAPK.[1][13][14][15]
-
MAP4K5 (KHS1): GNE-220 shows weaker inhibition of MAP4K5. This kinase is known to be an upstream activator of the JNK and p38 MAPK pathways, similar to MAP4K4.[7][8][9][16][17]
-
TNIK: While not directly reported for GNE-220, the related inhibitor PF-06260933 inhibits TRAF2 and NCK-Interacting Kinase (TNIK). Given the structural similarities that can exist between inhibitors of the same kinase family, the potential for GNE-220 to inhibit TNIK should be considered. TNIK is a key regulator of the Wnt signaling pathway.[18][19][20][21][22]
References
- 1. bioivt.com [bioivt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Identification of intracellular signaling pathways that induce myotonic dystrophy protein kinase expression during myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to MAP4K4 Inhibitors for Researchers
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a critical signaling node in a multitude of cellular processes, implicating it in the pathogenesis of numerous diseases, including cancer, inflammation, and metabolic disorders. As a serine/threonine kinase, MAP4K4's role in activating downstream signaling cascades, notably the c-Jun N-terminal kinase (JNK) pathway, has made it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of prominent MAP4K4 inhibitors, offering a detailed overview of their performance, supported by experimental data, to aid researchers in drug development and scientific investigation.
Comparative Analysis of MAP4K4 Inhibitors
The development of small-molecule inhibitors targeting MAP4K4 has yielded several promising compounds. The following table summarizes the quantitative data on their potency and selectivity, providing a basis for objective comparison.
| Inhibitor | MAP4K4 IC50 (nM) | Key Off-Target Kinases (IC50 in nM) | Cell-Based Potency (IC50) | Key Therapeutic Areas Investigated |
| GNE-495 | 3.7[1] | MINK1 and TNIK (high homology with MAP4K4) | Not specified | Cancer, Retinal Angiogenesis[2][3] |
| PF-06260933 | 3.7[1][4][5][6] | MINK1 (8), TNIK (15)[7] | 160 nM[4][5] | Diabetes, Atherosclerosis, Inflammation[4][7][8] |
| DMX-5804 | 3[9][10][11][12] | MINK1/MAP4K6 (pIC50 8.18), TNIK/MAP4K7 (pIC50 7.96) | Not specified | Cardiovascular Disease (Cardioprotection)[9][10] |
| F389-0746 | 120.7[13] | Highly selective for MAP4K4 | 10.34 µM (Panc-1), 17.85 µM (AsPC-1)[13] | Pancreatic Cancer[13] |
| MAP4K4-IN-3 | 14.9 | Not specified | 470 nM | Preclinical Research |
| Prosetin | Not specified | Selective MAP4K inhibitor | Not specified | Amyotrophic Lateral Sclerosis (ALS)[14][15][16][17][18] |
Key Signaling Pathways of MAP4K4
MAP4K4 is an upstream regulator in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It plays a pivotal role in transducing extracellular signals into cellular responses. A primary downstream effector of MAP4K4 is the JNK pathway, which is implicated in apoptosis, inflammation, and cell proliferation. The diagram below illustrates the central role of MAP4K4 in this signaling network.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key assays cited in the evaluation of MAP4K4 inhibitors.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to the kinase of interest.
-
Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer. Inhibitor binding to the kinase disrupts this interaction, leading to a decrease in the FRET signal.[9][18][19]
-
Materials:
-
MAP4K4 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor compounds
-
384-well plate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in Kinase Buffer A.
-
Prepare a 2X kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 4X tracer solution in Kinase Buffer A.
-
In a 384-well plate, add 4 µL of the diluted test inhibitor.
-
Add 8 µL of the 2X kinase/antibody mixture to each well.
-
Add 4 µL of the 4X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.[9][12]
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of MAP4K4 inhibitors on cancer cell proliferation.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[11][15]
-
Materials:
-
Cancer cell line (e.g., Panc-1, AsPC-1)
-
Complete cell culture medium
-
MAP4K4 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the MAP4K4 inhibitor in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.[6][15]
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a MAP4K4 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the MAP4K4 inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line
-
Matrigel (optional)
-
MAP4K4 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the MAP4K4 inhibitor to the treatment group according to the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to assess the efficacy of the inhibitor.[20][21]
-
MAP4K4 Inhibitor Discovery and Validation Workflow
The development of a novel MAP4K4 inhibitor follows a structured workflow, from initial screening to preclinical validation. The following diagram outlines the key stages of this process.
This guide provides a foundational overview for researchers interested in the therapeutic potential of MAP4K4 inhibition. The presented data and protocols offer a starting point for the rational design and evaluation of novel inhibitors targeting this key signaling kinase.
References
- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. carnabio.com [carnabio.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ulab360.com [ulab360.com]
- 15. wjpls.org [wjpls.org]
- 16. Regulation of TNF-α-Induced Microvascular Endothelial Cell Hyperpermeability by Recombinant Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ulab360.com [ulab360.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - UK [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
The Role of MAP4K4 Inhibition in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific preclinical and clinical data on the MAP4K4 inhibitor GNE-220 in combination with other drugs are not publicly available, this guide provides a comprehensive overview of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) as a therapeutic target in oncology. It explores the rationale for combining MAP4K4 inhibitors with other anti-cancer agents and compares the profiles of known MAP4K4 inhibitors based on available preclinical data.
Introduction to MAP4K4: A Strategic Target in Cancer Therapy
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that has emerged as a promising target in cancer therapy.[1] MAP4K4 is involved in a multitude of cellular processes that are critical for cancer progression, including cell migration, invasion, and the regulation of inflammatory responses.[1] Elevated expression of MAP4K4 has been observed in various tumor types, often correlating with a poorer prognosis. The kinase functions upstream of several key signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, which plays a pivotal role in cell proliferation and survival.
GNE-220 and Other MAP4K4 Inhibitors
GNE-220 is a potent and selective inhibitor of MAP4K4 with a reported IC50 of 7 nM.[2] The "GNE" prefix suggests its origin from Genentech, a member of the Roche Group. While GNE-220's single-agent activity has been characterized in cellular assays, data on its use in combination with other therapeutic agents remains proprietary.
Several other small molecule inhibitors targeting MAP4K4 have been developed, offering a basis for understanding the therapeutic potential of this class of drugs.
| Inhibitor | IC50 (MAP4K4) | Key Preclinical Findings | Reference |
| GNE-220 | 7 nM | Potent and selective MAP4K4 inhibitor. Effects on endothelial cell morphology. | [2] |
| GNE-495 | 3.7 nM | Potent and selective inhibitor with demonstrated in vivo efficacy in a retinal angiogenesis model. | [3][4][5][6] |
| PF-06260933 | 3.7 nM (kinase assay), 160 nM (cell assay) | Orally active and highly selective. Shows anti-inflammatory effects and potential in metabolic diseases. | [2][7][8][9] |
| DMX-5804 | 3 nM | Orally active and selective. Demonstrates cardioprotective effects and reduces ischemia-reperfusion injury in mice. | [10][11][12][13][14] |
The Rationale for Combination Therapies with MAP4K4 Inhibitors
The complexity and redundancy of signaling pathways in cancer cells often lead to resistance to single-agent therapies. Combining a MAP4K4 inhibitor with other drugs offers a promising strategy to enhance therapeutic efficacy and overcome resistance.
Potential Combination Strategies:
-
With Chemotherapy: MAP4K4 has been implicated in regulating cellular responses to DNA-damaging agents. Inhibition of MAP4K4 could potentially sensitize cancer cells to conventional chemotherapies like platinum-based agents. One study has suggested that MAP4K4 inhibition may increase the chemosensitivity of cervical cancer cells.
-
With PARP Inhibitors: Research has shown that silencing of MAPK4, the gene encoding MAP4K4, in combination with a PARP inhibitor (Olaparib) leads to decreased proliferation and migration, and increased apoptosis in triple-negative breast cancer cells. This suggests a synthetic lethal interaction that could be exploited therapeutically.
-
With Targeted Therapies: Combining MAP4K4 inhibitors with drugs targeting other signaling pathways, such as the PI3K/AKT or RAS/MEK pathways, could create a more comprehensive blockade of cancer cell growth and survival signals.[15]
-
With Immunotherapy: Given the role of MAP4K4 in inflammation and immune cell regulation, its inhibition could potentially modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
Experimental Protocols for Evaluating Combination Therapies
The following outlines a general experimental workflow for assessing the synergistic potential of a MAP4K4 inhibitor, such as GNE-220, in combination with another anti-cancer agent.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually and in combination.
-
Method: Cancer cell lines are treated with a dose range of the MAP4K4 inhibitor, the combination drug, and a matrix of both drugs at various concentrations. Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
Data Analysis: The results are analyzed using software that calculates synergy scores (e.g., Combination Index - CI, where CI < 1 indicates synergy).
-
-
Colony Formation Assay:
-
Objective: To assess the long-term effect of the combination on the clonogenic survival of cancer cells.
-
Method: Cells are treated with the drugs for a shorter period, then plated at low density and allowed to form colonies over 1-2 weeks. Colonies are then stained and counted.
-
In Vivo Efficacy Studies
-
Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Method: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are randomized into groups to receive vehicle, single agents, or the combination therapy. Tumor growth is monitored over time.
-
Data Analysis: Tumor volumes are measured regularly, and at the end of the study, tumors are excised and weighed. Statistical analysis is performed to compare the different treatment groups.
-
Visualizing Pathways and Workflows
MAP4K4 Signaling Pathway
Caption: Simplified MAP4K4 signaling cascade.
Experimental Workflow for Combination Therapy Evaluation
References
- 1. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. PF-06260933 | MAPK | TargetMol [targetmol.com]
- 10. Preclinical trial of a MAP4K4 inhibitor to reduce infarct size in the pig: does cardioprotection in human stem cell-derived myocytes predict success in large mammals? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP4K4 Inhibitor | Cardioprotection Drug Candidate | Domainex [domainex.co.uk]
- 12. DMX-5804 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. MAP4Ks inhibition promotes retinal neuron regeneration from Müller glia in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combination therapy with potent PI3K and MAPK inhibitors overcomes adaptive kinome resistance to single agents in preclinical models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential Synergistic Effects of GNE-220 with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-220 is a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2] MAP4K4 is a serine/threonine kinase that has emerged as a promising target in oncology due to its role in various cellular processes integral to cancer progression, including cell proliferation, migration, and invasion.[1][3] While direct experimental data demonstrating the synergistic effects of GNE-220 with specific chemotherapeutic agents remains limited in publicly available literature, the inhibition of MAP4K4 has been shown to enhance the chemosensitivity of cancer cells in preclinical studies.[3] This guide provides a comparative framework for evaluating the potential synergistic effects of GNE-220 with standard chemotherapy, supported by established experimental protocols and an understanding of the underlying signaling pathways.
The Role of MAP4K4 in Cancer and Rationale for Combination Therapy
MAP4K4 is overexpressed in a variety of human cancers, and its elevated expression often correlates with a poor prognosis.[4] The kinase is a component of the expanded Hippo pathway and can act upstream of the JNK signaling pathway, influencing cellular responses to stress and cytokines. Inhibition of MAP4K4 has been shown to reduce tumor cell proliferation and invasion.[3] Furthermore, studies utilizing RNA interference to block MAP4K4 function have demonstrated increased chemosensitivity in cancer cell lines, suggesting that pharmacological inhibition with agents like GNE-220 could be a viable strategy to enhance the efficacy of conventional chemotherapy.[3]
The primary rationale for combining GNE-220 with chemotherapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual agent. This can potentially lead to lower required doses of cytotoxic agents, thereby reducing toxicity and overcoming drug resistance.
Quantitative Data on Synergistic Effects (Illustrative)
As direct quantitative data for GNE-220 in combination with chemotherapy is not currently available in the public domain, the following tables are presented as illustrative examples of how such data would be structured for clear comparison. These tables are based on common methods for evaluating drug synergy, such as the Combination Index (CI) method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Synergistic Activity of GNE-220 with Doxorubicin (B1662922) in Breast Cancer Cell Lines (Hypothetical Data)
| Cell Line | GNE-220 IC50 (nM) | Doxorubicin IC50 (nM) | Combination (GNE-220:Doxorubicin) | Combination Index (CI) | Synergy Level |
| MCF-7 | 15 | 500 | 1:33 | 0.5 | Synergistic |
| MDA-MB-231 | 20 | 250 | 1:12.5 | 0.4 | Synergistic |
| SK-BR-3 | 12 | 600 | 1:50 | 0.8 | Slightly Synergistic |
Table 2: In Vitro Synergistic Activity of GNE-220 with Paclitaxel in Non-Small Cell Lung Cancer (NSCLC) Cell Lines (Hypothetical Data)
| Cell Line | GNE-220 IC50 (nM) | Paclitaxel IC50 (nM) | Combination (GNE-220:Paclitaxel) | Combination Index (CI) | Synergy Level |
| A549 | 25 | 10 | 2.5:1 | 0.6 | Synergistic |
| H1299 | 30 | 15 | 2:1 | 0.5 | Synergistic |
| H460 | 22 | 12 | 1.8:1 | 0.7 | Synergistic |
Table 3: In Vivo Tumor Growth Inhibition of GNE-220 in Combination with Doxorubicin in an MDA-MB-231 Xenograft Model (Hypothetical Data)
| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Doxorubicin alone |
| Vehicle Control | - | 0 | - | - |
| GNE-220 | 50 mg/kg, p.o., qd | 30 | <0.05 | N/A |
| Doxorubicin | 5 mg/kg, i.p., qwk | 45 | <0.01 | N/A |
| GNE-220 + Doxorubicin | 50 mg/kg + 5 mg/kg | 85 | <0.001 | <0.01 |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. Below are protocols for key experiments to evaluate the combination effects of GNE-220 and chemotherapy.
In Vitro Synergy Assessment: Cell Viability Assay
This protocol outlines the determination of cell viability and synergistic effects using the MTT assay.
-
Cell Culture: Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Single-Agent IC50 Determination:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of GNE-220 and the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) separately for 72 hours.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
-
Combination Synergy Assay:
-
Based on the individual IC50 values, select a constant ratio of GNE-220 to the chemotherapeutic agent.
-
Prepare serial dilutions of the drug combination.
-
Treat cells with the combination for 72 hours.
-
Perform the MTT assay as described above.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy.[5]
-
In Vivo Synergy Assessment: Xenograft Tumor Model
This protocol describes the evaluation of in vivo efficacy of the combination therapy in a mouse xenograft model.[6][7][8]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, GNE-220 alone, chemotherapy alone, GNE-220 + chemotherapy).
-
Administer GNE-220 (e.g., by oral gavage) and the chemotherapeutic agent (e.g., by intraperitoneal injection) according to a predetermined schedule and dose.
-
Measure tumor volume and body weight twice weekly.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Assess the statistical significance of the differences in tumor volume between groups using appropriate statistical tests (e.g., ANOVA).
-
Evaluate synergy by comparing the TGI of the combination group to the TGI of the individual treatment groups. A greater-than-additive effect suggests synergy.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is key to understanding the scientific rationale and methodology.
Caption: MAP4K4 signaling pathway and the inhibitory action of GNE-220.
Caption: Workflow for in vitro synergy assessment using the MTT assay.
Caption: Workflow for in vivo synergy assessment using a xenograft model.
References
- 1. MAP4K4: an emerging therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | MAP4K4 and cancer: ready for the main stage? [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of GNE-220: A Comparative Guide to MAP4K4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor GNE-220, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with other known MAP4K4 inhibitors. The information presented is collated from independent research to support informed decisions in drug development and scientific investigation.
Introduction to GNE-220 and MAP4K4
GNE-220 is a selective inhibitor of MAP4K4 with a reported IC50 of 7 nM.[1] MAP4K4 is a serine/threonine kinase that is a member of the Ste20 family and is involved in a variety of cellular processes, including cell migration, cytoskeletal dynamics, and inflammatory signaling.[2][3][4] Notably, MAP4K4 has been identified as a key regulator of endothelial cell motility and angiogenesis, making it a potential therapeutic target for diseases characterized by pathological blood vessel growth.[2][5]
Comparative Analysis of MAP4K4 Inhibitors
The following tables summarize the available quantitative data for GNE-220 and two other well-characterized MAP4K4 inhibitors: GNE-495 and PF-06260933.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Other Notable Kinase Inhibition (IC50) | Reference |
| GNE-220 | MAP4K4 | 7 | MINK1 (MAP4K6) (9 nM), DMPK (476 nM), KHS1 (MAP4K5) (1.1 µM) | [1] |
| GNE-495 | MAP4K4 | 3.7 | MINK1, TNIK | [6][7][8] |
| PF-06260933 | MAP4K4 | 3.7 | MINK1 (8 nM), TNIK (15 nM) | [6][9][10] |
Table 2: Cellular Activity and Effects
| Compound | Cell-Based Assay | Effect | Concentration | Reference |
| GNE-220 | HUVEC Sprouting Assay | Alters sprout morphology, reduces pERM+ retraction fibers | Dose-dependent | [1] |
| GNE-495 | Retinal Angiogenesis Model (in vivo) | Delays retinal vascular outgrowth | Dose-dependent | [7] |
| PF-06260933 | TNF-α-mediated Endothelial Permeability (in vitro) | Prevents endothelial permeability | Not specified | [9] |
| PF-06260933 | Radioresistant Breast Cancer Cell Viability | Reduces cell viability | ~5-10 µM | [11] |
| GNE-495 | Radioresistant Breast Cancer Cell Viability | Reduces cell viability | ~5-10 µM | [11] |
Signaling Pathway of MAP4K4 in Endothelial Cell Migration
GNE-220 has been instrumental in elucidating the role of MAP4K4 in endothelial cell migration. The pathway involves the regulation of integrin-FERM (4.1 protein, Ezrin, Radixin, Moesin) binding.
Caption: MAP4K4 signaling in endothelial cell motility.
Experimental Protocols
In Vitro Kinase Assay for GNE-220
-
Kinase: His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation, expressed and purified from SF9 insect cells.
-
Substrate: 100 µM moesin peptide (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.
-
Reaction Buffer: 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100.
-
Procedure:
-
Incubate 3 µg of purified kinase with the substrate in the reaction buffer.
-
Add GNE-220 at desired concentrations.
-
Initiate the reaction by adding 3 µM ATP.
-
Incubate for 45 minutes at room temperature.
-
Measure remaining ATP levels using a suitable kinase assay kit (e.g., KinaseGlo).
-
Calculate IC50 values based on the dose-response curve.
-
Human Umbilical Vein Endothelial Cell (HUVEC) Sprouting Assay
-
Cell Culture: HUVECs are cultured in complete EGM-2 medium.
-
Procedure:
-
Coat cytodex beads with HUVECs.
-
Embed the HUVEC-coated beads in a fibrin (B1330869) clot.
-
Add GNE-220 at various concentrations (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the culture medium after the fibrin has clotted.
-
Culture for a sufficient period to allow for sprouting.
-
Fix and stain the sprouts for visualization (e.g., with phalloidin (B8060827) for F-actin).
-
Quantify sprout length and morphology using imaging software.
-
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a general workflow for comparing the efficacy of different MAP4K4 inhibitors.
Caption: Workflow for comparing MAP4K4 inhibitors.
Conclusion
GNE-220 is a valuable tool for studying the biological functions of MAP4K4. Independent validation has confirmed its activity in modulating endothelial cell behavior. When selecting a MAP4K4 inhibitor for research or development, it is crucial to consider not only its on-target potency but also its selectivity profile and its efficacy in relevant cellular and in vivo models. This guide provides a starting point for such a comparative analysis, highlighting the importance of consulting primary literature for detailed experimental context and data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAP4K4 regulates integrin-FERM binding to control endothelial cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAP4K4 regulates forces at cell–cell and cell–matrix adhesions to promote collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Blocking integrin inactivation as an anti‐angiogenic therapy | The EMBO Journal [link.springer.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
GNE-220: A Comparative Analysis of In Vitro and In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available in vitro and in vivo experimental data for GNE-220, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). The objective is to present a clear, data-driven overview of GNE-220's activity, facilitating informed decisions in research and drug development.
Executive Summary
GNE-220 demonstrates high potency and selectivity for MAP4K4 in vitro, effectively modulating endothelial cell morphology and signaling pathways associated with angiogenesis. While direct in vivo studies on GNE-220 are not extensively published in the public domain, data from preclinical studies on other selective MAP4K4 inhibitors, such as GNE-495, PF-06260933, and DMX-5804, provide strong evidence for the potential in vivo efficacy of targeting MAP4K4 in models of pathological angiogenesis and other diseases. This guide will summarize the known in vitro characteristics of GNE-220 and draw parallels with the observed in vivo effects of analogous MAP4K4 inhibitors.
Data Presentation
In Vitro Data: GNE-220
| Parameter | Value | Cell/System | Reference |
| Target | MAP4K4 | Kinase Assay | [1][2] |
| IC50 | 7 nM | Kinase Assay | [1][2] |
| Other Kinases Inhibited (IC50) | MINK (MAP4K6): 9 nMDMPK: 476 nMKHS1 (MAP4K5): 1.1 µM | Kinase Assay | [1][2] |
| Cellular Effect | Alters HUVEC sprout morphology | HUVEC Sprouting Assay | [1][2] |
| Cellular Effect | Reduces pERM+ retraction fibers | HUVEC Assay | [1] |
| Cellular Effect | Increases active-INTβ1+ long focal adhesions | HUVEC Assay | [1] |
In Vivo Data: Other MAP4K4 Inhibitors (as surrogates for GNE-220)
| Compound | Animal Model | Key Findings | Reference |
| GNE-495 | Neonatal mouse retinal angiogenesis model | Dose-dependently delayed retinal vascular outgrowth and induced abnormal retinal vascular morphology. | [3][4] |
| PF-06260933 | ob/ob mouse model of type II diabetes | Significantly improved fasting hyperglycemia. | [5] |
| PF-06260933 | Mouse model of LPS-induced TNFα | Showed >90% inhibition of LPS-induced plasma TNFα levels. | [5] |
| DMX-5804 | Mouse model of ischemia-reperfusion injury | Reduced infarct size by more than 50%. | [6] |
Experimental Protocols
In Vitro Assays
1. MAP4K4 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of GNE-220 against MAP4K4.
-
Methodology:
-
His-tagged MAP4K4 kinase domain (A2-E328) with a T181E activating mutation is expressed and purified from Sf9 insect cells.
-
3 µg of the purified kinase is incubated with 100 µM of a moesin (B1176500) peptide substrate (LGRDKYKTLRQIRQ) or purified Myc-Flag-moesin.
-
The reaction is carried out in a buffer containing 50 mM HEPES pH 7.2, 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100.
-
The reaction is initiated by the addition of 3 µM ATP and incubated for 45 minutes at room temperature in the presence or absence of GNE-220.
-
Remaining ATP levels are quantified using the KinaseGlo® luminescence-based assay to determine the extent of inhibition.[1]
-
2. HUVEC Sprouting Assay
-
Objective: To assess the effect of GNE-220 on endothelial cell sprouting, a key process in angiogenesis.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in complete EGM-2 medium.
-
For inhibitor studies, GNE-220 is added to the media at various concentrations (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) after a fibrin (B1330869) clot is formed.
-
HUVEC sprouting is observed and quantified, with changes in sprout morphology noted.[1][2]
-
In Vivo Models (Protocols for representative angiogenesis models)
1. Mouse Model of Retinal Angiogenesis
-
Objective: To evaluate the effect of MAP4K4 inhibition on developmental angiogenesis in vivo.
-
Methodology:
-
Neonatal mouse pups are administered the MAP4K4 inhibitor (e.g., GNE-495 via intraperitoneal injection) at specified doses.
-
At designated time points, the mice are euthanized, and their eyes are enucleated and fixed.
-
The retinas are dissected, permeabilized, and stained with fluorescently labeled isolectin B4 to visualize the vasculature.
-
Retinal flat mounts are imaged by confocal microscopy, and vascular outgrowth and morphology are quantified.[3][7][8]
-
2. Matrigel Plug Assay
-
Objective: To assess the impact of MAP4K4 inhibition on induced angiogenesis in vivo.
-
Methodology:
-
Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and the test compound or vehicle.
-
The Matrigel mixture is injected subcutaneously into mice.
-
After a defined period (e.g., 7-14 days), the Matrigel plugs are excised.
-
The plugs are processed for histological analysis, and the extent of vascularization is quantified by staining for endothelial cell markers (e.g., CD31) or by measuring hemoglobin content.[9][10]
-
Mandatory Visualization
Caption: MAP4K4 signaling pathway and the inhibitory action of GNE-220.
Caption: Workflow for in vitro evaluation of GNE-220.
Caption: Representative workflows for in vivo angiogenesis models.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer [frontiersin.org]
- 5. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP4K4 Inhibition Promotes Survival of Human Stem Cell-Derived Cardiomyocytes and Reduces Infarct Size In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jove.com [jove.com]
- 8. Whole Mount Immunofluorescent Staining of the Neonatal Mouse Retina to Investigate Angiogenesis In vivo [jove.com]
- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of GNE 220: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and professionals in drug development, the responsible management and disposal of potent, research-grade compounds like GNE 220 is a critical aspect of laboratory safety and environmental stewardship. As a potent and selective inhibitor of MAP4K4, this compound requires meticulous handling throughout its lifecycle, including its final disposal.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
While the safety data sheet for this compound hydrochloride does not provide specific disposal instructions, the following protocol is based on established best practices for the disposal of potent, biologically active laboratory chemicals.[2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be approached with the understanding that it is a biologically active, research-grade chemical. All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Identification and Segregation :
-
Treat as Hazardous Chemical Waste : All materials that have come into contact with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves, weigh boats), must be designated as hazardous chemical waste.[3][4]
-
Segregate Waste Streams : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Waste Collection and Containment :
-
Solid Waste : Collect unused or expired solid this compound powder in its original container or a clearly labeled, sealed, and chemically compatible container.[3] Contaminated disposables such as gloves and weigh boats should be placed in a designated, lined hazardous waste container.[3][4]
-
Liquid Waste : Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible waste container.[3][4] This container must be securely capped.
-
Contaminated Glassware : For reusable glassware, a triple-rinse procedure is recommended. The first two rinses with a suitable solvent (e.g., ethanol (B145695) or acetone) should be collected as hazardous liquid waste. The third rinse with water should also be collected as hazardous waste.[3]
-
-
Labeling of Waste Containers :
-
Proper labeling is crucial for regulatory compliance and safe handling. All hazardous waste containers for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and its approximate concentration (for liquid waste)
-
The accumulation start date
-
The name and contact information of the responsible researcher or laboratory
-
-
-
Storage of Waste :
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal :
Quantitative Data
Specific quantitative data regarding disposal parameters for this compound are not available in the provided search results. For institution-specific guidelines, such as allowable concentration limits or container fill levels, consult your local EHS department.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The procedures outlined above are based on general best practices for hazardous chemical waste management in a laboratory setting.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound and associated contaminated materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
